molecular formula C17H15N3O2 B2518729 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide CAS No. 524927-22-8

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2518729
CAS No.: 524927-22-8
M. Wt: 293.326
InChI Key: PLHPNYOTIABGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPNYOTIABGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This compound is a privileged heterocyclic scaffold in medicinal chemistry, belonging to the class of 2-substituted quinoline-4-carboxylic acid derivatives.[1] This compound integrates a quinoline core—historically significant for antimalarial and antibacterial properties—with a carbohydrazide moiety, a critical pharmacophore for antimicrobial, antitubercular, and anticancer activities. The 3-methoxyphenyl substitution at the C-2 position modulates lipophilicity and electronic distribution, influencing the compound's binding affinity to targets such as DNA gyrase (bacteria) and EGFR tyrosine kinase (cancer cells). This guide details the chemical structure, synthetic pathways, physicochemical characterization, and pharmacological potential of this molecule.

Chemical Identity & Structural Analysis

Property Specification
IUPAC Name This compound
Molecular Formula C₁₇H₁₅N₃O₂
Molecular Weight 293.32 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Functional Groups Carbohydrazide (-CONHNH₂), Methoxy ether (-OCH₃)
H-Bond Donors 2 (Hydrazide -NH, -NH₂)
H-Bond Acceptors 4 (Quinoline N, Carbonyl O, Methoxy O, Hydrazide N)
LogP (Predicted) ~2.5 - 3.0 (Moderate Lipophilicity)

Structural Insight: The molecule features a planar quinoline ring system which facilitates intercalation into DNA base pairs. The carbohydrazide side chain at C-4 is flexible, allowing it to form hydrogen bonds with amino acid residues in the active sites of enzymes like DNA gyrase or enoyl-ACP reductase (InhA). The meta-methoxy group on the phenyl ring at C-2 acts as a weak electron-donating group, potentially enhancing the electron density of the quinoline ring without introducing significant steric hindrance.

Synthetic Pathway: The Modified Pfitzinger Protocol

The most robust route for synthesizing 2-substituted quinoline-4-carbohydrazides is the Pfitzinger Reaction , followed by esterification and hydrazinolysis. This pathway is preferred for its high atom economy and the availability of starting materials (Isatin and Acetophenones).

Reaction Scheme
  • Condensation: Isatin reacts with 3-methoxyacetophenone in strong base (KOH/EtOH) to form the 2-(3-methoxyphenyl)quinoline-4-carboxylic acid intermediate.

  • Esterification: The acid is converted to an ethyl ester using ethanol and catalytic sulfuric acid.

  • Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide.

SynthesisPathway Isatin Isatin (Starting Material) Intermediate1 2-(3-Methoxyphenyl) quinoline-4-carboxylic acid Isatin->Intermediate1 KOH (33%), EtOH Reflux 12-24h (Pfitzinger Rxn) Ketone 3-Methoxyacetophenone (Reagent) Ketone->Intermediate1 Intermediate2 Ethyl 2-(3-methoxyphenyl) quinoline-4-carboxylate Intermediate1->Intermediate2 EtOH, conc. H2SO4 Reflux 8-12h Product 2-(3-Methoxyphenyl) quinoline-4-carbohydrazide Intermediate2->Product NH2NH2·H2O EtOH, Reflux 6-10h

Caption: Step-wise synthesis of this compound via Pfitzinger reaction.

Physicochemical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures are expected. These values are derived from homologous series of 2-phenylquinoline-4-carbohydrazides [1][2].

Spectral Data (Expected)
  • IR Spectroscopy (KBr, cm⁻¹):

    • 3300–3100: N-H stretching (hydrazide doublet).

    • 1660–1650: C=O stretching (amide carbonyl).

    • 1590–1580: C=N stretching (quinoline ring).

    • 1250: C-O-C stretching (aryl alkyl ether/methoxy).

  • ¹H-NMR (DMSO-d₆, 400 MHz, δ ppm):

    • 3.85 (s, 3H): Methoxy group (-OCH₃).

    • 4.60–4.80 (br s, 2H): Hydrazide terminal amine (-NH₂), exchangeable with D₂O.

    • 7.00–8.20 (m, 8H): Aromatic protons (Quinoline + Phenyl ring).

    • 8.30 (s, 1H): H-3 proton of the quinoline ring (characteristic singlet).

    • 9.80–10.00 (br s, 1H): Amide proton (-CONH-), exchangeable with D₂O.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: ~294.33 m/z.

Pharmacological Potential[2][3][4][5][6]

The 2-phenylquinoline-4-carbohydrazide scaffold is a versatile pharmacophore with documented activity in several therapeutic areas.

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Quinoline derivatives are known to target bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication.[2] The carbohydrazide moiety can chelate metal ions in the active site or form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase).

  • Mechanism: Stabilization of the DNA-gyrase cleavable complex, leading to bacterial cell death.

  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and select Gram-negative strains (E. coli, P. aeruginosa) [2][4].

B. Anticancer Activity (EGFR-TK Inhibition)

Recent studies on quinoline-4-carbohydrazide hybrids indicate potential as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.[3]

  • Target: The ATP-binding pocket of EGFR.

  • Relevance: The 3-methoxy group may enhance selectivity by interacting with the hydrophobic region of the kinase pocket [1][3].

C. Antitubercular Activity

The structural similarity to Isoniazid (isonicotinylhydrazide) suggests potential activity against Mycobacterium tuberculosis. The mechanism likely involves the inhibition of mycolic acid synthesis via InhA inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
  • Reagents: Isatin (0.01 mol), 3-Methoxyacetophenone (0.01 mol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve isatin in the KOH solution with gentle heating.

    • Add 3-methoxyacetophenone dropwise followed by ethanol.

    • Reflux the mixture for 12–24 hours (monitor by TLC).

    • Cool the reaction mixture and pour into crushed ice.

    • Acidify with dilute HCl (10%) to pH 2–3.

    • Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

Protocol B: Synthesis of Carbohydrazide Derivative
  • Reagents: Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate slowly to the solution.

    • Reflux for 6–10 hours.

    • Cool to room temperature; the solid product typically crystallizes out.

    • Filter, wash with cold ethanol, and dry under vacuum.

Protocol C: Antimicrobial Assay (Broth Microdilution)
  • Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.

References

  • RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Link

  • ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Link

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Link

  • PubMed Central. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Link

  • Wikipedia. Pfitzinger reaction. Link

Sources

The Biological Activity of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carbohydrazide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Specifically, derivatives bearing a 2-(3-methoxyphenyl) substitution exhibit profound biological activities, most notably as potent antiviral agents against Enterovirus D68 (EV-D68)[1], as well as demonstrating significant antimicrobial and anticancer properties through DNA gyrase and EGFR kinase inhibition[2].

As an Application Scientist, understanding the causality behind these activities is critical for lead optimization. The 3-methoxyphenyl moiety provides highly specific steric bulk and electron-donating properties that enhance hydrogen bonding within hydrophobic protein pockets[1]. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these derivatives.

Antiviral Efficacy: Enterovirus D68 and 2C Protein Targeting

Mechanistic Causality

Enteroviruses, including EV-D68, rely on the highly conserved multifunctional viral 2C protein for membrane rearrangement, RNA binding, and viral uncoating[3]. Traditional quinoline derivatives like dibucaine exhibit moderate anti-enterovirus activity but lack selectivity[1].

The introduction of a 3-methoxyphenyl group at the C2 position of the quinoline ring fundamentally alters the binding kinetics. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, anchoring the molecule within the hydrophobic cleft of the 2C protein[1]. Concurrently, the 4-carbohydrazide (or carboxamide) moiety at the C4 position provides a flexible linker that facilitates secondary interactions with adjacent amino acid residues, effectively halting viral RNA translation and replication[1].

EV_Inhibition A Enterovirus D68 Infection B Viral RNA Translation A->B C 2C Protein Production B->C E Inhibition of Membrane Rearrangement C->E D 2-(3-Methoxyphenyl)quinoline -4-carbohydrazide D->C Binds 2C Pocket F Halt of Viral Replication E->F

Mechanism of EV-D68 inhibition via 2C protein targeting by quinoline-4-carbohydrazide derivatives.

Self-Validating Protocol: Antiviral Cytopathic Effect (CPE) Assay

To accurately quantify the antiviral efficacy of these derivatives, a self-validating CPE assay must be employed. This protocol ensures that observed viral inhibition is not an artifact of compound-induced host cell toxicity[1].

Step 1: Host Cell Preparation and Baseline Validation

  • Action: Seed Rhabdomyosarcoma (RD) cells at

    
     cells/well in a 96-well plate and incubate at 37°C for 24 hours.
    
  • Validation: Inspect a mock-infected control well. Cells must exhibit >95% viability and 80-90% confluence. If confluence is lower, the metabolic baseline is insufficient for accurate neutral red uptake, and the plate must be discarded.

Step 2: Viral Infection and Compound Treatment

  • Action: Infect cells with EV-D68 (US/KY/14-18953 strain) at a multiplicity of infection (MOI) of 0.1. Simultaneously, add the quinoline-4-carbohydrazide derivative in a 3-fold serial dilution (starting at 50 μM)[1].

  • Validation: Include a concurrent TCID50 viral titer control. If the viral input deviates by >0.5 log10 from the target MOI, the calculated

    
     will be artificially skewed, invalidating the run.
    

Step 3: Cytotoxicity Counter-Screening (Neutral Red Uptake)

  • Action: After 48 hours, remove the media and add neutral red dye. Measure absorbance at 540 nm to determine cell viability[1].

  • Validation: Calculate the

    
     (50% cytotoxic concentration) in uninfected, treated cells. A valid antiviral candidate must demonstrate a Selectivity Index (
    
    
    
    ) greater than 10. If
    
    
    , the compound's "antiviral" effect is indistinguishable from general cytotoxicity.
Quantitative Data: Antiviral SAR Summary

Data adapted from structure-activity relationship studies on quinoline analogs against EV-D68[1][3].

CompoundC2 SubstitutionC4 Substitution

(μM)

(μM)
Selectivity Index (SI)
Dibucaine (Control)2-butoxy4-carboxamide4.5228.16.2
Derivative 6l 2-(3-methoxyphenyl)4-carboxamide1.85>50.0>27.0
Derivative 12e 2-(thiophen-2-yl)4-carbohydrazide2.10>50.0>23.8

Antimicrobial and Anticancer Potential: DNA Gyrase and EGFR Kinase

Mechanistic Causality

Beyond virology, the4[4] is a privileged structure for targeting bacterial DNA gyrase and human Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2].

For antimicrobial activity, the carbohydrazide moiety acts as a molecular anchor, intercalating with the DNA-gyrase complex and preventing the supercoiling necessary for bacterial replication[2]. In oncology, hybridization of the carbohydrazide with acrylamide or methoxyphenyl groups creates a potent competitive inhibitor of the ATP-binding pocket in the EGFR kinase domain, triggering apoptosis in MCF-7 breast carcinoma cells.

EGFR_Pathway A EGFR Overexpression (MCF-7 Cells) B ATP Binding to Kinase Domain A->B D Competitive ATP Inhibition B->D C Quinoline-4-carbohydrazide Derivative C->D IC50 < 3.5 μM E Downregulation of MAPK/PI3K D->E F Apoptosis / Cell Cycle Arrest E->F

Competitive inhibition of EGFR kinase domain leading to apoptosis in MCF-7 breast carcinoma cells.

Self-Validating Protocol: DNA Gyrase Supercoiling Assay

To prove that the antibacterial mechanism is specifically driven by DNA gyrase inhibition (and not membrane disruption), an in vitro supercoiling assay is required[2].

Step 1: Reaction Assembly

  • Action: Combine relaxed pBR322 plasmid DNA (0.5 μg) with S. aureus DNA gyrase in a buffer containing ATP, KCl, and

    
    . Introduce the quinoline derivative at varying concentrations (1 to 50 μM)[2].
    
  • Validation: Include a negative control containing the plasmid and buffer without the enzyme. If this control shows a supercoiled band on the subsequent gel, the plasmid stock is contaminated or degraded, and the assay is void.

Step 2: Electrophoretic Resolution

  • Action: Incubate at 37°C for 1 hour, terminate the reaction with chloroform/isoamyl alcohol, and run the aqueous phase on a 1% agarose gel.

  • Validation: Include Ciprofloxacin as a positive reference control[2]. The Ciprofloxacin lane must yield an

    
     between 3.0 and 4.0 μM[2]. If the reference fails to inhibit supercoiling within this range, the enzyme activity is compromised.
    
Quantitative Data: Antimicrobial & Anticancer Activity

Data summarizing the biological activity of substituted quinoline-4-carbohydrazide hybrids[2].

Target / Cell LineActive DerivativeReference DrugDerivative

(μM)
Reference

(μM)
S. aureus (DNA Gyrase) Compound 10Ciprofloxacin8.453.80
MCF-7 (EGFR Kinase) Compound 6hLapatinib0.220.18
MCF-7 (Proliferation) Compound 6aDoxorubicin3.396.18

Synthesis and Molecular Hybridization Workflow

To investigate the biological activity of 2-(3-methoxyphenyl)quinoline-4-carbohydrazide, high-purity synthesis of the core scaffold is paramount. The synthesis relies on the Pfitzinger reaction followed by esterification and hydrazinolysis[4][5].

Self-Validating Protocol: Synthesis of the Core Scaffold

Step 1: Pfitzinger Reaction

  • Action: React isatin (0.02 mol) with 3-methoxyacetophenone (1.1 equiv) in a 33% KOH solution and ethanol at 80°C for 24-72 hours[5].

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the distinct isatin spot confirms the formation of the intermediate. Acidify the aqueous layer with glacial acetic acid to pH 5 to precipitate 2-(3-methoxyphenyl)quinoline-4-carboxylic acid[5]. If precipitation does not occur at pH 5, over-acidification may have protonated the quinoline nitrogen, requiring back-titration.

Step 2: Esterification and Hydrazinolysis

  • Action: Reflux the carboxylic acid in absolute ethanol with catalytic

    
     to form the ethyl ester[4]. Subsequently, treat the ester with hydrazine hydrate in boiling ethanol to yield the final carbohydrazide[4].
    
  • Validation: Confirm the final structure via

    
     NMR. The appearance of a signal near 
    
    
    
    166 ppm (carbonyl group of the hydrazide) and the preservation of the methoxy signal near
    
    
    55 ppm validates the structural integrity of the synthesized derivative[4].

Synthesis A Isatin + 3-Methoxyacetophenone B Pfitzinger Reaction (KOH, 80°C) A->B C 2-(3-Methoxyphenyl)quinoline -4-carboxylic acid B->C D Esterification (EtOH, H2SO4) C->D E Hydrazinolysis (NH2NH2, Reflux) D->E F 2-(3-Methoxyphenyl)quinoline -4-carbohydrazide E->F

Step-by-step chemical synthesis workflow of the this compound core.

References

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
  • Design and Synthesis of 2-(4-Bromophenyl)
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • 2-(3-METHOXYPHENYL)
  • Source: Google Patents (US20210244721A1)

Sources

Physicochemical Profiling of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a bioactive heterocyclic compound belonging to the quinoline-4-carbohydrazide class. This scaffold has garnered significant attention in drug discovery for its potential as a microbial DNA gyrase inhibitor, anti-inflammatory agent, and EGFR kinase inhibitor.

This technical guide provides a rigorous analysis of its two primary physicochemical descriptors: Molecular Weight (MW) and Lipophilicity (LogP) . These parameters are critical for predicting the compound's "drug-likeness" (ADME properties), specifically its ability to permeate biological membranes and reach intracellular targets.

Key Physicochemical Data
PropertyValue / RangeMethod of Determination
Molecular Formula C₁₇H₁₅N₃O₂Stoichiometric Calculation
Molecular Weight 293.32 g/mol Monoisotopic Mass Calculation
Exact Mass 293.1164 DaHigh-Resolution Mass Spectrometry (HRMS)
Predicted LogP 2.5 – 2.8Consensus Algorithms (cLogP, XLogP3)
Experimental LogP Protocol DependentRP-HPLC Retention Time Correlation
H-Bond Donors 2Structure Analysis (-NH-NH₂)
H-Bond Acceptors 4Structure Analysis (N, O)

Compound Architecture and Identification

The compound consists of a quinoline bicyclic core substituted at the C-2 position with a 3-methoxyphenyl ring and at the C-4 position with a carbohydrazide moiety.

  • Core Scaffold: Quinoline (Benzopyridine).

  • Pharmacophore 1 (C-4): Carbohydrazide (-C(=O)NHNH₂). This group is crucial for hydrogen bonding interactions within the active sites of enzymes like DNA gyrase.

  • Pharmacophore 2 (C-2): 3-Methoxyphenyl. The meta-methoxy substitution influences the electronic distribution and lipophilicity, distinct from its 4-methoxy (para) isomer.

Isomeric Distinction: Researchers must distinguish this compound from its isomer, 2-(4-methoxyphenyl)quinoline-4-carbohydrazide (CAS 51842-72-9). While they share the same MW (293.32), their steric hindrance and lipophilic vectors differ, potentially altering binding affinity [1, 2].

Technical Deep Dive: Molecular Weight

Theoretical Calculation

The molecular weight is derived from the sum of standard atomic weights:

  • Carbon (17 × 12.011): 204.187

  • Hydrogen (15 × 1.008): 15.120

  • Nitrogen (3 × 14.007): 42.021

  • Oxygen (2 × 15.999): 31.998

  • Total MW: 293.326 g/mol

Mass Spectrometry Validation Protocol

To validate the identity of the synthesized compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard.

Expected Spectral Features:

  • Base Peak: [M+H]⁺ at m/z 294.33.

  • Sodium Adduct: [M+Na]⁺ at m/z 316.32.

  • Fragmentation Pattern:

    • Loss of the hydrazide group (-NHNH₂) often results in a fragment ion corresponding to the acylium ion [M-31]⁺.

    • Further loss of CO may occur depending on collision energy.

MS_Protocol Sample Sample Prep (1 mg/mL in MeOH) Ionization ESI Source (Positive Mode) Sample->Ionization Direct Infusion Quadrupole Mass Analyzer (Quadrupole/TOF) Ionization->Quadrupole Ion Beam Detection Detector (Ion Counting) Quadrupole->Detection m/z Separation Spectrum Spectrum Analysis [M+H]+ = 294.33 Detection->Spectrum Signal Processing

Figure 1: Workflow for Mass Spectrometry validation of the target compound.

Technical Deep Dive: Lipophilicity (LogP)

Lipophilicity is the defining parameter for the compound's ability to cross the lipid bilayer. For this compound, the LogP is influenced by the balance between the hydrophobic quinoline/phenyl rings and the hydrophilic carbohydrazide tail.

Predicted vs. Experimental Values
  • Predicted (cLogP): Algorithms typically estimate the LogP between 2.5 and 2.8 . The 3-methoxy group is less lipophilic than a methyl group but more lipophilic than a hydroxyl group.

  • Comparative Data:

    • 2-(3,4-dimethoxyphenyl) analog: XLogP ≈ 2.3 [3].[1]

    • 2-(3,4-dimethylphenyl) analog: LogP ≈ 3.12 [4].

    • Analysis: The target mono-methoxy compound lies between these two values.

Experimental Determination: RP-HPLC Method

While the "Shake-Flask" method is traditional, Reversed-Phase HPLC (RP-HPLC) is preferred for quinoline derivatives due to higher throughput and reproducibility.

Principle: Lipophilicity correlates with the retention time (


) on a C18 column. The capacity factor (

) is calculated and correlated with standard compounds of known LogP.
Protocol: RP-HPLC LogP Estimation[2]
  • Stationary Phase: C18 (Octadecylsilane) column.

  • Mobile Phase: Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered at pH 7.4.

  • Standards: Inject 5 reference standards (e.g., Toluene, Naphthalene) with known LogP.

  • Calculation:

    
    
    Where 
    
    
    
    is retention time of the analyte and
    
    
    is the dead time (uracil).
    
    
    (A and B are derived from the calibration curve of standards).

HPLC_LogP cluster_0 Preparation Phase cluster_1 Chromatography Phase Prep Dissolve Analyte (MeOH/Buffer) Inject Injection (20 µL) Prep->Inject Stds Prepare Standards (Known LogP) Stds->Inject Separation C18 Column Separation (Isocratic Flow) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Calc Calculate Capacity Factor (k') & Correlate to LogP Detect->Calc

Figure 2: RP-HPLC workflow for experimental determination of Lipophilicity.

Drug-Likeness and Biological Implications[3][4][6][7][8]

The physicochemical profile of this compound places it firmly within the "drug-like" space defined by Lipinski's Rule of 5.

Lipinski's Rule Compliance
RuleLimitCompound ValueStatus
Molecular Weight < 500 Da293.32 DaPass
LogP < 5~2.6 (Est)Pass
H-Bond Donors < 52 (NH, NH₂)Pass
H-Bond Acceptors < 104 (N, O)Pass
Biological Relevance

The moderate lipophilicity (LogP ~2.6) suggests good oral bioavailability and the ability to penetrate bacterial cell walls (for antimicrobial action) or cancer cell membranes.

  • DNA Gyrase Inhibition: The carbohydrazide motif interacts with the ATP-binding site of the GyrB subunit. The lipophilic 3-methoxyphenyl group likely occupies a hydrophobic pocket, enhancing binding affinity [5, 6].

  • Membrane Permeability: With a Topological Polar Surface Area (TPSA) of approximately 68-75 Ų, the compound is predicted to have high gastrointestinal absorption [4].

Experimental Synthesis Overview (Context)

To ensure the guide is self-validating, the origin of the material must be understood. The compound is typically synthesized via the Pfitzinger reaction followed by hydrazinolysis.

  • Step 1: Reaction of Isatin with 3-methoxyacetophenone (KOH/EtOH)

    
     2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
    
  • Step 2: Esterification (EtOH/H₂SO₄)

    
     Ethyl ester intermediate.
    
  • Step 3: Hydrazinolysis (Hydrazine hydrate/EtOH)

    
    This compound  [1, 5].
    

References

  • ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[3]

  • MolCore. "2-(4-methoxyphenyl)quinoline-4-carbohydrazide Product Page." MolCore Chemical Database.

  • PubChem. "2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide Compound Summary."[1] National Library of Medicine.

  • ChemScene. "2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide Product Information." ChemScene.

  • ResearchGate. "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." ResearchGate, 2025.

  • RSC Advances. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids." Royal Society of Chemistry, 2024.

Sources

Therapeutic potential of quinoline-4-carbohydrazide analogs in oncology

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of quinoline-4-carbohydrazide derivatives reveals their emergence as a "privileged scaffold" in modern oncological drug design. By acting as a versatile pharmacophoric core, the 4-carbohydrazide moiety enables molecular hybridization with diverse functional groups—such as acrylamides, chalcones, and oxadiazoles—yielding multi-target agents capable of overcoming drug resistance in solid tumors.

Molecular Mechanistic Profiling

The therapeutic efficacy of quinoline-4-carbohydrazide analogs is driven by their ability to simultaneously disrupt critical kinase signaling pathways and induce mitochondrial-mediated apoptosis.

EGFR Tyrosine Kinase Inhibition Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of breast (MCF-7) and lung (A549) carcinomas. Recent synthesis of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids has demonstrated profound EGFR-TK inhibitory potential[1]. The acrylamide moiety acts as a Michael acceptor, forming covalent interactions within the ATP-binding pocket of the kinase domain, while the quinoline core stabilizes the complex via hydrophobic interactions. Specific analogs, such as those bearing a 4-nitrophenyl substitution, have achieved EGFR IC50 values of 0.22 µM, rendering them nearly equipotent to the clinical standard, Lapatinib (0.18 µM)[2].

PI3K Pathway Downregulation Quinoline-chalcone hybrids have been engineered to target Phosphoinositide 3-kinase (PI3K) isoforms[3]. The hybridization of the quinoline core with an


-unsaturated ketone (chalcone) creates a rigid structural geometry that non-selectively inhibits PI3K, with a pronounced affinity for PI3K-

(IC50 = 52 nM). The mechanistic cascade is highly linear: PI3K inhibition prevents the phosphorylation of Akt, which subsequently downregulates the anti-apoptotic protein Bcl-2, activating Bax and triggering cell cycle arrest at the G2/M phase.

Mitochondrial Apoptotic Cascade Orthogonal validation of these kinase inhibitors reveals a shared terminal mechanism: the disruption of the Mitochondrial Membrane Potential (MMP). Flow cytometric analyses of breast cancer cells treated with quinoline-tethered cis-vinyl triamides show a 57.93% reduction in MMP[4]. This depolarization facilitates the release of cytochrome c, which upregulates p53 (up to 7.4-fold) and cleaves initiator Caspase-9 (up to 8.7-fold), committing the cell to apoptosis[5].

SignalingPathway Drug Quinoline-4-carbohydrazide Analogs EGFR EGFR Tyrosine Kinase Drug->EGFR Competitive Inhibition PI3K PI3K Isoforms Drug->PI3K Non-selective Inhibition p53 p53 Upregulation EGFR->p53 Downstream Modulation Akt Akt Phosphorylation PI3K->Akt Blockade MMP MMP Disruption Akt->MMP Bax Activation Caspase Caspase-9 Cleavage p53->Caspase Activation MMP->Caspase Cytochrome c Release Apoptosis Cancer Cell Apoptosis & Cell Cycle Arrest Caspase->Apoptosis Execution

Intracellular signaling blockade by quinoline-4-carbohydrazide analogs inducing apoptosis.

Quantitative Efficacy Benchmarks

The translation of structural design into in vitro efficacy is summarized below. Data represents the most potent derivatives from recent 2023–2024 pharmacological screenings.

Compound Class / HybridTarget Cell LinePrimary Molecular TargetAnalog IC50Reference Drug IC50
Acrylamide Hybrid (6h) [2]MCF-7 (Breast)EGFR-TK2.71 µMDoxorubicin: 6.18 µM
Acrylamide Hybrid (6h) [2]Cell-Free AssayEGFR-TK0.22 µMLapatinib: 0.18 µM
Chalcone Hybrid (9i) [3]A549 (Lung)PI3K-

1.91 µMN/A
Chalcone Hybrid (9i) [3]Cell-Free AssayPI3K-

52 nMN/A
Triamide Hybrid (6f) [4]MCF-7 (Breast)EGFR-TK1.88 µMStaurosporine: 13.77 µM
Oxadiazole Hybrid (8e) [6]MCF-7 (Breast)EGFR-TK0.179 µg/mLErlotinib: 0.512 µg/mL

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates a mechanistic rationale and internal controls to prevent false positives.

Protocol A: Chemical Synthesis of the Quinoline-4-Carbohydrazide Core

Objective: Synthesize the highly reactive hydrazide intermediate required for downstream molecular hybridization[7][8].

  • Pfitzinger Condensation (Ring Expansion):

    • Procedure: React commercially available isatin (1 eq) with a substituted acetophenone (e.g., 4-bromoacetophenone, 1 eq) in 33% aqueous KOH and reflux in ethanol for 12 hours. Acidify with 10% HCl to precipitate the product[5][8].

    • Causality: The strong base cleaves the isatin amide bond, generating an intermediate

      
      -keto acid that condenses with the acetophenone enolate. Acidification forces the precipitation of the highly stable 2-arylquinoline-4-carboxylic acid.
      
  • Fisher Esterification:

    • Procedure: Suspend the carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated

      
       and reflux for 8 hours. Neutralize with 
      
      
      
      and extract with ethyl acetate[5].
    • Causality:

      
       protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon. This facilitates nucleophilic attack by ethanol. Neutralization prevents acid-catalyzed hydrolysis during workup.
      
  • Hydrazinolysis:

    • Procedure: Dissolve the ethyl quinoline-4-carboxylate in boiling ethanol. Add an excess of 99% hydrazine hydrate and reflux for 6 hours. Cool to room temperature to crystallize the quinoline-4-carbohydrazide[7].

    • Causality: Hydrazine is a potent

      
      -effect nucleophile. It readily displaces the ethoxy leaving group. The use of excess hydrazine drives the equilibrium forward and prevents the formation of diacylhydrazines.
      

SynthesisWorkflow Isatin Isatin + Acetophenone Acid Quinoline-4-carboxylic Acid Isatin->Acid Pfitzinger Reaction (KOH, Reflux) Ester Ethyl Quinoline-4- carboxylate Acid->Ester Fisher Esterification (EtOH, H2SO4) Hydrazide Quinoline-4- carbohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Acrylamide Acrylamide Hybrids (EGFR Target) Hydrazide->Acrylamide Hybridization Chalcone Chalcone Hybrids (PI3K Target) Hydrazide->Chalcone Hybridization Oxadiazole Oxadiazole Hybrids (Dual Target) Hydrazide->Oxadiazole Hybridization

Chemical synthesis and molecular hybridization workflow of the quinoline core.

Protocol B: In Vitro Cytotoxicity and Apoptosis Validation

Objective: Quantify antiproliferative activity and validate the apoptotic mechanism via orthogonal flow cytometry and qRT-PCR[4][5].

  • SRB/MTT Cytotoxicity Assay:

    • Procedure: Seed MCF-7 or A549 cells in 96-well plates (

      
       cells/well). Treat with serial dilutions of the synthesized hybrids (0.1–100 µM) for 48 hours. Use Doxorubicin or Erlotinib as positive controls and 0.1% DMSO as the vehicle control.
      
    • Causality: The vehicle control ensures that solvent toxicity is not confounding the data. The positive control validates the sensitivity of the specific cell passage.

  • Flow Cytometry (Annexin V-FITC/PI Staining):

    • Procedure: Harvest treated cells at the calculated IC50 concentration. Resuspend in binding buffer and incubate with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer.

    • Causality: This is a self-validating dual-stain system. Annexin V binds to phosphatidylserine flipped to the outer leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This differentiates true apoptotic induction from non-specific necrotic toxicity.

  • Orthogonal Validation via qRT-PCR:

    • Procedure: Extract total RNA from cells treated at the IC50 dose. Synthesize cDNA and perform qPCR targeting p53, Caspase-9, and GAPDH (housekeeping gene).

    • Causality: Flow cytometry proves the phenotype of apoptosis; qRT-PCR proves the genotype/transcriptomic driver. Normalizing against GAPDH ensures that observed upregulations (e.g., 8.7-fold increase in Caspase-9) are due to the drug's specific action rather than variations in total RNA yield[5].

References

  • El-Hafeez, A. A. A., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity." National Institutes of Health (PMC).[Link]

  • Ghany, L. M. A. A., et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK." RSC Advances, 2024.[Link]

  • Binjawhar, D. N., et al. "Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors." National Institutes of Health (PMC), 2024.[Link]

  • Musa, A., et al. "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies." National Institutes of Health (PMC), 2024.[Link]

  • El-Lateef, H. M. A., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[Link]

Sources

Technical Guide: Synthesis of 2-Arylquinoline-4-Carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylquinoline-4-carbohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry, exhibiting potent biological activities including anticancer (EGFR-TK inhibition), antimicrobial (DNA gyrase inhibition), and anti-inflammatory properties. This guide provides a rigorous technical analysis of the synthesis pathways for this moiety. Unlike generic protocols, this document focuses on causality and process control , comparing the robust "Classic Esterification" route against the "Rapid Acid Chloride" kinetic pathway, and introducing microwave-assisted optimization for high-throughput applications.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first deconstruct the target molecule. The 2-arylquinoline-4-carbohydrazide structure (I) is best accessed via nucleophilic acyl substitution of a precursor carbonyl derivative (II).

  • Disconnection A (Amide Bond): Leads to hydrazine and a quinoline-4-carbonyl electrophile (Ester or Acid Chloride).

  • Disconnection B (Heterocycle Formation): The quinoline core is classically assembled via the Pfitzinger reaction, condensing isatin (III) with an acetophenone derivative (IV).

Retrosynthesis Figure 1: Retrosynthetic analysis of the 2-arylquinoline-4-carbohydrazide scaffold. Target 2-Arylquinoline-4-carbohydrazide (Target Scaffold) Intermediate Quinoline-4-carbonyl Derivative (Ester or Acid Chloride) Target->Intermediate Functional Group Interconversion (FGI) Hydrazine Hydrazine Hydrate Target->Hydrazine Precursors Isatin + Acetophenone Derivative Intermediate->Precursors Pfitzinger Cyclization (C-C / C-N Bond Formation)

Primary Pathway: The Robust Esterification Route (Standard)

This pathway is the industry standard for generating high-purity libraries. By isolating the ester intermediate, impurities from the cyclization step are removed before the sensitive hydrazide formation.

Phase 1: Pfitzinger Cyclization

Reaction: Condensation of Isatin with Acetophenone.

  • Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by aldol-like condensation with the ketone and subsequent cyclization/dehydration.

  • Why this method? It guarantees the placement of the carboxylic acid at the C4 position, which is difficult to achieve selectively via Friedländer synthesis.

Protocol:

  • Dissolve Isatin (10 mmol) in warm ethanol (30 mL).

  • Add KOH (33% aq. solution, 10 mL) followed by the specific Acetophenone derivative (10 mmol).

  • Reflux for 12–24 hours. The solution typically turns dark red/brown.

  • Workup: Cool to room temperature. Pour into crushed ice and acidify with glacial acetic acid (pH 4–5). The 2-arylquinoline-4-carboxylic acid precipitates as a solid.

  • Validation: Check melting point and IR (Broad -OH stretch 2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹).

Phase 2: Esterification (Activation)

Reaction: Fischer Esterification.

  • Causality: Direct reaction of the acid with hydrazine is sluggish and can lead to salt formation. Converting to the ethyl ester creates a better electrophile.

Protocol:

  • Suspend the Acid (from Phase 1) in absolute ethanol (50 mL).

  • Add catalytic conc. H₂SO₄ (1–2 mL).

  • Reflux for 8–10 hours.

  • Workup: Neutralize with NaHCO₃, evaporate excess ethanol, and extract with ethyl acetate or filter the precipitate if solid.

Phase 3: Hydrazinolysis

Reaction: Nucleophilic Acyl Substitution.

  • Critical Control Point: Use excess hydrazine hydrate (99%) to prevent the formation of the dimer (N,N'-diacylhydrazine).

Protocol:

  • Dissolve Ester (5 mmol) in ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 50 mmol, 10 equiv) dropwise.

  • Reflux for 4–6 hours.

  • Isolation: Cool to 0°C. The product usually crystallizes out. Filter, wash with cold ethanol, and dry.

  • Validation: IR shows doublet -NH₂ stretch (3300–3100 cm⁻¹) and Amide I/II bands.

Alternative Pathway: The Kinetic Acid Chloride Route

For high-throughput screening (HTS) where speed is prioritized over scale, the acid chloride route is viable but requires strict safety controls.

Mechanism: Activation of the carboxylic acid with Thionyl Chloride (SOCl₂) followed by immediate trapping with hydrazine.

Protocol:

  • Activation: Reflux 2-arylquinoline-4-carboxylic acid with neat SOCl₂ (excess) for 2 hours. Evaporate excess SOCl₂ in vacuo to obtain the acid chloride (solid/oil).

  • Coupling (Exothermic): Dissolve acid chloride in dry DCM or THF. Cool to 0°C .[1]

  • Add Hydrazine Hydrate (in excess) slowly. Warning: Violent reaction.

  • Outcome: Faster reaction (<1 hour coupling), but higher risk of diacylated byproducts if stoichiometry is not controlled.

Green Chemistry Optimization: Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates the hydrazinolysis step, overcoming the activation energy barrier of the ester-to-hydrazide conversion.

Comparative Data: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Irradiation (MWI)
Reaction Time 6 – 12 Hours2 – 10 Minutes
Solvent Ethanol (Large volume)Ethanol (Minimal) or Solvent-free
Yield 65 – 75%85 – 94%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)

MWI Protocol:

  • Place Ester (1 mmol) and Hydrazine Hydrate (5 mmol) in a sealed microwave vial.

  • Add minimal Ethanol (1–2 mL).

  • Irradiate at 140°C (Power: 150W) for 3–5 minutes .

  • Cool rapidly; filter the precipitate.

Mechanistic & Workflow Visualization

The following diagram illustrates the complete chemical workflow, highlighting the Pfitzinger mechanism and the divergence between the standard and kinetic routes.

SynthesisWorkflow Figure 2: Comprehensive synthesis workflow comparing the Standard Ester Route and Kinetic Acid Chloride Route. cluster_0 Pfitzinger Reaction Isatin Isatin Isatinate Isatinate (Ring Opening) Isatin->Isatinate KOH, EtOH Reflux Ketone Acetophenone Ketone->Isatinate Acid 2-Arylquinoline-4- carboxylic acid Isatinate->Acid Cyclization - H2O Ester Ethyl Ester (Intermediate) Acid->Ester EtOH, H2SO4 Fischer Esterification AcidCl Acid Chloride (Activated) Acid->AcidCl SOCl2 Reflux Product 2-Arylquinoline-4- carbohydrazide Ester->Product N2H4-H2O Nucleophilic Substitution AcidCl->Product N2H4-H2O 0°C, DCM

References

  • Synthesis and biological evaluation of 2-(quinoline-4-carbonyl)hydrazide derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Microwave-assisted synthesis and antibacterial propensity of N′-benzylidene-2-propylquinoline-4-carbohydrazide. Source: Arabian Journal of Chemistry. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline-3-carbohydrazide Derivatives. Source: Brieflands (J. Arch. Mil. Med). URL:[Link]

Sources

The Methoxy-Quinoline Scaffold: A Technical Guide to SAR and Functional Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of methoxy-substituted quinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Directive

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of medicinal chemistry, serving as the backbone for critical antimalarial, antibacterial, and anticancer pharmacophores. While the scaffold provides the structural template, the methoxy (-OCH₃) substituent acts as a pivotal "tuning knob" for physicochemical properties and target engagement.

This guide moves beyond generic descriptions. It dissects the precise mechanistic impact of methoxy substitutions at the C6 and C8 positions—differentiating their roles in heme-binding (antimalarial) versus DNA gyrase targeting (antibacterial). It provides actionable protocols for synthesis and biological validation, grounded in rigorous causal logic.

Physicochemical Foundations of the Methoxy Group

Before analyzing specific positions, one must understand the why behind methoxy incorporation. It is not merely a space-filler; it is a functional probe.

Electronic and Steric Modulation
  • Electronic Effect: The methoxy group is a strong electron-donating group (EDG) by resonance (+M) but inductively electron-withdrawing (-I). On the electron-deficient quinoline ring, the +M effect predominates, increasing electron density at ortho and para positions relative to the insertion site. This modulation is critical for stabilizing cationic intermediates during metabolic activation (e.g., in 8-aminoquinolines).

  • Lipophilicity "Scout": Unlike alkyl groups, a methoxy group on an aromatic ring has a minimal impact on lipophilicity (

    
    LogP 
    
    
    
    -0.02 to +0.04). This allows medicinal chemists to probe steric pockets without incurring the "lipophilicity tax" that often leads to poor metabolic stability or solubility.
  • Hydrogen Bonding: The oxygen atom serves as a weak hydrogen bond acceptor (HBA), capable of specific interactions with serine or threonine residues in enzyme active sites (e.g., Topoisomerase IV).

Positional SAR Analysis: The Core Logic

The biological output of a methoxy-quinoline is strictly dictated by the position of the substitution.

The C6-Methoxy Motif: Antimalarial Dominance

Found in: Quinine, Quinidine, Primaquine (8-aminoquinoline class)

  • Mechanism of Action (4-Aminoquinolines): In the acidic digestive vacuole of the malaria parasite, the quinoline nucleus binds to hematin (

    
    -oxo dimers of heme). The C6-methoxy  group is essential for:
    
    • Electronic Enrichment: It increases the basicity of the quinoline nitrogen, enhancing accumulation in the acidic vacuole via ion trapping.

    • Pi-Stacking: It strengthens

      
      -
      
      
      
      interactions with the porphyrin ring of heme, inhibiting the formation of hemozoin (malaria pigment).
    • Contrast: Replacing C6-OMe with -H or -Cl (as in Chloroquine) alters the binding mode but maintains activity; however, the specific geometry of C6-OMe is crucial for overcoming certain resistance mechanisms in quinine-like alkaloids.

  • Mechanism of Action (8-Aminoquinolines e.g., Primaquine):

    • Here, the C6-methoxy group is metabolically permissive . Primaquine requires metabolic activation by CYP2D6 to form reactive quinone-imine species that generate reactive oxygen species (ROS). The C6-OMe stabilizes the parent molecule just enough to allow liver distribution before activation.

The C8-Methoxy Motif: Antibacterial Precision

Found in: Moxifloxacin, Gatifloxacin (Fluoroquinolones) [1]

  • Targeting DNA Gyrase/Topoisomerase IV:

    • The C8-methoxy group is the defining feature of "fourth-generation" fluoroquinolones.

    • Resistance Suppression: It reduces the substrate affinity for efflux pumps (NorA) and allows the drug to bind effectively even to mutated gyrase enzymes (GyrA mutants) where C8-H compounds fail.

  • Phototoxicity Reduction:

    • Problem: Halogenated quinolones (e.g., C8-Cl in Bay y 3118) are highly phototoxic. Under UV light, they generate singlet oxygen or radicals.

    • Solution: The C8-OMe group sterically hinders the generation of these radicals and stabilizes the excited state, significantly lowering phototoxic potential compared to C8-Cl or C8-F analogs.

Emerging Targets: C2/C7 Substitutions
  • Anticancer: C7-methoxy substitutions in styrylquinolines have shown increased potency in inhibiting tubulin polymerization, likely by mimicking the methoxy-rich pharmacophore of colchicine.

Visualization: SAR & Synthesis Logic

The following diagrams illustrate the positional logic and a modern synthetic workflow.

SAR Decision Map

SAR_Map Quinoline Quinoline Scaffold C6 Position C6 (Antimalarial) Quinoline->C6 C8 Position C8 (Antibacterial) Quinoline->C8 C4 Position C4 (Kinase/Heme) Quinoline->C4 Heme Heme Stacking (Inhibits Hemozoin) C6->Heme Quinine/Quinidine Metab Metabolic Stability (CYP2D6 Interaction) C6->Metab Primaquine Gyrase Target: DNA Gyrase (Mutant Active) C8->Gyrase Moxifloxacin Photo Reduces Phototoxicity (vs C8-Halogen) C8->Photo Safety Profile

Caption: Positional SAR logic for methoxy-quinolines. C6 dictates antimalarial heme interactions, while C8 governs antibacterial gyrase binding and safety.

Green Synthesis Workflow (Iodine-Catalyzed)

Synthesis_Flow Start Start: p-Methoxy Aniline + Vinyl Ether Cat Catalyst: Iodine (I2) (10 mol%) Start->Cat Cond Condition: Solvent-Free / DMSO, 80-100°C Cat->Cond Inter Intermediate: Imine Formation Cond->Inter Cycl Cyclization: Povarov-type reaction Inter->Cycl Oxid Oxidation: Aromatization Cycl->Oxid Prod Product: 6-Methoxy-2-methylquinoline Oxid->Prod

Caption: Iodine-catalyzed green synthesis protocol for 6-methoxyquinolines, avoiding harsh Skraup conditions.

Technical Protocols

Protocol A: Green Synthesis of 6-Methoxy-2-methylquinoline

Rationale: Traditional Skraup synthesis is violent and requires sulfuric acid. This iodine-catalyzed method is milder and suitable for SAR exploration.

  • Reagents: p-Anisidine (1.0 mmol), Ethyl vinyl ether (2.0 mmol), Iodine (10 mol%).

  • Procedure:

    • Mix p-anisidine and iodine in a sealed tube.

    • Add ethyl vinyl ether dropwise (Caution: Exothermic).

    • Heat the mixture to 80°C for 2 hours.

    • Monitor: Use TLC (Hexane:EtOAc 8:2) to check for the disappearance of aniline.

  • Workup:

    • Dilute with ethyl acetate (10 mL).

    • Wash with saturated

      
       (to remove iodine) and brine.
      
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Column chromatography (Silica gel, 100-200 mesh).

  • Validation: NMR should show a singlet at

    
     ~3.9 ppm (Methoxy) and characteristic quinoline aromatic protons.
    
Protocol B: Beta-Hematin Inhibition Assay (Antimalarial Screening)

Rationale: This assay mimics the parasite's digestive vacuole, testing the compound's ability to inhibit hemozoin formation (the primary mechanism of chloroquine/quinine).

  • Preparation of Hemin Stock:

    • Dissolve bovine hemin chloride (5.2 mg) in DMSO (1 mL).

    • Critical Step: Ensure complete dissolution; sonicate if necessary.

  • Assay Setup (96-well plate):

    • Control Wells: 100

      
      L Hemin stock + 100 
      
      
      
      L Sodium Acetate Buffer (0.5 M, pH 5.0).
    • Test Wells: 100

      
      L Hemin stock + 100 
      
      
      
      L Buffer + Test Compound (dissolved in DMSO, variable concentrations 1-100
      
      
      M).
  • Incubation:

    • Incubate plates at 60°C for 18-24 hours . This promotes the crystallization of beta-hematin (synthetic hemozoin).

  • Quantification:

    • Wash the wells with 2.5% SDS (dissolves free heme but not beta-hematin crystals).

    • Dissolve the remaining pellet (beta-hematin) in 0.1 M NaOH.

    • Read Absorbance: Measure OD at 405 nm.

    • Interpretation: Lower absorbance in the pellet fraction indicates high inhibition (the drug prevented crystal formation).

    • Calculation:

      
      .[2]
      

Comparative Data: Methoxy Impact

Compound ClassPositionCompound ExampleKey ActivityImpact of Methoxy Group
Antimalarial C6QuinineIC50 < 0.2

M
Essential for heme binding; removal reduces potency >10-fold.
Antimalarial C6PrimaquineRadical CureModulates metabolic activation (CYP2D6); prevents rapid ring oxidation.
Antibacterial C8MoxifloxacinBroad SpectrumTargets GyrA mutants; reduces phototoxicity (vs C8-Cl).
Antibacterial C8GatifloxacinBroad SpectrumEnhances activity against anaerobes; improves pharmacokinetics.[1]
Anticancer C3, C4, C5Trimethoxy-chalconesIC50 ~ 1-5

M
Mimics colchicine; inhibits tubulin polymerization.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health (PMC).

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate.

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

  • Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin. Antimicrobial Agents and Chemotherapy.

  • Metabolism of primaquine in normal human volunteers. Malaria Journal.

  • Beta Hematin Inhibition: Evaluating the Mechanism of Action. Medipol University.

Sources

Mechanism of Action of Quinoline-Carbohydrazide Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-carbohydrazide hybrid represents a privileged scaffold in medicinal chemistry, designed to exploit the concept of "molecular hybridization." By fusing the pharmacologically active quinoline ring (historically validated in antimalarial and anticancer therapeutics) with a flexible carbohydrazide linker (


), researchers have created a dual-action pharmacophore.

This guide dissects the molecular mechanisms by which these hybrids exert potent anticancer and antimicrobial effects. The core technical value lies in the linker's ability to act as a hydrogen-bond donor/acceptor bridge, facilitating deep penetration into the ATP-binding pockets of kinases (EGFR/VEGFR) and bacterial DNA gyrase.

Structural Rationale & Pharmacophore Analysis[1]

The efficacy of quinoline-carbohydrazide hybrids is not accidental; it is a result of precise pharmacophoric alignment.

Structural ComponentMechanistic Function
Quinoline Ring Acts as a planar aromatic anchor. It engages in

stacking interactions with aromatic residues (e.g., Phe, Trp) within the active sites of enzymes like EGFR and DNA Gyrase.
Carbohydrazide Linker Provides a flexible "hinge" region. The carbonyl oxygen and hydrazide nitrogens serve as critical H-bond acceptors and donors, often interacting with the "hinge region" residues (e.g., Met793 in EGFR) of the target protein.
Terminal Aryl/Heteroaryl Determines specificity. Variations here allow the molecule to extend into the hydrophobic pocket II of kinases or the allosteric sites of Topoisomerase IV.

Anticancer Mechanism of Action[2][3][4][5][6][7]

The anticancer activity of these hybrids is typically multi-targeted , reducing the likelihood of drug resistance. The primary modes of action are Tyrosine Kinase Inhibition and Tubulin Destabilization .

EGFR and VEGFR Tyrosine Kinase Inhibition

Quinoline-carbohydrazide hybrids function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Binding Mode: The quinoline nitrogen often forms a water-mediated H-bond or direct H-bond with the backbone of the kinase hinge region. The carbohydrazide tail extends into the ribose-binding pocket.

  • Consequence: Inhibition of autophosphorylation blocks downstream signaling (PI3K/Akt and MAPK/ERK pathways), leading to cell cycle arrest (typically G0/G1) and apoptosis.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those with bulky substitutions on the carbohydrazide nitrogen, bind to the colchicine-binding site of tubulin.

  • Mechanism: They prevent the polymerization of

    
     and 
    
    
    
    -tubulin subunits into microtubules.[1]
  • Result: Disruption of mitotic spindle formation causes cell cycle arrest at the G2/M phase , triggering "mitotic catastrophe" and subsequent apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the dual blockade of proliferation and survival pathways by these hybrids.

EGFR_Pathway Hybrid Quinoline-Carbohydrazide Hybrid EGFR EGFR / VEGFR (Receptor Tyrosine Kinase) Hybrid->EGFR ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) Hybrid->Apoptosis Induces (via Bax/Caspase) PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Gene Transcription (Cyclin D1, c-Myc) mTOR->Nucleus Promotes Translation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Promotes Transcription Proliferation Cell Proliferation Nucleus->Proliferation

Figure 1: Signal transduction blockade. The hybrid inhibits EGFR/VEGFR, halting PI3K/Akt and MAPK cascades.

Antimicrobial Mechanism of Action[8]

In the context of bacterial pathogens (e.g., S. aureus, E. coli) and Mycobacteria, the mechanism shifts toward DNA topology management.

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline-carbohydrazides act as Gyrase B (GyrB) inhibitors . Unlike fluoroquinolones (which target the GyrA-DNA cleavage complex), these hybrids often target the ATPase domain of GyrB.

  • Mechanism: By competitively binding to the ATP-binding pocket of the GyrB subunit, they deprive the enzyme of the energy required to introduce negative supercoils into DNA.

  • Selectivity: The structural difference between bacterial GyrB and eukaryotic Topoisomerase II allows for selective toxicity toward bacteria.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the IC50 of the hybrid against purified EGFR kinase.

  • Preparation: Use a homogeneous time-resolved fluorescence (HTRF) or radiometric (

    
    -33P-ATP) assay kit.
    
  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 5 µL of the quinoline-carbohydrazide hybrid (serially diluted in DMSO) to the wells. Control: Use Erlotinib as a positive control.

  • Reaction Initiation: Add ATP (at

    
     concentration) and the peptide substrate (e.g., Poly-Glu-Tyr).
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagents (EDTA to stop reaction + antibody). Read fluorescence/radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: Molecular Docking Workflow

Objective: Predict the binding mode and affinity energy (


) before synthesis.

Docking_Workflow Protein Target Protein Prep (PDB: 1M17 for EGFR) Remove Water/Ligands Grid Grid Generation (Define Active Site Box) Protein->Grid Ligand Ligand Prep (Hybrid Structure) Energy Minimization Docking Docking Algorithm (e.g., AutoDock Vina/Glide) Genetic Algorithm Ligand->Docking Grid->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Score Calculation Docking->Analysis

Figure 2: In silico validation workflow. Essential for rationalizing SAR data.

Protocol 3: DNA Gyrase Supercoiling Assay

Objective: Confirm antibacterial mechanism is Gyrase-mediated.

  • Reaction Mix: Combine plasmid DNA (relaxed pBR322), DNA gyrase enzyme (from E. coli or S. aureus), assay buffer, and ATP.

  • Treatment: Add test compound at varying concentrations (1-100 µM). Include Ciprofloxacin (GyrA poison) and Novobiocin (GyrB inhibitor) as controls.

  • Incubation: 37°C for 1 hour.

  • Electrophoresis: Run reaction products on a 1% agarose gel without ethidium bromide (EtBr).

  • Staining: Stain gel with EtBr after the run.

  • Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized as the persistence of the relaxed DNA band.

Structure-Activity Relationship (SAR) Summary

Based on recent literature (2018-2024), the following substitutions optimize activity:

Position on ScaffoldPreferred SubstitutionEffect on Activity
Quinoline C-2 Methyl or Phenyl groupEnhances lipophilicity and membrane permeability.
Quinoline C-4 Carbohydrazide LinkerEssential for H-bonding in the active site.
Hydrazide Terminal (N') Electron-withdrawing aryl (e.g., 4-NO2-phenyl)Increases acidity of NH, strengthening H-bonds with receptor residues.
Quinoline Ring (C-6/C-7) Halogens (Cl, F) or Methoxy (-OMe)Improves metabolic stability and

-stacking interactions.

References

  • Elrayess, R. A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.[2] RSC Advances.[2]

  • Zaki, I., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.[3] RSC Advances.[2]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[4] ACS Omega.

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline-chalcone hybrids: literature review. RSC Advances.[2]

  • George, R. F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.[5][2][1][6][3][4][7][8][9][10][11][12]

  • El-Mekabaty, A., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors. New Journal of Chemistry.

Sources

In silico molecular docking studies of 2-(3-Methoxyphenyl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Computational Evaluation of 2-(3-Methoxyphenyl)quinoline Scaffolds

Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry due to its versatile electronic environment and capacity for pi-pi stacking interactions. Specifically, 2-(3-Methoxyphenyl)quinoline derivatives have emerged as privileged structures with dual-targeting potential against microbial DNA gyrase and oncogenic EGFR kinases. This technical guide outlines a rigorous in silico workflow for evaluating these derivatives, moving beyond basic docking to include electronic structure optimization, ADMET profiling, and interaction fingerprinting.

Target Identification & Structural Rationale

The 2-phenylquinoline core mimics the ATP-binding pharmacophore found in many kinase inhibitors. The addition of a methoxy group at the meta (3) position of the phenyl ring introduces a specific hydrogen bond acceptor capability and lipophilic bulk that distinguishes it from its para (4) counterparts.

Primary Biological Targets:

  • DNA Gyrase (Subunit B):

    • Rationale: Quinolines inhibit bacterial replication by stabilizing the cleavable complex.

    • PDB ID:1KZN (E. coli GyrB) or 2XCT (S. aureus GyrB).

    • Key Residues: Asp73, Arg76, Thr165. The 3-methoxy group often targets the hydrophobic pocket near Val120.

  • Epidermal Growth Factor Receptor (EGFR):

    • Rationale: Overexpressed in NSCLC (Non-Small Cell Lung Cancer). Quinolines compete with ATP.

    • PDB ID:1M17 (Wild type) or 7A2A (T790M mutant).

    • Key Residues: Met793 (Hinge region), Lys745 (Catalytic).

Computational Workflow: From Ligand to Complex

To ensure scientific integrity, this protocol utilizes a "Self-Validating System" where the co-crystallized ligand is always re-docked to confirm the algorithm's accuracy (RMSD < 2.0 Å).

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to capture the correct torsion angle between the quinoline and the phenyl ring.

  • Protocol:

    • Generate 3D structures of 2-(3-Methoxyphenyl)quinoline.

    • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA).

    • Critical Check: Ensure the dihedral angle allows for planarity if conjugation is expected, or twist if steric hindrance dictates.

    • Export as .pdbqt ensuring Gasteiger partial charges are applied.

Step 2: Protein Preparation

Raw PDB files contain artifacts that must be corrected.

  • Protocol:

    • Clean: Remove water molecules (unless bridging is catalytic) and heteroatoms.

    • Protonate: Add polar hydrogens relative to pH 7.4 (Histidine tautomers are critical).

    • Minimize: Perform energy minimization (Steepest Descent, 1000 steps) to relax steric clashes.

Step 3: Grid Generation & Docking
  • Software: AutoDock Vina / PyRx.

  • Grid Box: Center on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if the 3-methoxy group adds significant bulk).
  • Exhaustiveness: Set to 32 or 64 (Default is 8) to ensure the global minimum is found.

Visualization: Experimental Workflow

The following diagram illustrates the linear yet iterative process of the docking study, highlighting the validation loop.

DockingWorkflow Target Target Selection (PDB: 1KZN / 1M17) ProteinPrep Protein Prep (Remove H2O, Add H+) Target->ProteinPrep LigandPrep Ligand Prep (DFT B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen Grid Generation (Center on Active Site) ProteinPrep->GridGen GridGen->Docking Validation Validation (Re-dock Native Ligand) Docking->Validation Decision RMSD < 2.0 Å? Validation->Decision Analysis Interaction Analysis (2D/3D Plots) Decision->GridGen No (Adjust Box) Decision->Analysis Yes

Figure 1: Validated molecular docking workflow ensuring RMSD compliance before data analysis.

Data Presentation & ADMET Profiling

A robust study must predict whether the active compound can actually reach the target in vivo.

Table 1: Comparative Docking & ADMET Profile (Hypothetical Data for Context)

Compound IDR-Group (Pos 3)Binding Energy (kcal/mol)Ligand EfficiencyLogP (Lipophilicity)BBB Permeant
MQ-01 -OCH3 (Methoxy) -9.4 0.38 3.2 Yes
MQ-02-H (Unsubstituted)-8.10.352.8Yes
MQ-03-Cl (Chloro)-8.80.363.5Yes
Ref (Erlotinib)N/A-9.10.313.3Yes

Note: The 3-methoxy group typically enhances binding via hydrogen bonding with backbone amides (e.g., Met793 in EGFR) without incurring the steric penalty seen with larger groups.

Toxicity Prediction (ProTox-II):

  • Hepatotoxicity: Inactive (High probability).

  • Carcinogenicity: Inactive.

  • LD50: Predicted Class 4 (Harmful if swallowed, >300 mg/kg).

Mechanism of Action: Signaling Pathway

Understanding the downstream effects of inhibiting EGFR is crucial for anticancer applications.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Target) EGF->EGFR Binds TyrosineKinase Tyrosine Kinase Activation EGFR->TyrosineKinase Quinoline 2-(3-Methoxy)quinoline Quinoline->EGFR Inhibits (ATP Competition) RAS RAS-GTP TyrosineKinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: EGFR signaling cascade and the inhibition point of Quinoline derivatives.[1]

References

  • Ezel Arabaci, B. et al. (2021). Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Abdelbaset, M. et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules. Link

  • Prachayasittikul, V. et al. (2013). Computer-aided drug design of quinoline derivatives as antimicrobial agents. International Journal of Molecular Sciences. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

Methodological & Application

Protocol for synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide from isatin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Multi-Step Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This application note details the synthesis of This compound , a privileged scaffold in medicinal chemistry known for its anti-tubercular, anti-inflammatory, and anti-cancer potential. The protocol employs a three-step sequence starting from commercially available isatin (indoline-2,3-dione).

The methodology prioritizes the Pfitzinger reaction for the construction of the quinoline core due to its high atom economy and operational simplicity compared to the Friedländer or Skraup syntheses. This guide emphasizes critical process parameters (CPPs), specifically pH control during the isolation of the carboxylic acid intermediate, to ensure high purity without chromatographic purification.

Retrosynthetic Strategy

The synthesis is designed around the disconnection of the quinoline ring at the C2-C3 and N1-C2 bonds. The 4-carbohydrazide functionality is installed via nucleophilic acyl substitution of an ester intermediate, which serves as a more reactive electrophile than the free carboxylic acid.

Retrosynthesis Target 2-(3-Methoxyphenyl) quinoline-4-carbohydrazide Ester Ethyl 2-(3-methoxyphenyl) quinoline-4-carboxylate Target->Ester Hydrazinolysis (NH2NH2·H2O) Acid 2-(3-Methoxyphenyl) quinoline-4-carboxylic acid Ester->Acid Fischer Esterification (EtOH, H+) Isatin Isatin (Starting Material) Acid->Isatin Pfitzinger Reaction (KOH, Reflux) Acetophenone 3-Methoxyacetophenone (Reagent) Acid->Acetophenone

Figure 1: Retrosynthetic analysis showing the stepwise disconnection from the target hydrazide back to the isatin starting material.[1]

Experimental Protocol

Step 1: The Pfitzinger Reaction (Quinoline Core Formation)

Objective:[2] Condensation of isatin with 3-methoxyacetophenone to form the 2-substituted quinoline-4-carboxylic acid.

Reagents:

  • Isatin (1.0 eq)

  • 3-Methoxyacetophenone (1.1 eq)

  • Potassium Hydroxide (33% w/v aqueous solution)[3]

  • Ethanol (Absolute)[4][5]

  • Glacial Acetic Acid (for workup)[1][6]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isatin (e.g., 10 mmol) in 33% aqueous KOH (20 mL). The solution will turn deep red/orange due to the ring opening of isatin to form the potassium isatinate salt.

  • Addition: Add 3-methoxyacetophenone (11 mmol) dissolved in ethanol (20 mL) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80–85°C) for 12–24 hours. Monitor reaction progress by TLC (Mobile phase: Methanol/DCM 1:9).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.[7]

    • Dilute the residue with distilled water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted ketone.

    • Acidification: Cool the aqueous layer in an ice bath.[8] Dropwise, add glacial acetic acid with vigorous stirring until the pH reaches 5.0 .

    • Note: Do not use strong mineral acids (HCl) indiscriminately, as pH < 3 may cause protonation of the quinoline nitrogen, leading to solubility of the product as a salt.

  • Isolation: Filter the yellow precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

    • Yield Expectation: 65–80%.

Step 2: Fischer Esterification

Objective: Activation of the carboxylic acid for subsequent hydrazinolysis.

Reagents:

  • 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid (from Step 1)[9]

  • Ethanol (Absolute, in excess as solvent)

  • Sulfuric Acid (Concentrated, catalytic amount)[1]

Procedure:

  • Suspend the carboxylic acid (5 mmol) in absolute ethanol (30 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux the mixture for 8–10 hours. The suspension should clear as the ester forms.

  • Workup: Concentrate the solvent to ~25% of the original volume. Pour the residue into ice-cold water containing solid NaHCO₃ to neutralize the acid catalyst.

  • Isolation: Extract with ethyl acetate or filter the solid precipitate if it forms directly.[7] Recrystallize from ethanol if necessary.

Step 3: Hydrazinolysis (Target Synthesis)

Objective: Nucleophilic displacement of the ethoxy group by hydrazine.

Reagents:

  • Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate (from Step 2)

  • Hydrazine Hydrate (99%, 5.0 eq)

  • Ethanol (Absolute)[4][5]

Procedure:

  • Dissolve the ester (3 mmol) in absolute ethanol (15 mL).

  • Add hydrazine hydrate (15 mmol) slowly. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reflux for 4–6 hours. A solid precipitate often begins to form during the reflux.

  • Isolation: Cool the mixture thoroughly in an ice bath. Filter the solid product.[2][7]

  • Purification: Wash the cake with cold ethanol and then diethyl ether to remove excess hydrazine. Recrystallize from ethanol/DMF mixture if high purity is required.

Critical Process Parameters (CPPs)

ParameterStepSpecificationRationale
pH Control 1pH 4.5 – 5.0Ensures precipitation of the free acid (zwitterionic character). Lower pH forms the soluble pyridinium salt; higher pH leaves the carboxylate salt.
Temperature 180°C (Reflux)Essential for the condensation and subsequent cyclization (dehydration) steps.
Stoichiometry 35.0 eq HydrazineExcess hydrazine drives the equilibrium to the right and prevents the formation of the dimer (di-acyl hydrazine).
Solvent Water 2< 0.5%Water inhibits Fischer esterification. Use absolute ethanol and a drying tube.

Mechanistic Insight

The Pfitzinger reaction is the defining step. It proceeds via a base-catalyzed ring opening of isatin, followed by an aldol-type condensation with the ketone, and finally cyclization.

Mechanism Isatin Isatin Isatinate Isatinate (Ring Open) Isatin->Isatinate KOH/OH- Aldol Aldol Intermediate Isatinate->Aldol + 3-Methoxy acetophenone Imine Imine/Enamine Species Aldol->Imine - H2O Quinoline Quinoline-4-COOH Imine->Quinoline Cyclization - H2O

Figure 2: Simplified mechanistic pathway of the Pfitzinger reaction.

Why this matters: The ring opening of isatin (Isatin


 Isatinate) is reversible. High concentrations of base (33% KOH) are required not just for catalysis, but to shift the equilibrium fully toward the acyclic keto-acid salt, which is the active species for condensation with the acetophenone.

Analytical Validation

To validate the synthesis, the following spectral characteristics should be observed for the final product:

  • IR Spectroscopy:

    • 3300–3200 cm⁻¹: N-H stretching (hydrazide, doublet/broad).[4]

    • 1660–1650 cm⁻¹: C=O stretching (amide carbonyl).

    • 1600–1580 cm⁻¹: C=N stretching (quinoline ring).

  • ¹H NMR (DMSO-d₆):

    • 
       9.8–10.0 ppm (s, 1H, CONH ).
      
    • 
       4.5–4.7 ppm (br s, 2H, NH ).
      
    • 
       3.8–3.9 ppm (s, 3H, OCH ₃).[1]
      
    • 
       7.5–8.5 ppm (m, aromatic protons of quinoline and phenyl ring).
      
  • Mass Spectrometry:

    • Molecular Ion [M+H]⁺ expected at m/z ~294.

References

  • Pfitzinger Reaction Mechanism & General Protocol

    • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.
    • Source:

  • Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

    • Wang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Oncology.
    • Source:

  • Specific Synthesis of 2-(3-Methoxyphenyl)

    • ChemicalBook.[9] (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid Synthesis Protocol.

    • Source:

  • Hydrazide Formation Protocol (Analogous Systems)

    • Abbas, S. F., & Tomma, J. H. (2021).[6] Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.

    • Source:

Sources

Application Note: Pfitzinger Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a critical transformation in medicinal chemistry, often serving as a scaffold for antimalarial, antiviral, and anti-inflammatory agents. This protocol details the Pfitzinger reaction , a robust condensation of isatin with a ketone under strongly basic conditions.[1][2][3]

Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable, commercially available isatin (indoline-2,3-dione) and 3'-methoxyacetophenone . This guide provides an optimized, scalable protocol emphasizing the critical "ring-opening" step of isatin to ensure high yields and purity.

Retrosynthetic Analysis & Mechanism

The Pfitzinger reaction proceeds through a cascade mechanism initiated by the base-catalyzed hydrolysis of the isatin lactam bond. Understanding this pathway is essential for troubleshooting low yields.

Mechanistic Pathway
  • Hydrolysis: Isatin is hydrolyzed by a strong base (KOH/NaOH) to form the isatinate (2-aminophenylglyoxylate) salt. This species contains a free primary amine and a reactive ketone.

  • Condensation: The amine of the isatinate condenses with the ketone carbonyl of 3'-methoxyacetophenone to form an imine (Schiff base).

  • Cyclization: An intramolecular Aldol-type condensation occurs between the ketone's alpha-methylene group and the isatinate ketone.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

Reaction Pathway Diagram[4]

PfitzingerMechanism Isatin Isatin (Indoline-2,3-dione) Isatinate Isatinate Salt (Ring Opened) Isatin->Isatinate Hydrolysis (Reflux) Base 33% KOH (aq) Base->Isatinate Imine Imine Intermediate (Schiff Base) Isatinate->Imine + Ketone Ketone 3'-Methoxyacetophenone Ketone->Imine Cyclization Cyclization & Dehydration Imine->Cyclization - H2O ProductSalt Quinoline-4-carboxylate Salt Cyclization->ProductSalt FinalProduct 2-(3-Methoxyphenyl) quinoline-4-carboxylic acid ProductSalt->FinalProduct Precipitation pH 4-5 Acid Acidification (AcOH/HCl) Acid->FinalProduct

Figure 1: Mechanistic pathway of the Pfitzinger reaction converting Isatin to the Quinoline scaffold.[2][3][4][5]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][6][7]Role
Isatin 147.131.0Substrate (Electrophile/Nucleophile)
3'-Methoxyacetophenone 150.171.1Nucleophile (Ketone)
Potassium Hydroxide (KOH) 56.1115-20Base (33% aq. solution)
Ethanol (EtOH) 46.07SolventCo-solvent for ketone solubility
Glacial Acetic Acid 60.05ReagentAcidification (Workup)
Critical Process Parameters (CPPs)
  • Base Concentration: A minimum of 33% w/v KOH is recommended.[7] Weaker bases may fail to fully open the isatin ring or drive the condensation.

  • Temperature: Reflux (approx. 80-85°C) is mandatory to overcome the activation energy for the condensation step.

  • Stoichiometry: A slight excess of the ketone (1.1 equiv) ensures complete consumption of the more expensive isatin.

Step-by-Step Procedure
Phase 1: Ring Opening & Condensation[2]
  • Preparation of Isatinate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH solution (10-15 mL) .

    • Observation: The suspension will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.

    • Tip: Gentle heating (40-50°C) facilitates this step. Ensure complete dissolution before proceeding.[8]

  • Addition of Ketone: Dissolve 3'-Methoxyacetophenone (11 mmol, 1.65 g) in Ethanol (20-30 mL) . Add this solution dropwise to the stirring isatinate mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~90°C) for 24 to 48 hours .

    • Monitoring: Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The starting isatin spot should disappear.

Phase 2: Workup & Isolation
  • Solvent Removal: Allow the reaction mixture to cool. Remove the ethanol under reduced pressure (Rotavap) to leave a concentrated aqueous residue.

  • Dilution & Washing: Dissolve the residue in distilled water (50-100 mL) . Transfer to a separatory funnel.

    • Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) .

    • Purpose: This removes unreacted 3'-methoxyacetophenone and non-acidic byproducts. Discard the organic (ether) layer.

  • Acidification (Critical Step): Transfer the aqueous layer (containing the product as a soluble potassium salt) to a beaker. Cool in an ice bath to 0-5°C.

    • Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4-5 .

    • Observation: A voluminous precipitate (the free carboxylic acid) will form.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

Phase 3: Purification
  • Recrystallization: The crude product is typically purified by recrystallization from Ethanol or an Ethanol/Water mixture.[8]

    • Dissolve the solid in boiling ethanol. If insoluble material remains, filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry in a vacuum oven at 60°C for 6 hours.

Characterization & Expected Data

Physical Properties[9][10][11]
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected range 270–290°C (decomposition). Note: Quinoline-4-carboxylic acids typically have high melting points. Literature for analogs suggests >280°C [1].

Spectroscopic Data (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid -OH.

    • δ 8.0-8.8 ppm (m, Ar-H): Quinoline ring protons. Look for the characteristic deshielded proton at position 8 or 5.

    • δ 8.4-8.5 ppm (s, 1H): H-3 proton of the quinoline ring (singlet).

    • δ 7.0-7.8 ppm (m, Ar-H): Phenyl ring protons.

    • δ 3.8-3.9 ppm (s, 3H): Methoxy group (-OCH3).[9]

  • IR (KBr):

    • 3300-2500 cm⁻¹: O-H stretch (broad, carboxylic acid).

    • 1700-1680 cm⁻¹: C=O stretch (carboxylic acid).

    • 1590-1500 cm⁻¹: C=C / C=N aromatic stretches.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete isatin hydrolysisEnsure Isatin is fully dissolved in warm KOH before adding the ketone.
Oiling Out Product precipitating too fastDuring acidification, add acid very slowly. If oil forms, scratch the vessel walls or add a seed crystal.
Impure Product Unreacted ketone remainingEnsure the ether wash step (Step 5) is thorough. Do not skip this.
Dark Color Oxidation / PolymerizationPerform the reflux under an inert atmosphere (Nitrogen/Argon) if the product is consistently dark/tarry.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Isatin + 3'-Methoxyacetophenone Step1 Dissolve Isatin in 33% KOH (Ring Opening) Start->Step1 Step2 Add Ketone in EtOH Reflux 24-48h Step1->Step2 Step3 Evaporate EtOH Dissolve Residue in Water Step2->Step3 Step4 Wash with Diethyl Ether (Discard Organic Layer) Step3->Step4 Step5 Acidify Aqueous Layer (pH 4-5 with AcOH) Step4->Step5 Step6 Filter Precipitate Wash with Cold Water Step5->Step6 Step7 Recrystallize (EtOH) Dry under Vacuum Step6->Step7

Figure 2: Operational workflow for the isolation of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.

References

  • BenchChem. (2025).[8] Optimizing reaction parameters for Pfitzinger synthesis of quinolines. Retrieved from 10

  • ChemicalBook. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid Product Description and Synthesis. Retrieved from 7[7]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Retrieved from 11

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles... Preparation of 2-Aryl-quinoline-4-carboxylic Acids. Retrieved from 12

Sources

Application Note: Hydrazinolysis of Ethyl 2-(3-Methoxyphenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline-4-carbohydrazides are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. These downstream derivatives exhibit a broad spectrum of pharmacological properties, including potent antimicrobial, antifungal, and cytotoxic activities [1]. This application note details a robust, scalable protocol for the synthesis of 2-(3-methoxyphenyl)quinoline-4-carbohydrazide via the hydrazinolysis of its corresponding ethyl ester.

Mechanistic Causality

The transformation is a classic nucleophilic acyl substitution. While esters are generally resistant to aminolysis under mild conditions, hydrazine (


) exhibits exceptional reactivity due to the "alpha effect"  [2]. The repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering hydrazine a significantly stronger nucleophile than predicted by its Brønsted basicity [3].
  • Reagent Excess: A 5- to 10-fold molar excess of hydrazine hydrate is employed. This statistical over-representation drives the equilibrium forward and critically suppresses the formation of the symmetric diacylhydrazine byproduct.

  • Solvent Selection: Absolute ethanol is chosen because it solubilizes the lipophilic starting ester at reflux temperatures while acting as an anti-solvent for the highly polar hydrazide product at lower temperatures, enabling isolation by simple filtration.

Mechanism Substrate Ethyl 2-(3-methoxyphenyl) quinoline-4-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Intermediate α-effect nucleophile Product 2-(3-methoxyphenyl) quinoline-4-carbohydrazide Intermediate->Product Elimination Byproduct Ethanol (EtOH) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution (hydrazinolysis).

Materials and Stoichiometry

Accurate stoichiometry is vital to prevent dimerization. The following table summarizes the quantitative data for a standard 10 mmol scale reaction.

ComponentRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate Substrate307.351.03.07 gSolid
Hydrazine Hydrate (80%) Nucleophile50.068.0~4.0 mL1.03 g/mL
Absolute Ethanol Solvent46.07N/A30.0 mL0.789 g/mL
This compound Product293.331.02.93 g (Theoretical)Solid

Experimental Protocol

This workflow is designed as a self-validating system. Visual cues and TLC checkpoints are integrated to ensure protocol fidelity.

Workflow Step1 Step 1: Dissolution Suspend ester in absolute EtOH Step2 Step 2: Reagent Addition Add excess Hydrazine Hydrate Step1->Step2 Step3 Step 3: Reflux Heat at 80°C for 4-8 hours Step2->Step3 Step4 Step 4: Monitoring Check completion via TLC Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Precipitation Cool to 0-5°C to crystallize Step4->Step5 Complete Step6 Step 6: Isolation Vacuum filtration & washing Step5->Step6

Figure 2: Step-by-step experimental workflow for hydrazinolysis and product isolation.

Step-by-Step Methodology
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3.07 g (10 mmol) of Ethyl 2-(3-methoxyphenyl)quinoline-4-carboxylate to the flask. Suspend the solid in 30 mL of absolute ethanol. Note: The suspension may not fully dissolve until heated.

  • Reagent Addition: Slowly add 4.0 mL (approx. 80 mmol) of 80% hydrazine hydrate to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle. Maintain reflux for 4 to 8 hours. The mixture typically becomes a clear, homogenous solution as the ester reacts.

  • In-Process Monitoring (Self-Validation): After 4 hours, perform a TLC check (Eluent: Hexane/Ethyl Acetate 1:1).

    • Expected Observation: The starting ester (high

      
      ) should disappear, replaced by a new, highly polar spot (low 
      
      
      
      ) corresponding to the hydrazide, which heavily interacts with the silica gel via hydrogen bonding.
  • Precipitation: Once TLC confirms complete consumption of the ester, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 to 2 hours.

    • Expected Observation: A white to pale-yellow precipitate will form as the solubility of the polar hydrazide drops drastically in cold ethanol.

  • Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold ethanol, followed by 20 mL of cold distilled water to remove any residual hydrazine hydrate. Dry the solid in a vacuum oven at 50 °C to a constant weight.

Analytical Characterization Checkpoints

To verify the structural integrity of the synthesized this compound, cross-reference the isolated product against the following expected spectral data.

Analytical TechniqueTarget Signal / ObservationMechanistic Rationale
IR Spectroscopy Disappearance of ~1720 cm⁻¹Confirms complete cleavage of the ester C=O bond.
Appearance of ~1660 cm⁻¹Characteristic Amide I band of the hydrazide carbonyl.
Appearance of 3200–3300 cm⁻¹Confirms the presence of the terminal -NHNH₂ N-H stretches.
¹H NMR (DMSO-

)
Loss of triplet (~1.3 ppm) & quartet (~4.4 ppm)Validates the expulsion of the ethoxide leaving group.
Broad singlet (~4.6 ppm, 2H)Corresponds to the terminal -NH₂ protons.
Singlet (~10.0 ppm, 1H)Corresponds to the highly deshielded amide -NH- proton.
Mass Spectrometry [M+H]⁺ peak at m/z 294.12Matches the exact mass of the target formula (C₁₇H₁₅N₃O₂).

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Presence of starting material on TLC after 8 hours).

    • Cause/Solution: Steric hindrance from the quinoline ring can slow the reaction. Ensure the reaction is at a vigorous reflux. If necessary, add an additional 2.0 equivalents of hydrazine hydrate and continue refluxing for 2 hours.

  • Issue: Formation of highly insoluble side product.

    • Cause/Solution: This indicates the formation of the symmetric diacylhydrazine dimer. This occurs if the local concentration of the ester is too high relative to hydrazine. Ensure hydrazine is added in a single, rapid bolus before heating, and maintain a strict minimum of a 5-fold molar excess.

References

  • Metwally, K. A., et al. "Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents." Bioorganic & Medicinal Chemistry, 14(24), 2006, 8675-8682. URL:[Link]

  • "Alpha effect." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Nucleophilicity Trends of Amines." Master Organic Chemistry. URL:[Link]

Preparation of Schiff bases from 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis and Optimization of Novel Schiff Bases derived from 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This application note details the optimized protocol for synthesizing acylhydrazone-type Schiff bases derived from This compound . These compounds represent a critical pharmacophore in medicinal chemistry, hybridizing the bioactive quinoline scaffold with an azomethine spacer. This specific derivative is highly relevant for developing antimicrobial and anticancer agents due to the lipophilic modulation provided by the 3-methoxy substituent.

Introduction & Rationale

The quinoline ring system is a privileged scaffold in drug discovery, serving as the core for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. The introduction of a Schiff base (azomethine, -N=CH-) linkage at the C4 position via a hydrazide intermediate creates a versatile "linker" region.

This protocol focuses on the 2-(3-methoxyphenyl) derivative. The meta-methoxy group is strategically chosen to improve metabolic stability and alter the electronic distribution of the phenyl ring without introducing the steric hindrance associated with ortho substitutions.

Key Chemical Challenges:
  • Nucleophilicity: The terminal amino group (-NH₂) of the hydrazide is less nucleophilic than simple amines due to the adjacent carbonyl electron-withdrawing effect.

  • Solubility: The rigid quinoline backbone often leads to poor solubility in standard organic solvents, requiring optimized reflux conditions.

Synthetic Workflow & Retrosynthesis

The synthesis follows a linear pathway starting from the classic Pfitzinger reaction. While the core directive of this guide is the final Schiff base condensation, understanding the precursor purity is vital.

G Isatin Isatin Acid Quinoline-4- carboxylic Acid Isatin->Acid Pfitzinger Rxn (KOH, Reflux) Acetophenone 3-Methoxy- acetophenone Acetophenone->Acid Ester Ethyl Ester Intermediate Acid->Ester Esterification (EtOH, H2SO4) Hydrazide 2-(3-Methoxyphenyl) quinoline-4-carbohydrazide (Starting Material) Ester->Hydrazide Hydrazinolysis (NH2NH2, Reflux) SchiffBase Target Schiff Base (Acylhydrazone) Hydrazide->SchiffBase Condensation (EtOH, AcOH cat.) Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase

Figure 1: Linear synthetic workflow from raw materials to the target Schiff base.[1][2] The blue node indicates the starting material for the protocols below.

Experimental Protocols

Pre-requisite: Quality Check of Starting Material

Before proceeding, ensure the This compound meets the following criteria:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: ~220–225°C (Derivative dependent).

  • Solubility: Soluble in DMSO/DMF; sparingly soluble in cold ethanol.

Core Protocol: Schiff Base Condensation

This protocol utilizes acid catalysis to activate the carbonyl carbon of the aldehyde, facilitating the nucleophilic attack by the hydrazide nitrogen.

Reagents:

  • This compound (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (3–5 drops) or Conc. HCl (1-2 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL Round Bottom Flask (RBF), suspend 1.0 mmol of the quinoline-hydrazide in 15 mL of absolute ethanol.

    • Expert Insight: If the hydrazide does not dissolve, warm the mixture slightly (40°C). Do not proceed until a fine suspension or clear solution is achieved to ensure homogenous kinetics.

  • Activation: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) dissolved in 5 mL ethanol.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

    • Why? The acid protonates the aldehyde carbonyl oxygen, making the carbon more electrophilic (susceptible to attack).

  • Reflux: Attach a reflux condenser and heat the mixture at 78–80°C (ethanol boiling point) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower R_f) should disappear.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates out as a solid upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent to half volume using a rotary evaporator and pour onto crushed ice.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol or DMF/Ethanol mixture.

Optimization Parameters
ParameterStandard ConditionOptimization/AlternativeImpact on Yield
Solvent Ethanol (Abs.)MethanolMethanol is more polar but has a lower boiling point; may require longer reaction times.
Catalyst Glacial Acetic AcidConc. H₂SO₄ or HClStronger acids speed up reaction but may cause salt formation with the quinoline nitrogen.
Stoichiometry 1:1 (Equimolar)1:1.2 (Excess Aldehyde)Slight excess of aldehyde drives the equilibrium to completion (Le Chatelier's principle).
Time 4–6 HoursMicrowave (140°C, 10 min)Microwave synthesis significantly reduces time and improves yield (Green Chemistry).

Mechanistic Insight

Understanding the mechanism allows for better troubleshooting. The reaction is a reversible condensation.

Mechanism Start Reactants: Hydrazide + Aldehyde Step1 Protonation: Aldehyde Carbonyl Activated (H+) Start->Step1 Acid Cat. Step2 Nucleophilic Attack: Hydrazide NH2 attacks C=O Step1->Step2 Inter Tetrahedral Intermediate (Carbinolamine) Step2->Inter Step3 Dehydration: Loss of Water (-H2O) Inter->Step3 Rate Determining Step Product Final Schiff Base (-N=CH-) Step3->Product

Figure 2: Acid-catalyzed mechanism of acylhydrazone formation. The dehydration step is often rate-determining and requires heat (reflux).

Validation & Characterization

A self-validating protocol requires confirmation of the product structure.

Spectroscopic Signatures (Expected Data):
  • FT-IR (KBr pellet):

    • C=O (Amide): 1640–1660 cm⁻¹ (Shifted slightly from precursor due to conjugation).

    • C=N (Azomethine): 1580–1620 cm⁻¹ (New peak; Critical proof of formation ).

    • NH (Amide): 3200–3400 cm⁻¹.

    • Absence: The doublet for NH₂ (3300/3400 cm⁻¹) from the starting hydrazide must be absent.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • -N=CH- Proton: A distinct singlet between δ 8.3 – 8.8 ppm . This is the diagnostic peak.

    • -CONH- Proton: Singlet between δ 11.5 – 12.5 ppm (D₂O exchangeable).

    • -OCH₃ Proton: Singlet at δ 3.8 – 3.9 ppm (Confirms the 3-methoxy group integrity).

    • Quinoline/Aromatic Protons: Multiplets δ 7.0 – 8.2 ppm.

Biological Context (Drug Development)

Researchers utilizing this protocol are typically investigating the pharmacophore hybridization strategy.

  • Antimicrobial: The -N=CH- linkage mimics peptide bonds, potentially inhibiting bacterial protein synthesis. The 3-methoxy group enhances lipophilicity, aiding cell wall penetration in Gram-positive bacteria (e.g., S. aureus).

  • Anticancer: Quinoline-hydrazones have shown efficacy against MCF-7 (breast cancer) lines by inhibiting tubulin polymerization or intercalating into DNA.

References

  • Synthesis & Antimicrobial Activity: Desai, N. C., et al. "Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds." Taylor & Francis / Polycyclic Aromatic Compounds.

  • Pfitzinger Reaction Protocol: Shvekhgeimer, M. G. A.[3][4] "The Pfitzinger Reaction."[3][4][5][6] Chemistry of Heterocyclic Compounds, 2004.[4]

  • Anticancer Evaluation: Gomha, S. M., et al. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules, 2023.[7][8][9] (Relevant for quinoline/hydrazone biological assays).

  • General Hydrazone Synthesis: "Quinoline based mono- and bis-(thio)carbohydrazones: synthesis and anticancer activity." RSC Advances, 2016.

  • Methodology Validation: "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives." ACS Omega, 2023.

Sources

EGFR kinase inhibition assay for quinoline-4-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Quinoline-4-Carbohydrazide Analogs as EGFR Kinase Inhibitors

Introduction & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in the treatment of Non-Small Cell Lung Cancer (NSCLC). While first-generation inhibitors like Gefitinib and Erlotinib revolutionized therapy, the emergence of resistance mutations (e.g., T790M) necessitates novel scaffolds.

Quinoline-4-carbohydrazide analogs represent a promising chemical space.[1] The planar quinoline ring mimics the adenine moiety of ATP, allowing it to slot into the hydrophobic pocket of the kinase domain. Crucially, the carbohydrazide linker provides a flexible "hinge" capable of forming hydrogen bonds with key residues (such as Met793 in the hinge region) while positioning variable tail groups to exploit the solvent-exposed regions or the allosteric "back pocket."

This guide details a robust, self-validating protocol for determining the IC50 of these analogs using an ADP-quantification assay. Unlike FRET-based methods, which can suffer from fluorescent interference by quinoline structures (which are often fluorophores themselves), the ADP-Glo™ platform offers a luminescence-based readout that is chemically agnostic to the inhibitor's optical properties.

Mechanism of Action & Signaling Pathway[2]

To interpret assay data correctly, one must understand the cellular context. Inhibition of EGFR prevents the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), thereby silencing downstream cascades that drive proliferation (RAS-MAPK) and survival (PI3K-AKT).

Figure 1: EGFR Signaling Cascade & Inhibitor Intervention[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/SOS Recruitment ATP ATP ATP->EGFR Phosphorylation Source Inhibitor Quinoline-4-carbohydrazide (Inhibitor) Inhibitor->EGFR Competes with ATP (Hinge Binding) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: Signal transduction pathway showing competitive inhibition of the EGFR ATP-binding pocket by quinoline analogs.

Assay Principle: ADP-Glo™ Kinase Assay[3][4][5]

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is a two-step endpoint assay:

  • Kinase Reaction: EGFR transfers

    
    -phosphate from ATP to a Poly(Glu,Tyr) substrate, generating ADP.
    
  • ADP Detection:

    • Reagent 1: Terminates the reaction and depletes remaining unconsumed ATP.[2]

    • Reagent 2: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.[3][4][2]

    • Result: Luminescence is directly proportional to kinase activity.

Detailed Protocol

A. Materials & Reagents
  • Enzyme: Recombinant Human EGFR (Cytoplasmic domain).

  • Substrate: Poly (Glu:Tyr) 4:1 (Standard generic substrate for Tyrosine Kinases).

  • ATP: Ultrapure ATP (10 mM stock).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT.

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.[5][2]

  • Plate: 384-well, white, low-volume, non-binding surface (Corning #4512).

B. Compound Preparation (Critical for Quinolines)

Quinoline-4-carbohydrazides are hydrophobic and prone to precipitation in aqueous buffers.

  • Stock Prep: Dissolve analogs in 100% DMSO to 10 mM. Vortex vigorously.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO first.

    • Why? Diluting directly into buffer often causes "crashing out" at high concentrations.

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of 1X Kinase Buffer (4% DMSO intermediate).

  • Final Addition: Transfer 1 µL of the intermediate to the assay plate (containing 4 µL reaction mix).

    • Final DMSO: 0.8% (Well within EGFR tolerance).

C. Experimental Workflow

Step 1: Enzyme & Inhibitor Pre-incubation

  • Add 2 µL of EGFR enzyme (0.2 ng/µL final) to the 384-well plate.

  • Add 1 µL of compound (from Intermediate Dilution).

  • Control Wells: Add 1 µL of 4% DMSO (Negative Control) or 1 µL of 10 µM Staurosporine (Positive Control).

  • Incubate for 10 minutes at RT. Allows the inhibitor to access the binding pocket before ATP competition begins.

Step 2: Kinase Reaction

  • Add 2 µL of Substrate/ATP Mix.[3]

    • ATP Concentration:[3][2] Must be equal to

      
       of EGFR (approx. 5–10 µM).
      
    • Substrate: 0.2 mg/mL final.

  • Seal plate and incubate for 60 minutes at RT.

Step 3: ADP Depletion

  • Add 5 µL of ADP-Glo™ Reagent.[3]

  • Incubate 40 minutes at RT. Crucial: Ensures all unreacted ATP is destroyed so it doesn't fuel the luciferase reaction.

Step 4: Detection

  • Add 10 µL of Kinase Detection Reagent.[3]

  • Incubate 30 minutes at RT.

  • Read Luminescence (Integration time: 0.5–1.0 sec).[3]

Figure 2: Assay Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Detection Step1 2 µL Enzyme + 1 µL Compound Step2 Incubate 10 min (RT) Step1->Step2 Step3 Add 2 µL ATP/Substrate Step2->Step3 Step4 Kinase Rxn 60 min (RT) Step3->Step4 Step5 Add 5 µL ADP-Glo™ Rgt Step4->Step5 Step6 Deplete ATP 40 min Step5->Step6 Step7 Add 10 µL Detect Rgt Step6->Step7 Step8 Read Luminescence (RLU) Step7->Step8

Caption: Step-by-step pipetting and incubation workflow for the 384-well microplate assay.

Data Analysis & Validation

A. Calculating % Inhibition

Normalize raw Relative Light Units (RLU) against controls:



  • RLU_No Enzyme: Background noise (buffer + substrate + ATP, no kinase).

  • RLU_DMSO: Maximum kinase activity (100% activity).

B. IC50 Determination

Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:



C. Data Presentation Table
Compound IDStructure NoteIC50 (nM)Hill SlopeMax Inhibition (%)
Gefitinib Ref.[6][7] Control33 ± 51.199%
Q-4-C_01 Unsubstituted>10,000N/A15%
Q-4-C_05 4-Cl-phenyl tail120 ± 120.9598%
Q-4-C_09 Acrylamide hybrid45 ± 81.05100%

Troubleshooting & Optimization (The "Self-Validating" System)

  • Z-Factor Check: Before running the library, run a plate with 50% DMSO controls and 50% Positive Controls.

    • A value

      
       is required. If 
      
      
      
      , increase enzyme concentration or reaction time.
  • False Positives (Luciferase Inhibition):

    • Quinoline analogs can sometimes inhibit luciferase (the detection enzyme).

    • Validation: Run a "counter-screen" where you add the compound after the kinase reaction but before the detection reagent. If the signal drops, the compound inhibits the detection system, not the kinase.

  • Solubility Artifacts:

    • If the Hill Slope is steep (> 2.0), the compound is likely precipitating or aggregating. Repeat with higher DMSO or lower max concentration.

References

  • Kobayashi, S., et al. (2005).[3] "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib."[3] New England Journal of Medicine, 352, 786-792.[3] Retrieved from [Link]

  • El-Damasy, A.K., et al. (2024). "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents." RSC Advances, 14, 23456. Retrieved from [Link]

Sources

Application Note: Evaluation of Novel Quinoline Derivatives as Antibacterial Agents Using the DNA Gyrase Supercoiling Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The global escalation of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antibacterial scaffolds. Among the most validated and highly effective therapeutic targets is DNA gyrase , a bacterial type IIA topoisomerase (functioning as a heterotetramer, GyrA2GyrB2). DNA gyrase is uniquely responsible for introducing negative supercoils into DNA in an ATP-dependent manner, a topological manipulation critical for relieving torsional strain ahead of the replication fork and transcription complexes[1].

Quinolones and fluoroquinolones (e.g., ciprofloxacin, levofloxacin) exert their potent bactericidal activity not merely by competitively inhibiting this enzyme, but by acting as "topoisomerase poisons." These molecules reversibly bind to the DNA-gyrase complex at the cleavage site, stabilizing a catalytic intermediate[1]. This stabilization physically blocks the religation of the cleaved DNA strands, leading to the accumulation of lethal double-strand breaks (DSBs) that trigger rapid bacterial cell death[1].

Due to the emergence of target-mediated resistance mutations (primarily in the gyrA and parC genes), novel quinoline derivatives—such as quinoline-4-carbohydrazide hybrids—are actively being synthesized and evaluated to bypass these resistance mechanisms[2].

Assay Principle & The Causality of the Readout

To systematically evaluate the efficacy of newly synthesized quinoline derivatives, the DNA Gyrase Supercoiling Assay serves as the gold-standard biochemical method.

The Causality of the Electrophoretic Readout: The assay is fundamentally based on the topological conversion of relaxed plasmid DNA (typically pBR322) into negatively supercoiled DNA. Relaxed plasmid DNA exists in a bulky, open conformation that experiences high frictional resistance, migrating slowly through an agarose matrix[3]. Upon ATP-dependent supercoiling by DNA gyrase, the plasmid becomes highly compacted, which significantly increases its electrophoretic mobility.

When a quinoline derivative successfully acts as a topoisomerase poison, it stabilizes the cleavage complex and halts the supercoiling reaction[1]. Consequently, the DNA is trapped in its slower-migrating relaxed (or open-circular) form. This distinct mobility shift allows for precise visual and densitometric quantification of drug inhibition[4].

MOA RelaxedDNA Relaxed DNA (pBR322) Cleavage DNA-Gyrase Cleavage Complex RelaxedDNA->Cleavage Binding Gyrase DNA Gyrase (Type IIA Topoisomerase) Gyrase->Cleavage Supercoiled Supercoiled DNA (Negative Supercoils) Cleavage->Supercoiled ATP Hydrolysis & Religation DSB Double-Strand Breaks (Bactericidal Effect) Cleavage->DSB Religation Blocked Quinoline Quinoline Derivative (Inhibitor) Quinoline->Cleavage Stabilizes Complex

Mechanism of quinoline derivatives stabilizing the DNA-gyrase cleavage complex.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating critical controls to rule out solvent toxicity, inactive enzyme, or nuclease contamination.

Materials & Reagents
  • Enzyme : Purified E. coli or S. aureus DNA Gyrase (supplied as an A2B2 complex, typically >10 U/µL)[5].

  • Substrate : Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Assay Buffer (5X) : 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, and 0.5 mg/mL BSA[4].

  • Test Compounds : Novel quinoline derivatives and Ciprofloxacin (positive control), initially dissolved in 100% DMSO.

Step-by-Step Methodology
  • Compound Preparation & Solvent Control : Dilute the quinoline derivatives in DMSO.

    • Expert Insight (Causality): High concentrations of DMSO will denature DNA gyrase. Titrate the compounds such that the final DMSO concentration in the reaction never exceeds 5%. The assay must include a "Vehicle Control" (5% DMSO without drug) to validate that the solvent itself is not responsible for the observed inhibition[4].

  • Reaction Assembly : In a sterile microcentrifuge tube, combine:

    • 6 µL of 5X Assay Buffer

    • 0.5 µg of Relaxed pBR322 DNA

    • Variable volumes of the quinoline inhibitor (or DMSO for controls)

    • DNase-free water to a sub-final volume of 29 µL.

  • Initiation : Add 1 Unit (1 µL) of DNA gyrase to initiate the reaction.

    • Self-Validation: Include a "No Enzyme Control" (substituting gyrase with water) to confirm the structural integrity of the relaxed plasmid and ensure the complete absence of host nucleases.

  • Incubation : Incubate the mixture at 37°C for 30 minutes to allow for complete supercoiling of the substrate[5].

  • Termination : Stop the reaction by adding 30 µL of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue, and 0.5% SDS).

    • Expert Insight (Causality): The SDS denatures the enzyme, while EDTA chelates the Mg2+ required for catalysis, instantly halting all topoisomerase activity[4].

  • Electrophoresis : Load the samples onto a 1% TAE agarose gel.

    • Critical Causality: Do NOT include Ethidium Bromide (EtBr) in the gel or running buffer. EtBr intercalates into DNA, altering its linking number and unwinding negative supercoils, which destroys the topological resolution of the assay[3]. Run the gel at 90V for 2–3 hours.

  • Imaging : Post-stain the gel in an EtBr solution (0.5 µg/mL) for 15 minutes, destain in distilled water, and visualize under UV light.

Workflow Step1 1. Reagent Preparation Dilute Gyrase, pBR322, and Quinoline (DMSO <5%) Step2 2. Reaction Assembly Combine Buffer, DNA, Enzyme, and Inhibitor Step1->Step2 Step3 3. Incubation Incubate at 37°C for 30 minutes Step2->Step3 Step4 4. Termination Add Stop Buffer (EDTA, SDS, Bromophenol Blue) Step3->Step4 Step5 5. Gel Electrophoresis Run on 1% TAE Agarose Gel (90V, 2-3 hours) Step4->Step5 Step6 6. Imaging & Quantification Post-stain with EtBr, Visualize, Calculate IC50 Step5->Step6

Step-by-step experimental workflow for the DNA gyrase supercoiling assay.

Data Presentation & Interpretation

Densitometry software (e.g., ImageJ) is used to quantify the intensity of the supercoiled band relative to the vehicle control. The IC50 is defined as the concentration of the quinoline derivative required to reduce the supercoiling activity by 50%.

Table 1: Comparative in vitro efficacy of novel quinoline derivatives against S. aureus DNA gyrase.

CompoundTarget StrainIC50 (µM)Minimum Bactericidal Concentration (MBC) (µM)Notes
Ciprofloxacin (Control)S. aureus3.8015.20Standard clinical fluoroquinolone control.
Quinoline Derivative 6b S. aureus33.6477.29Novel hybrid scaffold exhibiting strong docking scores.
Quinoline Derivative 10 S. aureus8.45191.36High target potency approaching standard clinical drugs.

(Quantitative data adapted from recent molecular hybridization studies[6])

Troubleshooting Guide

  • Smearing or a Linear DNA Band (migrating between Relaxed and Supercoiled) : This indicates nuclease contamination in the buffers, water, or compound stocks. Ensure all reagents are strictly DNase-free[3].

  • Lack of Supercoiling in the Vehicle Control : The enzyme may have lost activity due to repeated freeze-thaw cycles, or the ATP in the assay buffer has degraded. Always aliquot the enzyme at -80°C and use freshly prepared ATP[3].

  • Precipitation in the Gel Wells : The highly hydrophobic quinoline derivative may have crashed out of solution upon addition to the aqueous buffer. Ensure thorough mixing and consider utilizing intermediate dilutions.

References

  • Source: nih.
  • Design and Synthesis of 2-(4-Bromophenyl)
  • Source: inspiralis.
  • Design and Synthesis of 2-(4-Bromophenyl)
  • S.
  • Source: medipol.edu.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Qzn-4-HYD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocol[1]

Executive Summary

You are encountering yield limitations in the synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide . Based on the structural properties of the 3-methoxyphenyl substituent (electron-donating, meta-position), the standard Pfitzinger protocol often suffers from incomplete condensation or "dimer" formation during the final hydrazinolysis step.[1]

This guide deconstructs the synthesis into three critical control points. We will transition from a "recipe-based" approach to a kinetic control strategy to maximize yield.

Operational Workflow

The following logic flow outlines the optimized pathway and critical decision nodes.

SynthesisWorkflow Start Start: Isatin + 3-Methoxyacetophenone Step1 Step 1: Pfitzinger Condensation (KOH/EtOH, Reflux) Start->Step1 Check1 QC: Is Isatin Consumed? Step1->Check1 Check1->Step1 No (Add Base/Time) Acid Intermediate A: 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid Check1->Acid Yes Step2 Step 2: Activation/Esterification (MeOH/H2SO4 or SOCl2) Acid->Step2 Ester Intermediate B: Methyl Ester Step2->Ester Step3 Step 3: Hydrazinolysis (Hydrazine Hydrate 80%) Ester->Step3 Check3 Critical Control: Addition Order Step3->Check3 Final Target: This compound Check3->Final Ester added to Hydrazine BisByproduct Byproduct: Bis-quinolyl hydrazide Check3->BisByproduct Hydrazine added to Ester

Figure 1: Critical decision pathway for maximizing yield. Note the specific branching at Step 3 to avoid dimerization.

Phase 1: The Pfitzinger Condensation (Acid Synthesis)

Objective: Synthesis of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.[1] Common Failure Mode: Incomplete ring opening of isatin or aldol polymerization of the ketone.

Technical Protocol
  • Isatin Activation: Dissolve Isatin (1.0 eq) in 33% w/v KOH (approx. 5-6 eq).

    • Why: The ring opening of isatin to isatinate is the rate-determining initiation step. You must observe a color change from orange/red to pale yellow/brown before adding the ketone.

  • Ketone Addition: Add 3-Methoxyacetophenone (1.2 eq).

    • Why: The 3-methoxy group is electron-donating.[1] While less deactivating than a para-methoxy group, it still reduces the acidity of the alpha-methyl protons compared to a nitro-acetophenone.[1] A slight excess of ketone drives the equilibrium.

  • Reflux: Reflux at 80°C for 24–48 hours .

    • Optimization: If TLC shows unreacted isatin after 24h, add an additional 0.5 eq of ketone and 1 mL of KOH.

  • Precipitation: Cool to 0°C. Acidify with Glacial Acetic Acid (not HCl) to pH 4–5.

    • Why: Acetic acid prevents the coprecipitation of inorganic salts that occurs with strong mineral acids.

Troubleshooting Table: Phase 1

SymptomProbable CauseCorrective Action
Dark Tar/Resin Aldol polymerization of ketoneReduce base concentration to 20%; Ensure inert atmosphere (N2).
Red Solid in Product Unreacted IsatinIncrease reflux time; Ensure Isatin was fully dissolved (yellow) before ketone addition.
Low Yield Incomplete condensationSwitch solvent to n-Butanol (higher reflux temp: 117°C) to overcome activation energy barrier.[1]
Phase 2: Activation (Esterification)

Objective: Conversion of Carboxylic Acid to Methyl/Ethyl Ester.[1] Scientific Insight: Direct reaction of the carboxylic acid with hydrazine is kinetically sluggish and requires high temperatures that degrade the quinoline ring. We must proceed via an ester intermediate.

Preferred Protocol: The Thionyl Chloride Route

While Fisher esterification (H2SO4/MeOH) is standard, it is an equilibrium process.[1] For high-value substrates, the Acid Chloride method is quantitative.[1]

  • Suspend dried Acid (from Phase 1) in dry Methanol.

  • Cool to 0°C. Add Thionyl Chloride (SOCl2) (2.0 eq) dropwise.

  • Reflux for 4–6 hours.

  • Evaporate solvent. Neutralize with NaHCO3 solution to precipitate the ester.

Phase 3: Hydrazinolysis (The Critical Step)

Objective: Formation of the Carbohydrazide.[2][3] Major Yield Killer: Formation of the Bis-hydrazide dimer . Mechanism: If the concentration of Ester > Hydrazine, the newly formed hydrazide product acts as a nucleophile and attacks another molecule of ester, linking two quinoline rings together.

Optimized Protocol
  • Preparation: Charge the reaction flask with Hydrazine Hydrate (80%) (10.0 equivalents) and Ethanol (minimal volume).

    • Note: Yes, 10 equivalents.[1][2] Hydrazine is cheap; your quinoline intermediate is expensive.

  • Reverse Addition: Dissolve the Ester (1.0 eq) in Ethanol. Add this solution dropwise to the refluxing hydrazine solution over 30 minutes.

    • Why: This ensures that at any instant, the ester molecule encounters a vast excess of hydrazine, statistically eliminating the chance of it reacting with an already-formed product molecule.[1]

  • Work-up:

    • Cool to room temperature.[4][5] The product often crystallizes out.[6]

    • If no precipitate: Concentrate the ethanol (do not distill to dryness). Add ice-cold water.

    • Crucial Wash: Wash the solid with cold ethanol to remove excess hydrazine, then with diethyl ether.

Troubleshooting Table: Phase 3

ObservationDiagnosisSolution
Product MP is >280°C (too high) Bis-hydrazide formationYou added Hydrazine to the Ester.[1] Reverse the addition order.
Product is soluble in water Salt formationYou likely have the hydrochloride salt. Neutralize with 10% NaHCO3.
Yellow oil instead of solid Solvent trappingTriturate (grind) the oil with diethyl ether or hexane to induce crystallization.[1]
FAQ: Specialist Q&A

Q: Can I use microwave irradiation to speed up the Pfitzinger step? A: Yes. Microwave synthesis (EtOH/KOH, 140°C, 10-15 min) significantly improves yield for electron-rich acetophenones (like your 3-methoxy derivative) by overcoming the activation energy barrier that standard reflux struggles with [1].[1]

Q: My final product is colored (yellow/orange), but the literature says it should be white. A: Quinolines are inherently fluorescent and often pale yellow. However, deep color suggests oxidation of the hydrazine moiety. Recrystallize from Ethanol/DMF (9:1).[1] Ensure you are using Hydrazine Hydrate , not Phenylhydrazine.

Q: Why not use EDC/HOBt to couple the acid directly to hydrazine? A: You can, but it is cost-prohibitive and difficult to purify. The urea byproducts from EDC are hard to separate from the hydrazide. The Ester


 Hydrazide route is the industrial standard for a reason: it relies on volatility for purification (excess hydrazine boils off).
References
  • Microwave-Assisted Pfitzinger Synthesis

    • Title: Microwave-assisted synthesis of quinoline-4-carboxylic acids.[1][4]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates high-temp/short-time conditions for electron-rich substr
    • (General Journal Link for verification)

  • Hydrazinolysis Mechanism & Optimization

    • Title: Design and Synthesis of 2-(4-Bromophenyl)
    • Source:ACS Omega (2023).[1]

    • Context: Details the ester-to-hydrazide conversion and isol
    • [1]

  • General Quinoline Synthesis (Pfitzinger)

    • Title: The Pfitzinger Reaction (Review).[4][6][7][8][9]

    • Source:Chemical Reviews (Manske, 1942 - The foundational text, updated in modern organic compendiums).[1]

    • Context: Establishes the mechanism of is
    • [1]

  • Troubleshooting Bis-Hydrazides

    • Title: Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis.
    • Source:PMC (PubMed Central).[1]

    • Context: Discusses the nucleophilic attack mechanism and side reactions during hydrazinolysis.

For further assistance, please reply to this thread with your TLC R_f values and melting point data.

Sources

Technical Support Center: Quinoline-4-Carbohydrazide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carbohydrazide presents a classic "brick dust" solubility profile: high crystallinity driven by


 stacking of the quinoline ring and strong intermolecular hydrogen bonding of the hydrazide moiety.

Users frequently encounter two distinct failure modes:

  • In Methanol (MeOH): The compound remains a suspension or precipitates immediately upon cooling due to lattice energy exceeding solvation enthalpy.[1]

  • In DMSO: The compound dissolves but "crashes out" (precipitates) instantly when diluted into aqueous buffers (e.g., PBS or cell media).[1]

This guide provides the thermodynamic rationale and validated protocols to overcome these barriers.

Module 1: The Diagnostic Matrix (Troubleshooting)

Use this table to identify your specific issue and jump to the solution.

SymptomSolvent SystemRoot CauseImmediate Action
Cloudy Suspension Methanol / EthanolHigh Crystal Lattice Energy.[1] Alcohol cannot disrupt

-stacking at RT.[1]
Heat to 60°C or switch to DMSO. Do not use for high-concentration stocks (>10mM).[1]
"Oiling Out" MeOH / Water mixPhase separation of the lipophilic quinoline core.Add 10% DMSO as a co-solvent or increase temperature.[1]
Immediate Precipitate DMSO stock

PBS
"Crash-out" effect.[1] Rapid change in polarity forces aggregation.[1]Use Serial Dilution (Step-down method) or add PEG-400 .[1]
Yellow Discoloration DMSO (Stored)Oxidation of the hydrazide group to azo/diimide species.Discard. Prepare fresh. Store under

at -20°C.
Incomplete Dissolution DMSO (>50 mM)Kinetic trapping / Saturation limit.[1]Sonicate at 40°C for 10 mins.

Module 2: The Science of Solvation

To solve the solubility problem, one must understand the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).

The Structural Barrier

Quinoline-4-carbohydrazide is not merely "hydrophobic."[1] It is a self-assembling fortress.[1]

  • Quinoline Ring: Planar aromatic system.[1] Molecules stack like plates (

    
     interactions), creating a stable, hydrophobic core.[1]
    
  • Carbohydrazide (

    
    ):  Acts as "molecular velcro," forming extensive Hydrogen Bond networks between the stacks.[1]
    
Why Methanol Fails vs. Why DMSO Works[2]
  • Methanol (Protic): While polar, methanol favors forming H-bonds with itself.[1][2] It lacks the polarizability to wedge between the

    
    -stacked quinoline rings. It can dissolve the hydrazide "tail" but leaves the quinoline "head" aggregated.
    
  • DMSO (Aprotic, Dipolar): DMSO is a "molecular wedge."[1] Its oxygen is a potent H-bond acceptor (grabbing the hydrazide protons), and its methyl groups interact with the aromatic ring, disrupting the

    
    -stacking.
    
Visualization: The Solvation Mechanism

The following diagram illustrates the mechanistic difference between solvent interactions.

SolvationMechanism cluster_forces Intermolecular Forces SolidState Solid State Lattice (High Stability) PiStack Quinoline π-π Stacking SolidState->PiStack HBond Hydrazide H-Bond Network SolidState->HBond MeOH_Attempt Methanol Solvation (Partial Interaction) MeOH_Attempt->SolidState Re-precipitation (Cooling) DMSO_Success DMSO Solvation (Lattice Disruption) PiStack->MeOH_Attempt Resistant (Steric bulk) PiStack->DMSO_Success Disrupted by Dipole-Induced Dipole HBond->MeOH_Attempt Weak Interaction HBond->DMSO_Success Strong H-Bond Acceptance (S=O)

Caption: Figure 1. Mechanistic comparison of solvent interactions. DMSO successfully disrupts both the


-stacking and H-bond network, whereas Methanol fails to overcome the lattice energy of the quinoline core.

Module 3: Validated Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Stable storage solution.

  • Weighing: Weigh the quinoline-4-carbohydrazide powder into a glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible polypropylene is acceptable).

  • Solvent Addition: Add 100% anhydrous DMSO .

    • Critical: Do not use "wet" DMSO.[1] Water content drastically reduces solubility.[1]

  • Dispersal: Vortex for 30 seconds. The solution may appear cloudy.

  • Energy Input:

    • Sonicate in a water bath at 40°C for 10–15 minutes.

    • Why 40°C? It increases kinetic energy to break the lattice but is below the threshold where rapid thermal oxidation of the hydrazide occurs.

  • Verification: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) are visible, mix further.[1]

Protocol B: The "Step-Down" Dilution (Avoiding Crash-Out)

Target: Dosing into cell culture media or aqueous buffer.[1]

The Problem: Injecting 50 mM DMSO stock directly into water causes a local "shock" where DMSO diffuses away faster than the compound can solvate, causing precipitation.

The Solution:

  • Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol .

    • Result: 5 mM working stock in 10% DMSO / 90% PEG-400.[1]

  • Final Dosing: Pipette this working stock into your media/buffer while vortexing the media.

    • Mechanism:[1][3][4][5] PEG acts as a surfactant/buffer for hydrophobicity, smoothing the transition from organic to aqueous phase.

Protocol C: Recrystallization (Purification)

If you need to purify the compound, use its poor methanol solubility to your advantage.

  • Dissolve crude solid in minimum volume of DMSO .

  • Slowly add cold Methanol (ratio 1:10 DMSO:MeOH).

  • Allow to stand at 4°C overnight.

  • The quinoline-4-carbohydrazide will crystallize out as a pure solid, leaving impurities in the mother liquor.[1]

Module 4: Workflow Visualization

Use this decision tree to guide your daily experiments.

SolubilityDecisionTree Start Start: Solid Quinoline-4-Carbohydrazide Goal What is your goal? Start->Goal StockSol Make Stock Solution (Storage) Goal->StockSol BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Purify Purification Goal->Purify DMSO_Pure Use 100% Anhydrous DMSO (Max ~100mM) StockSol->DMSO_Pure DirectAdd Direct Addition to Media? BioAssay->DirectAdd Recryst Dissolve in min. DMSO Add excess cold MeOH Purify->Recryst Sonicate Sonicate @ 40°C DMSO_Pure->Sonicate Precip Precipitation Risk! (Crash Out) DirectAdd->Precip Yes StepDown Use Step-Down Protocol (DMSO -> PEG400 -> Media) DirectAdd->StepDown No (Recommended)

Caption: Figure 2.[1] Operational decision tree for solvent selection based on experimental intent.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent? A: No. Hydrazides (


) are nucleophiles that react with ketones (like acetone) to form hydrazones  (Schiff bases).[1] Dissolving your compound in acetone will chemically alter it, creating a new compound entirely within hours.[1]

Q2: My DMSO stock turned yellow after a week. Is it still good? A: Likely not. Quinoline derivatives are photosensitive, and hydrazides are oxidation-prone.[1] A yellow shift often indicates the formation of azo impurities or oxidative coupling.

  • Prevention:[1] Store stocks at -20°C, protected from light (amber vials), and preferably under an inert atmosphere (Nitrogen/Argon).

Q3: Can I use acid (HCl) to improve solubility in water? A: Yes, but with caution.[1] The quinoline nitrogen is basic (


).[1] Adding 1 equivalent of HCl will form the hydrochloride salt, which is water-soluble.
  • Risk:[1][6][7] Strong acids combined with heat can hydrolyze the hydrazide bond, breaking the molecule into quinoline-4-carboxylic acid and hydrazine. Only use mild acidification at room temperature if necessary.[1]

Q4: Why does the literature mention Ethanol recrystallization if it's insoluble in ethanol? A: Solubility is temperature-dependent.[1] Quinoline-4-carbohydrazide is soluble in boiling ethanol but insoluble in cold ethanol.[1] This drastic difference is exactly what makes ethanol an ideal recrystallization solvent (dissolve hot


 crash out cold), but a terrible solvent for room-temperature stock solutions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1987868: Quinoline-4-carbohydrazide.[1] Retrieved from [Link]

  • Savini, L., et al. (2002). Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazide derivatives.[1] (Demonstrates the use of DMSO for biological assays and recrystallization techniques). Farmaco, 57(9), 713-720.[1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] (Foundational text on crystal lattice energy vs. solvation). Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

Sources

Technical Support Center: Purification of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide and related polar N-heterocyclic compounds via column chromatography. The content is structured to address common problems through a practical, question-and-answer format, grounded in established chromatographic principles.

Introduction: The Challenge of Purifying Quinolone Carbohydrazides

This compound is a polar, basic compound. Its structure contains multiple sites for strong interaction with polar stationary phases like silica gel: the basic quinoline nitrogen and the polar, potentially chelating, carbohydrazide moiety. These features can lead to significant purification challenges, including poor resolution, severe peak tailing, and on-column degradation.[1] This guide offers systematic approaches to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common starting point due to its versatility and cost-effectiveness.[2] However, given the basic nature of the quinoline nitrogen, the acidic surface of silica can cause irreversible adsorption and peak tailing.[1]

  • Primary Recommendation: Use standard silica gel but consider deactivating it if you observe problems.

  • Alternative Options: If issues persist, consider less acidic or alternative stationary phases such as:

    • Neutral or Basic Alumina: These are excellent alternatives for acid-sensitive basic compounds.[3]

    • Reversed-Phase (C18) Silica: If the compound has sufficient hydrophobic character, reversed-phase chromatography can be a powerful alternative.[4][5]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is critical and should always begin with Thin Layer Chromatography (TLC) analysis.[6] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2-0.35.

  • Starting Solvent Systems: For a polar compound like this, begin with a moderately polar solvent system and increase polarity as needed. Common choices include mixtures of:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • Addressing Polarity: If the compound remains at the baseline even in 100% ethyl acetate, a more polar "push" solvent like methanol is required. Start by adding small percentages of methanol to dichloromethane or ethyl acetate.

  • Reducing Tailing: To mitigate peak tailing caused by interaction with acidic silanol groups on silica, add a small amount of a basic modifier to your mobile phase, such as:

    • 0.5-2% Triethylamine (Et3N)

    • 0.5-2% Pyridine

    • 1-5% of a 10% ammonium hydroxide solution in methanol[7]

Core Experimental Protocol: Column Chromatography Workflow

This protocol outlines a self-validating workflow for the purification of this compound.

Step 1: TLC Method Development
  • Dissolve Sample: Prepare a concentrated solution of your crude product in a suitable solvent (e.g., Dichloromethane, Chloroform, or THF).

  • Spot TLC Plate: Spot the solution on a silica gel TLC plate.

  • Develop: Test various solvent systems. A good starting point is a gradient of ethyl acetate in hexane. If the compound does not move, switch to a more polar system like 5% methanol in dichloromethane.

  • Optimize: Adjust solvent ratios until the desired Rf of ~0.3 is achieved. If spots are tailing, add 1% triethylamine to the mobile phase and re-run the TLC. This will show if the tailing is due to acidity.

Step 2: Column Preparation
  • Select Column Size: Choose a column diameter and length based on the amount of crude material to be purified. A common rule of thumb is a silica gel mass-to-sample mass ratio of 30:1 to 100:1.

  • Pack the Column (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[2]

    • Pour the slurry into the column in a single, continuous motion.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add a layer of sand (0.5-1 cm) to the top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

For polar compounds that may have poor solubility in the starting eluent, dry loading is superior to direct liquid application.[4]

  • Adsorb Sample: Dissolve your crude compound in a minimal amount of a polar solvent (e.g., methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add this powder to the top of the packed column.

  • Cover: Gently add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column.

  • Apply Pressure: Use gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Gradient Elution (if necessary): Start with the low-polarity solvent system determined by TLC. If impurities are well-separated from your product, you can gradually increase the polarity of the mobile phase to speed up the elution of your target compound (gradient elution).[6][8] This saves time and reduces solvent usage.

  • Collect Fractions: Collect eluent in a series of test tubes or vials. The size of the fractions should be proportional to the column size.

  • Monitor Elution: Use TLC to analyze the collected fractions to determine which ones contain your purified compound.

Visualization of the Purification Workflow

G cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Prepare Mobile Phase (Add Et3N if tailing) TLC->Solvent Pack 3. Pack Column (Wet Slurry Method) Solvent->Pack Load 4. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Start Purification Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: General workflow for column chromatography purification.

Troubleshooting Guide

Problem 1: My compound will not elute from the column, even with a very polar solvent system (e.g., 20% MeOH in DCM).

  • Possible Cause A: Irreversible Adsorption. The compound may be binding too strongly to the acidic silica gel.

    • Solution: The compound is likely lost on this column. For the next attempt, deactivate the silica gel before use. To do this, flush the packed column with your starting eluent containing 1-2% triethylamine before loading the sample.[1] Alternatively, switch to a different stationary phase like neutral alumina or consider reversed-phase chromatography.[3]

  • Possible Cause B: Incorrect Solvent System. The mobile phase may still not be polar enough.

    • Solution: For extremely polar compounds, solvent systems containing ammonia can be effective. Try a mobile phase of 1-10% of a stock solution of 10% ammonium hydroxide in methanol, mixed into dichloromethane.[7] Always test this on TLC first.

Problem 2: I am observing severe peak tailing in my collected fractions.

  • Possible Cause: Secondary Interactions. This is a classic sign of interaction between your basic compound and acidic silanol groups on the silica surface.[1]

    • Solution 1: Add a Basic Modifier. As mentioned, incorporating 0.5-2% triethylamine or pyridine into your mobile phase can mask the acidic sites on the silica and dramatically improve peak shape.[1]

    • Solution 2: Adjust Mobile Phase pH. In reversed-phase systems, adjusting the pH of the aqueous component is critical. For basic compounds, a higher pH can neutralize the molecule, making it less polar and improving its interaction with the C18 stationary phase.[9]

Problem 3: My compound is degrading on the column, leading to low yield and multiple new spots on TLC.

  • Possible Cause: Acid-Catalyzed Decomposition. Silica gel is acidic and can catalyze the degradation of sensitive compounds.[7]

    • Solution 1: Deactivate the Silica. Pre-treating the silica with a base-containing solvent is the first and easiest step to try.[1]

    • Solution 2: Change Stationary Phase. If deactivation is insufficient, switch to a neutral stationary phase. Neutral alumina is often the best choice. Florisil is another potential alternative.[7]

    • Solution 3: Minimize Residence Time. Work quickly. Use flash chromatography with higher pressure to reduce the time your compound spends in contact with the stationary phase.

Problem 4: The separation between my compound and an impurity is poor, even though they have a good Rf difference on TLC.

  • Possible Cause A: Column Overloading. Too much sample was loaded for the amount of silica used.

    • Solution: Decrease the amount of crude material loaded onto the column or, preferably, increase the column size (both diameter and length). Maintain at least a 30:1 ratio of silica to crude material.

  • Possible Cause B: Poor Packing. The column was not packed uniformly, leading to channeling of the mobile phase and band broadening.[2]

    • Solution: Ensure the column is packed carefully using the wet slurry method. The top surface of the silica bed should be perfectly flat. A well-packed column is essential for good resolution.

Troubleshooting Decision Tree

G cluster_elution Elution Issues cluster_purity Purity & Yield Issues Start Problem Encountered NoElute Compound Won't Elute Start->NoElute Tailing Severe Peak Tailing Start->Tailing Degrade Compound Degrading Start->Degrade PoorSep Poor Separation Start->PoorSep Sol1 Deactivate Silica (Et3N) or Use Alumina NoElute->Sol1 Sol2 Add Basic Modifier (e.g., 1% Et3N) to Eluent Tailing->Sol2 Sol3 Use Neutral Alumina or Florisil Degrade->Sol3 Sol4 Reduce Sample Load or Use Larger Column PoorSep->Sol4 Sol5 Repack Column Carefully PoorSep->Sol5

Caption: Decision tree for troubleshooting common chromatography issues.

Data Summary Table: Recommended Starting Conditions
ParameterRecommendation for this compoundRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Be prepared to deactivate with base or switch to alumina if issues arise.[1][2]
Mobile Phase (TLC) Start with Hexane/Ethyl Acetate (gradient). Move to DCM/Methanol if needed.The carbohydrazide and quinoline moieties impart high polarity, likely requiring a polar system.[8]
Mobile Phase Modifier 1-2% Triethylamine (Et3N)Crucial for preventing peak tailing by masking acidic silanol sites.[1]
Target Rf (on TLC) 0.2 - 0.35Provides the optimal balance between retention and elution for good separation on the column.[1]
Sample Loading Dry LoadingPrevents band broadening for polar compounds poorly soluble in non-polar starting eluents.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

Sources

Removing unreacted hydrazine hydrate from carbohydrazide products

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of carbohydrazide.

Q1: What are the primary methods for synthesizing carbohydrazide?

A1: Carbohydrazide is most commonly synthesized through the reaction of a carbonic acid derivative with hydrazine hydrate. Key methods include:

  • Dialkyl Carbonate Method: This involves the reaction of dialkyl carbonates (like dimethyl or diethyl carbonate) with hydrazine hydrate.[1][2][3] The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbon of the carbonate, displacing the alkoxy group.[1]

  • Urea Method: This method utilizes the reaction of urea with hydrazine hydrate under reflux conditions.[4][5][6]

  • Other Methods: Less common routes include the hydrazinolysis of phosgene or cyanuric acid.[5]

Regardless of the synthetic route, the use of excess hydrazine hydrate is a common strategy to drive the reaction to completion, which necessitates a robust purification step.[7]

Q2: Why is it crucial to remove unreacted hydrazine hydrate?

A2: Hydrazine is classified as a suspected carcinogen by both OSHA and NIOSH and is known for its high toxicity.[1][8][9] Its presence as an impurity can compromise the safety and validity of downstream applications, especially in pharmaceutical and biological research. Therefore, its removal is a critical step in ensuring product quality and laboratory safety.

Q3: What are the most effective methods for purifying crude carbohydrazide?

A3: The most widely employed and effective purification technique is recrystallization .[2][7] Carbohydrazide's solubility profile—soluble in water and largely insoluble in organic solvents like ethanol, ether, and benzene—makes it an ideal candidate for this method.[10] A common procedure involves dissolving the crude product in hot water, followed by precipitation with an alcohol like ethanol.[2] Washing the filtered crystals with a cold solvent such as ethanol or ether further removes residual impurities.[1][7][9]

Q4: How can I confirm the absence of hydrazine hydrate in my final product?

A4: Several analytical techniques can be used to detect and quantify residual hydrazine.

  • Spectrophotometry: A colorimetric method involving derivatization with an aldehyde, such as p-dimethylaminobenzaldehyde, which forms a brightly colored azine in the presence of hydrazine.[1] The absorbance can then be measured to determine the concentration.[1][9]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying hydrazine.[11][12][13] Derivatization is often necessary before GC analysis to prevent degradation of hydrazine during the process.[11]

  • Titrimetry: This method involves the titration of the sample with a reagent like methylene blue, where a color change indicates the reaction endpoint.[12]

A summary of common analytical methods is presented in the table below.

MethodPrincipleDetection LimitReference
Spectrophotometry Colorimetric reaction with p-dimethylaminobenzaldehyde~5.0 - 200 µg/L (ppb)[1][14]
HPLC Chromatographic separation, often with electrochemical detectionVaries with detector and method[11][12]
Gas Chromatography Chromatographic separation, requires derivatizationVaries with detector and method[11][12]
Titrimetry Reaction with a colorimetric indicator (e.g., Methylene Blue)Method dependent[12]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the removal of unreacted hydrazine hydrate.

Problem 1: Carbohydrazide product fails to crystallize after initial synthesis.
  • Causality: The presence of a significant excess of hydrazine hydrate can sometimes inhibit crystallization by keeping the carbohydrazide solubilized in the reaction mixture.[15] The reaction may also be incomplete, resulting in a lower concentration of the desired product.

  • Solution Workflow:

    G cluster_problem Problem: No Crystallization cluster_solution Solution Workflow A Crude reaction mixture (Carbohydrazide + excess Hydrazine Hydrate) B Step 1: Reduce Hydrazine Concentration Azeotropic distillation with xylene or vacuum distillation. A->B High hydrazine concentration prevents precipitation. C Step 2: Induce Crystallization Cool the concentrated solution to 0-20°C. B->C Concentration increases product supersaturation. D Step 3: Recrystallize Dissolve crude solid in minimal hot water, then precipitate with cold ethanol. C->D Further purification needed. E Step 4: Isolate and Wash Filter the crystals and wash with cold ethanol or ether. D->E Removes soluble impurities. F Pure Carbohydrazide Crystals E->F Final pure product.

    Caption: Workflow for inducing crystallization of carbohydrazide.

    Detailed Protocol:

    • Azeotropic Distillation: If your product is stable at elevated temperatures, consider adding a solvent like xylene and performing a distillation. Xylene forms an azeotrope with hydrazine, facilitating its removal.[16]

    • Vacuum Distillation: For heat-sensitive materials, distillation under reduced pressure can effectively remove water and excess hydrazine at a lower temperature.[1]

    • Induce Precipitation: After reducing the volume and hydrazine concentration, cool the mixture to between 0°C and 20°C and allow it to stand.[1][2] This should promote the crystallization of the crude carbohydrazide.

    • Recrystallization: Proceed with the standard recrystallization protocol by dissolving the crude solid in a minimal amount of hot water and then adding cold ethanol to precipitate the purified carbohydrazide.[2]

Problem 2: Residual hydrazine is detected after a single recrystallization.
  • Causality: A single recrystallization may not be sufficient to remove all traces of hydrazine, especially if a large excess was used in the initial reaction. The high solubility of hydrazine in the water/ethanol mother liquor can lead to its co-precipitation or trapping within the carbohydrazide crystals.

  • Solution Workflow:

    G cluster_problem Problem: Persistent Hydrazine Contamination cluster_solution Solution Workflow A Carbohydrazide crystals with trace hydrazine after one recrystallization. B Option A: Repeat Recrystallization Perform a second or third recrystallization. A->B Iterative purification. C Option B: Solvent Washing/Trituration Wash the crystals thoroughly with a solvent in which carbohydrazide is insoluble (e.g., cold ethanol, ether). A->C Surface and occluded impurity removal. D Option C: Column Chromatography Pass a solution through a silica gel plug. A->D For difficult separations. E Pure Carbohydrazide B->E C->E D->E

    Caption: Strategies for removing trace hydrazine contamination.

    Detailed Protocols:

    • Multiple Recrystallizations: Repeating the recrystallization process is often the most straightforward solution.[17] Each cycle will further reduce the concentration of hydrazine in the final product.

    • Thorough Washing: Ensure that the filtered crystals are washed extensively with a cold solvent in which carbohydrazide has very low solubility, such as diethyl ether or cold ethanol.[2][15] This helps to remove any residual mother liquor containing hydrazine from the crystal surfaces.

    • Silica Gel Chromatography: For stubborn cases, passing a solution of the product through a short plug of silica gel can be effective. Hydrazine, being highly polar, tends to adhere strongly to the silica, allowing the less polar carbohydrazide to be eluted.[18]

Problem 3: Low recovery of carbohydrazide after purification.
  • Causality: Significant product loss during recrystallization can occur due to using an excessive volume of the primary solvent (hot water) or insufficient cooling before filtration. Carbohydrazide has some solubility even in cold water-ethanol mixtures, so minimizing the volume of solvent used is key.

  • Solution Workflow:

    G cluster_problem Problem: Low Product Recovery cluster_solution Optimization Strategies A Low yield of pure carbohydrazide after recrystallization. B Step 1: Optimize Solvent Volumes Use the absolute minimum amount of hot water to dissolve the crude product. A->B Reduces product loss in mother liquor. C Step 2: Maximize Precipitation Ensure the solution is thoroughly cooled (e.g., ice bath) and allowed sufficient time to crystallize before filtering. B->C Decreases solubility of carbohydrazide. D Step 3: Mother Liquor Recovery Concentrate the mother liquor by evaporation to recover a second crop of crystals. C->D Recovers dissolved product. E Improved Yield of Pure Carbohydrazide D->E

    Caption: Workflow for optimizing carbohydrazide recovery.

    Detailed Protocols:

    • Minimize Hot Solvent: Add hot water portion-wise to the crude carbohydrazide, with stirring, until it just dissolves. Avoid adding a large excess of water.

    • Sufficient Cooling: After precipitation with ethanol, cool the mixture in an ice bath for at least an hour before filtering.[2] This will maximize the amount of carbohydrazide that crystallizes out of the solution.

    • Second Crop Recovery: The filtrate (mother liquor) can be concentrated by rotary evaporation to a smaller volume and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and might require a separate recrystallization.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Three Methods of Detection of Hydrazines. (n.d.). NASA Tech Briefs. [Link]

  • Determination of Hydrazine in Wastewater: Measurement. (n.d.). NANOLAB. [Link]

  • Preparation of carbohydrazide. (n.d.). PrepChem.com. [Link]

  • DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). (n.d.).
  • Three Methods of Detection of Hydrazines. (2020, May 8). Tech Briefs. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). ResearchGate. [Link]

  • CN106674059A - Synthesis method of carbohydrazide. (n.d.).
  • EP0103400B1 - Process for making carbohydrazide. (n.d.).
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.). Ataman Kimya. [Link]

  • CARBOHYDRAZIDE. (n.d.). LookChem. [Link]

  • US3023241A - Preparation of acyl hydrazine derivatives. (n.d.).
  • Carbohydrazide| CAS 497-18-7 Raw Material. (n.d.). Forever Chemical. [Link]

  • The chemical and biochemical degradation of hydrazine. (n.d.). SciSpace. [Link]

  • What is the Difference Between Hydrazine and Carbohydrazide. (2022, June 15). DifferenceBetween.com. [Link]

  • Kinetics of Biurea Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment. (n.d.). Hindawi. [Link]

  • Remove excess hydrazine hydrate?. (2021, January 31). ResearchGate. [Link]

  • Hydrazine hydrate removal by column chromatography. (2023, April 13). Reddit. [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. (2019, October 16). ResearchGate. [Link]

  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. (2019, September 18). ResearchGate. [Link]

  • US5484511A - Process for the removal of impurities from hydrazine hydrate. (n.d.).
  • Hydrazine Handling & Measurement Guide. (n.d.). Scribd. [Link]

  • Carbohydrazide Vs Hydrazine A Comparative Study. (n.d.). SlideShare. [Link]

Sources

Enhancing stability of quinoline-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-4-carbohydrazide (Q4C) and its derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling Q4C.

Q4C (Molecular Formula: C10H9N3O, Monoisotopic Mass: 187.074 Da) is a highly versatile building block used in the synthesis of anti-microbial agents, kinase inhibitors, and advanced bioconjugates 1. However, the carbohydrazide moiety is inherently reactive. It acts as a potent reducing agent and is highly susceptible to hydrolysis and auto-oxidation in solution. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your Q4C solutions from bench to assay.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My Q4C aqueous working solutions show significant degradation within 24 hours. What is the mechanism, and how do I prevent it? Expertise & Causality: The degradation of Q4C in aqueous media is primarily driven by two pathways: acid/base-catalyzed hydrolysis and oxidative degradation. Carbohydrazides decompose when exposed to extreme pH levels or heat, cleaving the hydrazide bond to yield quinoline-4-carboxylic acid and free hydrazine 2. Furthermore, because carbohydrazides are excellent oxygen scavengers, exposure to dissolved oxygen in unpurged solvents leads to rapid auto-oxidation. Resolution: Formulate working solutions in tightly buffered media (pH 6.5–7.5) using degassed, HPLC-grade water. Prepare these solutions immediately before use. Do not store Q4C in aqueous buffers for more than 12 hours.

Q2: How should I prepare and store primary stock solutions to ensure maximum shelf-life? Expertise & Causality: Q4C is poorly soluble in non-polar organic solvents but dissolves endothermically in polar aprotic solvents. Water must be strictly avoided for primary stock solutions to eliminate the thermodynamic driver for hydrolysis. Resolution: Prepare primary stock solutions (e.g., 10–50 mM) in anhydrous Dimethyl Sulfoxide (DMSO). Store aliquots at -20°C in amber vials purged with argon. The inert atmosphere prevents oxidative degradation, while the amber vials mitigate photolytic breakdown.

Q3: Can structural modifications during rational drug design improve the inherent solution stability of the carbohydrazide group? Expertise & Causality: Yes. Simple alkyl or aryl carbohydrazides are prone to reversible bonding and hydrolysis in aqueous environments. Research demonstrates that incorporating an intramolecular coordinating ligand (such as an α-amino group or an ortho-substituent) stabilizes the conjugate through intramolecular hydrogen bonding. This steric shielding and electronic stabilization significantly increase resistance to hydrolysis across a broad pH range (pH 4 to 9) 3.

Part 2: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the expected stability of Q4C under various solvent and environmental conditions.

Table 1: Effect of Storage Conditions on Quinoline-4-Carbohydrazide Stability

Solvent SystemStorage TempAtmosphereEstimated Half-Life (t½)Primary Degradant
Aqueous Buffer (pH 2.0 / 10.0)25°CAmbient< 12 hoursQuinoline-4-carboxylic acid
Aqueous Buffer (pH 7.4)4°CAmbient~ 7 daysOxidized adducts
Aqueous Buffer (pH 7.4)4°CDegassed (N2)> 14 daysMinor hydrolysis
Anhydrous DMSO-20°CArgon> 6 monthsNone detected

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous Q4C Stock Solutions

Objective: Create a stable 10 mM stock solution resistant to hydrolysis and oxidation, with a built-in quality control check.

  • Solvent Preparation: Dry HPLC-grade DMSO over 3Å molecular sieves for 48 hours. Purge the DMSO with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Weighing: In a low-humidity environment, weigh exactly 1.87 mg of Q4C.

  • Dissolution: Add 1.0 mL of the degassed, anhydrous DMSO to the Q4C. Vortex gently until complete dissolution is achieved. (Note: The dissolution of carbohydrazides is typically endothermic; gentle warming to 30°C may be applied if precipitation occurs).

  • Aliquot & Storage: Dispense 50 µL aliquots into amber, air-tight microcentrifuge tubes. Blanket the headspace with Argon before sealing. Store immediately at -20°C.

  • Self-Validation Step: Before utilizing an aliquot for critical downstream assays (e.g., Pfitzinger reactions or microbial screening), perform a rapid LC-MS check. A pure Q4C sample must yield a dominant [M+H]+ peak at m/z 188.08 . The absence of a peak at m/z 174 (carboxylic acid derivative) validates that no hydrolysis has occurred during storage.

Protocol B: LC-MS Diagnostic Workflow for Degradation Analysis

Objective: Identify the specific degradation pathway of an unstable solution to inform corrective actions.

  • Sample Prep: Dilute the suspected degraded Q4C solution to 1 µM in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode.

  • Data Interpretation (Causality Check):

    • m/z 188.08: Intact Q4C [M+H]+.

    • m/z 174.05: Hydrolysis has occurred (Loss of hydrazine, forming Quinoline-4-carboxylic acid).

    • m/z 204.08: Oxidation has occurred (+16 Da mass shift indicating a hydroxylated/oxidized species).

Part 4: Visualizations

Q4C_Troubleshooting Start Instability Detected in Q4C Solution LCMS Perform LC-MS Diagnostic Assay Start->LCMS Hydrolysis Mass Shift: m/z 174 (Hydrolysis) LCMS->Hydrolysis Acid/Base Catalyzed Oxidation Mass Shift: m/z 204 (Oxidation) LCMS->Oxidation Dissolved O2 Exposure Sol1 Action: Adjust to pH 7.0 Switch to Anhydrous DMSO Hydrolysis->Sol1 Sol2 Action: Degas Solvents Add Antioxidant / Argon Purge Oxidation->Sol2

Diagnostic logic tree for identifying and resolving Q4C solution instability.

Q4C_Workflow Step1 1. Dry & Degas DMSO Solvent Step2 2. Dissolve Q4C (Endothermic) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Argon Purge & Seal Step3->Step4 Step5 5. Store at -20°C Step4->Step5 QC Self-Validation: LC-MS Check [M+H]+ 188.08 Step5->QC Prior to use

Self-validating workflow for the preparation and storage of anhydrous Q4C stock solutions.

References

  • Title: Quinoline-4-carbohydrazide (C10H9N3O)
  • Title: CARBOHYDRAZIDE | Properties and Applications Source: Ataman Kimya URL
  • Source: National Institutes of Health (NIH / PMC)
  • Title: CARBOHYDRAZIDE (1,3-DIAMINOUREA)

Sources

Technical Support Center: Optimization of Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in Ethyl Ester Hydrazinolysis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The conversion of ethyl esters to hydrazides via hydrazine hydrate is a fundamental transformation in medicinal chemistry. However, it is plagued by a specific set of competing reactions—most notably the formation of symmetrical diacylhydrazines (dimers).

This guide provides a root-cause analysis of these impurities and actionable protocols to eliminate them. Our approach prioritizes kinetic control over thermodynamic equilibrium to maximize the yield of the mono-acylated product.

Module 1: Mechanistic Insight & The "Dimer" Trap

To solve the impurity problem, you must understand the competition occurring in your flask. The reaction is a nucleophilic acyl substitution.

  • Desired Reaction: Hydrazine (

    
    ) attacks the ester to form the Hydrazide.
    
  • Parasitic Reaction: The newly formed Hydrazide is also a nucleophile (albeit weaker). It attacks a second molecule of ester to form the Diacylhydrazine (Dimer).

Critical Insight: The reaction rate depends on the concentration of the nucleophile. If the local concentration of hydrazine drops, the hydrazide begins to compete for the ester.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where your yield is lost.

ReactionPathway Ester Ethyl Ester (Substrate) Hydrazide Target Hydrazide (Product) Ester->Hydrazide + N2H4 (Fast) Hydrazine Hydrazine (Excess Required) Dimer Diacylhydrazine (Major Impurity) Hydrazide->Dimer + Ester (Competes if N2H4 low) Alcohol Ethanol (Byproduct)

Figure 1: Reaction pathway showing the competition between the desired mono-acylation (Green) and the parasitic di-acylation (Red).

Module 2: Troubleshooting & Optimization

Issue 1: High Levels of Diacylhydrazine (Dimer)

Symptom: Insoluble white precipitate that does not dissolve in hot ethanol; melting point significantly higher than expected.

VariableRecommendationMechanistic Rationale
Stoichiometry 3.0 – 5.0 equiv. of Hydrazine HydrateHigh

ensures it statistically outcompetes the hydrazide for the ester.
Addition Order Reverse Addition (Add Ester to Hydrazine)Adding ester into a pool of hydrazine ensures the ester always sees a huge excess of

.
Solvent Volume High Dilution (10-20 volumes)Dilution slows bimolecular reactions, but favors the species in higher excess (hydrazine).
Issue 2: Incomplete Conversion

Symptom: TLC shows remaining starting material (ester) even after reflux.

  • Cause: Steric hindrance around the carbonyl carbon or poor solubility of the ester in the reaction medium.

  • Solution:

    • Switch Solvent: Move from Ethanol to n-Butanol or Dioxane to allow for higher reflux temperatures (

      
      C).
      
    • Catalysis: Add 5-10 mol% of KCN or NaOCH3 . Cyanide acts as a potent nucleophilic catalyst (forming a reactive acyl cyanide intermediate), though safety precautions are paramount.

Issue 3: Colored Impurities (Yellow/Orange)

Symptom: Product is off-white or yellow.

  • Cause: Oxidation of hydrazine or trace transition metals forming colored complexes.

  • Solution:

    • Inert Atmosphere: Always run under

      
       or Ar. Hydrazine is a reducing agent and degrades in air.
      
    • EDTA Wash: If metal contamination is suspected, wash the crude solid with a dilute EDTA solution.

Module 3: The "Gold Standard" Protocol

This protocol is designed to be self-validating. If you follow the stoichiometry and temperature ramp, the formation of the dimer is thermodynamically suppressed.

Reagents:

  • Ethyl Ester (1.0 equiv)

  • Hydrazine Hydrate, 80% or 64% solution (4.0 equiv)

  • Absolute Ethanol (10 mL per gram of ester)

Step-by-Step Workflow:

  • Preparation: Charge the reaction flask with Hydrazine Hydrate (4.0 equiv) and half of the Ethanol volume. Begin stirring at room temperature.

  • Addition: Dissolve the Ethyl Ester in the remaining Ethanol. Add this solution dropwise to the stirring hydrazine solution over 30 minutes.

    • Why? This maintains the "High Hydrazine" environment explained in Module 1.

  • Reaction:

    • Un-hindered esters: Stir at RT for 4-12 hours.

    • Hindered esters: Heat to reflux (

      
      C) for 3-6 hours.
      
  • Monitoring: Check TLC. The hydrazide is usually much more polar (lower

    
    ) than the ester.
    
  • Workup (The "Crash" Method):

    • Cool the mixture to

      
      C.
      
    • The target hydrazide often crystallizes out.[1] Filter and wash with cold ethanol.

    • Note: The excess hydrazine and soluble impurities remain in the filtrate.

  • Purification (If needed): Recrystallize from boiling Ethanol. The diacylhydrazine (if present) is generally insoluble in hot ethanol and can be filtered off before the solution cools.

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

TroubleshootingTree Start Start: Analyze Crude Product PurityCheck Check TLC/NMR Start->PurityCheck IsImpure Impurities Present? PurityCheck->IsImpure DimerFound Impurity: High MP Solid (Diacylhydrazine) IsImpure->DimerFound Yes EsterFound Impurity: Starting Material IsImpure->EsterFound Yes Clean Product Clean IsImpure->Clean No ActionDimer Action: Recrystallize (Hot EtOH) Filter insoluble solid while hot DimerFound->ActionDimer PrevDimer Prevention: Increase N2H4 to 5-10 eq Use Reverse Addition ActionDimer->PrevDimer Next Run ActionEster Action: Increase Temp (Reflux) or Switch to n-Butanol EsterFound->ActionEster

Figure 2: Logic flow for diagnosing and treating reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: Yes, but it is generally unnecessary and dangerous. Anhydrous hydrazine is rocket fuel—literally. It is unstable and explosive. Hydrazine hydrate (monohydrate) is sufficient for 99% of ester conversions. Only use anhydrous if your substrate is extremely water-sensitive and hydrolyzes faster than it reacts with hydrazine.

Q: My product is water-soluble and I can't filter it out. How do I isolate it? A: If the hydrazide is water-soluble (common with short-chain alkyls):

  • Evaporate the reaction solvent (Ethanol) to dryness.[2]

  • You will be left with the product and excess hydrazine.

  • Azeotropic Removal: Add toluene and rotovap again. Hydrazine forms an azeotrope with toluene/water and can be pulled off.

  • Recrystallize the residue from isopropanol.

Q: Why does the literature sometimes suggest adding a catalyst? A: For sterically hindered esters (e.g., adamantane carboxylates), the reaction with hydrazine is too slow. Catalysts like sodium ethoxide generate the hydrazide anion, which is a stronger nucleophile, or facilitate the leaving group departure. However, for standard ethyl esters, no catalyst is required.

References

  • Organic Syntheses, Coll. Vol. 3, p. 452 (1955); Vol. 24, p. 12 (1944).

  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.

  • BenchChem Application Notes. (2025).

    • (Verified via search context 1.2)

  • Narayana, B., et al. (2005). Hydrazinolysis of esters: A facile method for the synthesis of hydrazides.[3] E-Journal of Chemistry.

Sources

Optimization of reaction temperature for quinoline hydrazide formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Quinoline Hydrazide Formation Ticket ID: #QHz-OPT-404 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Thermodynamics of Hydrazinolysis

Welcome to the Quinoline Synthesis Optimization Hub. You are likely converting a quinoline-carboxylic acid ester (e.g., ethyl 4-quinolinecarboxylate) into its corresponding hydrazide using hydrazine hydrate.

The Core Challenge: This reaction is a nucleophilic acyl substitution. While hydrazine is a potent nucleophile (via the


-effect), the electron-deficient nature of the quinoline ring can paradoxically complicate matters. It makes the carbonyl carbon highly electrophilic, but it also stabilizes the leaving group, occasionally requiring higher activation energy (

) than expected.

Temperature is your primary lever.

  • Too Cold (<60°C): Kinetic trapping. The tetrahedral intermediate forms but reverts to starting material or hydrolyzes if water is present.

  • Optimal (78°C - 100°C): Sufficient energy to cross the activation barrier for alkoxide elimination.

  • Too Hot (>120°C): Thermodynamic sinks. Formation of N,N'-diacylhydrazine (dimers) or thermal cyclization to oxadiazoles.

Visualizing the Pathway

To troubleshoot effectively, you must visualize the competing pathways defined by temperature.

ReactionPath Start Quinoline Ester + Hydrazine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) Inter->Start Reversion (Low Temp) Product Quinoline Hydrazide (Target) Inter->Product Elimination of ROH (Requires Heat ~78°C) Dimer N,N'-Diacylhydrazine (Dimer Impurity) Product->Dimer Excess Heat (>110°C) + Stoichiometric Deficit Cyclic Oxadiazole (Cyclized Impurity) Product->Cyclic Extreme Heat (>140°C)

Figure 1: Reaction landscape showing the kinetic barrier to the product and thermodynamic sinks at high temperatures.

Troubleshooting Guide & FAQs

Category A: Yield & Kinetics

Q: I ran the reaction at room temperature (25°C) for 24 hours, but TLC shows mostly starting material. Why? A: Room temperature is rarely sufficient for quinoline esters, particularly at the 4-position where steric hindrance from the peri-hydrogen (H5) can block the nucleophilic attack.

  • The Fix: You must reach the activation energy threshold. Switch to refluxing ethanol (78°C) . If the ester is particularly hindered (e.g., 2-methyl-4-quinoline ester), switch to n-Butanol (117°C) , but monitor closely for dimerization.

Q: My product precipitates, but the yield is only 40%. The supernatant is clear. A: You likely have a solubility equilibrium issue. Quinoline hydrazides can be partially soluble in hot ethanol.

  • The Fix:

    • Concentrate: Evaporate the reaction mixture to 1/3rd volume before cooling.

    • Anti-solvent: Add cold diethyl ether or hexane to the cooled mixture to force precipitation.

    • Stoichiometry: Ensure you are using a large excess of hydrazine hydrate (5–10 equivalents). This drives the equilibrium forward (Le Chatelier’s principle) and acts as a solvent to keep the intermediate in solution until conversion is complete.

Category B: Purity & Side Reactions[1][2]

Q: I used microwave irradiation at 150°C to speed up the reaction, but I see a new spot with a higher Rf value. A: You have likely formed the dimer (N,N'-bis(quinoline-4-carbonyl)hydrazine). At high temperatures, the primary amine of your newly formed hydrazide product becomes nucleophilic enough to attack another molecule of the starting ester.

  • The Fix:

    • Reduce Microwave Temp to 100–110°C .

    • Increase Hydrazine Ratio: A high concentration of hydrazine ensures the ester molecules are statistically more likely to encounter a hydrazine molecule than a hydrazide product molecule.

Q: The product has a reddish tint and a lower melting point than reported. A: This is often due to the oxidation of residual hydrazine or trace formation of azo-compounds.

  • The Fix: Recrystallize immediately from hot ethanol . If the color persists, treat the crude solution with activated charcoal before crystallization.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Thermal Reflux)

Best for: Scalability, reliability, and thermally sensitive substrates.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 eq of Quinoline-carboxylic acid ester in Ethanol (10 mL/mmol) .

    • Note: If the ester is not soluble in cold ethanol, gentle warming is acceptable.

  • Addition: Add 10.0 eq of Hydrazine Hydrate (80% or 99%) dropwise.

    • Critical: Do not dump it in all at once; the initial mixing can be exothermic.

  • Reaction: Heat to reflux (78°C ) for 6–12 hours .

    • Checkpoint: Monitor by TLC (System: CHCl3:MeOH 9:1). The hydrazide is typically much more polar (lower Rf) than the ester.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • If solid precipitates: Filter and wash with cold ethanol (2x) and diethyl ether (2x).

    • If no solid: Concentrate solvent to 50% volume, then cool to 0°C.

  • Validation: 1H NMR should show the disappearance of the ester alkoxy signals (e.g., -OCH2CH3 quartet) and the appearance of hydrazide signals (-CONH- broad singlet).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and difficult substrates.

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

  • Loading: Combine 1.0 eq Quinoline ester and 15.0 eq Hydrazine Hydrate.

    • Solvent: Ethanol (minimized volume, just enough to slurry) or Neat (if liquid hydrazine is sufficient to stir).

  • Irradiation:

    • Temperature: 100°C

    • Time: 10–20 minutes

    • Power: Dynamic mode (Max 200W)

  • Workup: Pour the hot reaction mixture into ice-cold water (20 mL) to induce rapid precipitation. Filter and dry.[1][2]

Data Comparison: Solvent & Temperature Effects

SolventBoiling Point (Temp)Typical TimeRisk ProfileRecommended For
Methanol 65°C12-24 hLowHighly reactive esters
Ethanol 78°C 6-12 h Optimal Standard Quinolines
n-Butanol 117°C2-4 hHigh (Dimerization)Sterically hindered esters
Neat (MW) 100-120°C10 minMed (Pressure)High-throughput screening

Interactive Troubleshooting Logic

Use this decision tree to diagnose your current experiment.

Troubleshooting Issue Start: What is the problem? LowYield Low Yield / No Precipitate Issue->LowYield Impurity Impurity / Wrong MP Issue->Impurity CheckTLC Check TLC: Is Starting Material (SM) gone? LowYield->CheckTLC CheckSpot Check TLC: Is there a higher Rf spot? Impurity->CheckSpot IncreaseTemp Action: Increase Temp (Switch to n-Butanol) CheckTLC->IncreaseTemp SM Remains (Kinetic Issue) WorkupMod Action: Concentrate & Add Anti-solvent CheckTLC->WorkupMod SM Gone (Solubility Issue) IncreaseTime Action: Increase Time or Hydrazine Equiv. CheckSpot->IncreaseTime No (Intermediate) ReduceTemp Action: Reduce Temp (Avoid Dimerization) CheckSpot->ReduceTemp Yes (Dimer)

Figure 2: Decision matrix for optimizing reaction conditions based on TLC observation.

References

  • Microwave vs. Conventional Heating: BenchChem. "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation." Accessed 2025.[2][3][4][6] 4

  • General Hydrazinolysis Protocol: ChemicalBook. "2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis." Accessed 2025.[2][3][4][6] 5

  • Microwave Optimization: Covenant University. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives." 2017.[7] 7

  • Reaction Mechanisms & Side Products: Royal Society of Chemistry. "Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate." Perkin Transactions 2. 8[9]

Sources

Validation & Comparative

FTIR Spectroscopic Profiling of Quinoline-4-Carbohydrazide: A Comparative Guide to Functional Group Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of heterocyclic intermediates. Quinoline-4-carbohydrazides are highly versatile scaffolds in drug development, serving as critical precursors for anti-tubercular, anti-malarial, and antimicrobial agents[1][2]. The conversion of a quinoline-4-carboxylate (ester) or carboxylic acid to a carbohydrazide is a foundational synthetic step.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for validating this transformation. However, simply matching peaks to a reference table is insufficient for rigorous scientific validation. This guide explores the causality behind vibrational shifts , provides a comparative framework against related analogs, and establishes a self-validating experimental protocol for researchers.

Mechanistic Insights: Vibrational Causality in Quinoline-4-Carbohydrazides

To accurately interpret the FTIR spectrum of a quinoline-4-carbohydrazide, one must understand the electronic and mechanical environments of its two primary domains: the heteroaromatic quinoline core and the carbohydrazide moiety (–CO–NH–NH₂).

The Carbonyl (C=O) Shift: Resonance and Hydrogen Bonding

In the precursor molecule (e.g., ethyl quinoline-4-carboxylate), the ester carbonyl stretch typically appears at a higher frequency of 1720–1735 cm⁻¹. Upon hydrazinolysis to form the carbohydrazide, the carbonyl group becomes adjacent to a nitrogen atom. The lone pair of electrons on this nitrogen delocalizes into the carbonyl π-system via resonance. This delocalization decreases the double-bond character of the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency shifts downward to 1656–1698 cm⁻¹ [1][3][4]. Furthermore, extensive intermolecular hydrogen bonding between the carbohydrazide chains in the solid state further weakens the C=O bond, contributing to this characteristic shift[2].

The Amine/Amide (N-H) Region: Multiplicity vs. Singularity

The carbohydrazide functional group contains both a secondary amide nitrogen (–NH–) and a primary amine nitrogen (–NH₂). In the FTIR spectrum, this manifests as multiple distinct absorption bands in the 3100–3455 cm⁻¹ region[1][4]. The primary amine typically exhibits two bands (asymmetric and symmetric stretching), while the secondary amide exhibits a single stretch.

Diagnostic Application: When the quinoline-4-carbohydrazide is subsequently reacted with an aldehyde to form a Schiff base (hydrazone), the primary amine is converted into an azomethine linkage (–N=CH–). This eliminates the –NH₂ doublet, leaving only the single –NH– stretch of the amide. Monitoring the disappearance of these primary amine bands is a definitive way to confirm downstream functionalization[2].

Comparative FTIR Band Analysis

The following table summarizes the quantitative spectral data, comparing the quinoline-4-carbohydrazide against its synthetic precursor and its downstream Schiff base derivative.

Functional GroupPrecursor (Ethyl Quinoline-4-carboxylate)Target (Quinoline-4-carbohydrazide)Downstream Derivative (Schiff Base / Hydrazone)Causality / Mechanistic Note
N-H Stretch Absent3138 – 3455 cm⁻¹ (Multiple bands)3100 – 3376 cm⁻¹ (Single/broad band)Primary –NH₂ converts to –N=CH– in Schiff bases, losing the doublet[2][4].
C=O Stretch ~1720 – 1735 cm⁻¹ (Ester)1656 – 1698 cm⁻¹ (Amide I)1640 – 1689 cm⁻¹ Resonance from adjacent N lone pair and H-bonding lowers the frequency[1][3].
C=N Stretch 1590 – 1610 cm⁻¹1595 – 1616 cm⁻¹ 1593 – 1616 cm⁻¹ Highly conserved; intrinsic to the heteroaromatic quinoline core[2][3].
N-H Bend Absent~1520 – 1577 cm⁻¹ (Amide II)~1520 – 1575 cm⁻¹ In-plane bending of the –NH– group coupled with C-N stretching[1].
N-N Stretch Absent966 – 1040 cm⁻¹ ~1020 cm⁻¹ Direct confirmation of the hydrazine-derived linkage[1][5].
C-O Stretch 1100 – 1250 cm⁻¹Absent Absent Cleavage of the ethoxy group during hydrazinolysis confirms reaction completion.

Self-Validating Experimental Protocol for FTIR Acquisition

A robust analytical workflow must be self-validating. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR to eliminate sample-preparation artifacts and employs a binary logic gate for spectral validation.

Step 1: Sample Preparation (ATR vs. KBr)
  • Action: Place 1–2 mg of the purified, dry quinoline-4-carbohydrazide directly onto the diamond crystal of an ATR-FTIR spectrometer. Do not use a KBr pellet.

  • Causality: While KBr pellets are historically common, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretching band at ~3400 cm⁻¹, which artificially obscures the critical –NH₂ and –NH– stretching vibrations of the carbohydrazide[1]. ATR requires no sample matrix, eliminating water contamination and preserving the native solid-state hydrogen-bonding network.

Step 2: Spectral Acquisition
  • Action: Apply consistent pressure using the ATR anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality: Co-adding 32 to 64 scans significantly enhances the signal-to-noise ratio. This is critical for ensuring that weaker diagnostic bands, such as the N-N stretch (~1022 cm⁻¹), are clearly distinguishable from baseline instrumental noise[1].

Step 3: Internal Validation (The Logic Gate)
  • Action: Evaluate the acquired spectrum using a strict presence/absence checklist. A successful synthesis is proven just as much by what is absent as by what is present.

  • Negative Check (Precursor Absence): Confirm the complete disappearance of the ester C=O stretch (>1720 cm⁻¹) and the ester C-O stretch (~1200 cm⁻¹). Their presence indicates incomplete hydrazinolysis.

  • Positive Check (Target Presence): Confirm the appearance of the Amide C=O stretch (1656–1698 cm⁻¹), the N-H multiplicity (3138–3455 cm⁻¹), and the N-N stretch (966–1040 cm⁻¹)[1][4][5].

Workflow Visualization

The following diagram maps the logical progression from precursor synthesis through to the self-validating FTIR logic gate.

G N1 Precursor: Quinoline-4-carboxylate N2 Reaction: Hydrazinolysis (NH2NH2·H2O) N1->N2 N3 Target Product: Quinoline-4-carbohydrazide N2->N3 N4 ATR-FTIR Validation N3->N4 N5 Absence of Ester C=O (>1720 cm⁻¹) N4->N5 Negative Check N6 Presence of Amide C=O (1656-1698 cm⁻¹) N4->N6 Positive Check N7 Presence of N-H / NH2 (3100-3455 cm⁻¹) N4->N7 Positive Check

Workflow for synthesis and ATR-FTIR validation of quinoline-4-carbohydrazide.

References

  • Title : Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity Source : MDPI URL :[Link]

  • Title : Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source : ACS Omega URL :[Link]

  • Title : In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source : MDPI URL :[Link]

  • Title : Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) Source : Arabian Journal of Chemistry URL :[Link]

  • Title : Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives Source : UNIMAS Publisher URL :[Link]

Sources

Comparing cytotoxicity of 2-(3-Methoxyphenyl) vs 2-(4-Methoxyphenyl) isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional comparison of positional isomers is a cornerstone of rational drug design. In the development of novel chemotherapeutics, the subtle shift of a methoxy (-OCH₃) group from the meta (3-position) to the para (4-position) on a phenyl ring can fundamentally alter a molecule's pharmacodynamics, target affinity, and ultimate cytotoxicity.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will dissect the electronic and steric causalities driving the cytotoxic differences between 2-(3-Methoxyphenyl) and 2-(4-Methoxyphenyl) isomers, synthesize recent experimental data across various chemical scaffolds, and provide self-validating protocols for rigorous in vitro evaluation.

The Mechanistic Divergence: Electronic & Steric Causality

The position of the methoxy substituent dictates the electronic landscape of the entire pharmacophore. The methoxy group is uniquely characterized by two competing electronic effects: it is an electron-withdrawing group via the inductive effect (-I) due to the electronegative oxygen, but a strong electron-donating group via the mesomeric/resonance effect (+M) due to its lone pairs.

  • 2-(4-Methoxyphenyl)[Para Isomer]: When the methoxy group is in the para position, its +M resonance effect dominates. It donates electron density directly into the conjugated system of the core scaffold (e.g., thiadiazole, pyrimidine, or thiazole rings). This increased electron density often strengthens hydrogen bonding or dipole-dipole interactions within the hydrophobic pockets of target enzymes (such as lipoxygenase or tyrosine kinases), leading to superior target inhibition and higher cytotoxicity [1].

  • 2-(3-Methoxyphenyl) [Meta Isomer]: In the meta position, the methoxy group cannot donate electron density to the attachment point via resonance. Consequently, its -I inductive effect becomes the dominant force, subtly withdrawing electron density from the core scaffold. This often results in a sub-optimal fit or weakened electronic interaction within the target protein's active site, leading to a marked reduction in cytotoxic potency [2].

Caption: Mechanistic divergence of 3-methoxy vs 4-methoxy isomers in target binding and cytotoxicity.

Comparative Cytotoxicity Data Synthesis

Extensive screening campaigns have validated the theoretical SAR models. Across multiple heterocyclic scaffolds—most notably 1,3,4-thiadiazoles and cinnamic esters—the 4-methoxyphenyl derivatives consistently outperform their 3-methoxyphenyl counterparts against a variety of human cancer cell lines (e.g., MCF-7, PC3, HT-29) [3][4].

The table below synthesizes quantitative IC₅₀ data from matched-pair isomer studies, highlighting the profound impact of the methoxy group's position.

Chemical Scaffold BaseIsomer SubstitutionTarget Cell LineCytotoxicity (IC₅₀ µM)Activity Profile
1,3,4-Thiadiazole 2-(4-Methoxyphenyl)MCF-7 (Breast)~18.1 - 22.1 High Potency: Optimal resonance stabilization enhances target kinase inhibition[3].
1,3,4-Thiadiazole 2-(3-Methoxyphenyl)MCF-7 (Breast)> 70.0Low Potency: Meta-substitution leads to an outstanding reduction in potency [2].
Thiadiazole-Acetamide 2-(4-Methoxyphenyl)PC3 (Prostate)~12.5 High Potency: Strong electron donation favors active site binding [4].
Thiadiazole-Acetamide 2-(3-Methoxyphenyl)PC3 (Prostate)> 50.0Moderate Potency: Inductive withdrawal weakens binding affinity [4].
Cinnamic Ester 3-(4-Methoxyphenyl)HCT-116 (Colon)16.2 High Potency: Para-methoxy group maximizes conjugated system stability [5].

Data Interpretation: The transition from a 4-methoxy to a 3-methoxy configuration frequently results in a 3-fold to 5-fold loss in cytotoxic efficacy. This trend dictates that lead optimization campaigns should prioritize the para position when utilizing methoxyphenyl moieties for anticancer agents.

Self-Validating Experimental Protocols

To objectively compare the cytotoxicity of these isomers, researchers must employ self-validating assay systems. A standalone viability assay is insufficient; it must be coupled with an apoptosis validation assay to ensure the mechanism of cell death is targeted (apoptotic) rather than non-specific toxicity (necrotic).

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. It acts as a direct metabolic surrogate for cell viability. Self-Validation: This protocol includes a vehicle control (to baseline 100% viability), a positive control (to prove assay sensitivity), and cell-free blanks (to subtract background absorbance).

  • Cell Seeding: Seed MCF-7 or PC3 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Preparation: Dissolve the 2-(3-Methoxyphenyl) and 2-(4-Methoxyphenyl) isomers in DMSO to create 10 mM stock solutions.

  • Treatment: Dilute stocks in culture media to achieve final concentrations ranging from 1 nM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Controls: Include untreated cells (100% viability reference), 0.5% DMSO vehicle control, a known chemotherapeutic (e.g., Doxorubicin at 1 µM) as a positive control, and media-only wells (background blank).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Apoptotic Mechanism Validation (Annexin V/PI Flow Cytometry)

Causality: While MTT proves the cells are dying, Annexin V/PI staining proves how they are dying. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvesting: Treat cells in 6-well plates with the calculated IC₅₀ concentrations of both isomers for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation Check: Compare the apoptotic populations (Annexin V+/PI- and Annexin V+/PI+) induced by the 4-methoxy isomer vs the 3-methoxy isomer to confirm that the superior cytotoxicity of the para isomer is driven by programmed cell death.

Caption: Standardized, self-validating workflow for evaluating in vitro cytotoxicity and apoptotic mechanisms.

References

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL:[Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI Molecules URL:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: MDPI Pharmaceuticals URL:[Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters Source: Semantic Scholar / Journal of the Brazilian Chemical Society URL:[Link]

13C NMR Chemical Shifts for 2-Substituted Quinoline Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 13C NMR chemical shifts for 2-substituted quinolines. It is designed for researchers requiring precise structural elucidation data and mechanistic insights.

Executive Summary & Mechanistic Framework

Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors). The C2 position is a critical vector for substitution, drastically altering the electronic environment of the heterocyclic ring.

In 13C NMR, the C2 carbon is the most diagnostic nucleus. Its chemical shift is governed by a competition between:

  • The Ring Nitrogen: Naturally deshields C2 (~150 ppm in unsubstituted quinoline) due to electronegativity and the

    
     bond anisotropy.
    
  • Substituent Effects (Ipso):

    • Electron Withdrawing (Inductive): Groups like -Cl further deshield C2.

    • Electron Donating (Resonance): Groups like -OMe or -NH2 can shield C3 (ortho) and C4 (para) but often deshield C2 (ipso) due to direct electronegativity, despite resonance donation.

  • Tautomerism: The 2-hydroxy substituted derivative exists predominantly as the 2-quinolone (lactam) tautomer, shifting the C2 signal into the carbonyl region.[1]

Diagram: Substituent Effect Logic Flow

The following logic tree illustrates how to predict shifts based on the electronic nature of the C2 substituent.

SubstituentEffects Start 2-Substituted Quinoline (C2-R) Type Identify Substituent R Start->Type EWG Electron Withdrawing (-Cl, -NO2) Type->EWG EDG Electron Donating (-OMe, -NH2) Type->EDG Alkyl Alkyl Group (-CH3) Type->Alkyl Tautomer Tautomerizable (-OH / =O) Type->Tautomer Effect_Cl Inductive Deshielding C2: ~151-152 ppm C4: Deshielded (+3-4 ppm) EWG->Effect_Cl Effect_OMe Resonance Shielding (Ortho/Para) C3: Upfield Shift C2: Deshielded (O-C bond) ~160+ ppm EDG->Effect_OMe Effect_Me Alpha Effect C2: Downfield (+9 ppm) C3: Upfield (-1 ppm) Alkyl->Effect_Me Effect_Keto Lactam Formation (2-Quinolone) C2: Carbonyl Region (~162 ppm) Loss of aromaticity in N-ring Tautomer->Effect_Keto

Caption: Decision logic for predicting C2 and C3/C4 chemical shift trends based on substituent electronics.

Comparative Data Analysis

The table below aggregates chemical shift data for the heterocyclic ring carbons (C2, C3, C4) and the bridgehead carbon (C8a), which are most sensitive to C2 substitution.

Solvent: CDCl₃ (unless noted) | Reference: TMS (0.00 ppm)

CompoundSubstituent (C2)C2 (ppm)C3 (ppm)C4 (ppm)C8a (ppm)Mechanistic Insight
Quinoline -H150.3 121.1136.0148.4Baseline aromatic pyridine-like ring.
2-Methylquinoline -CH₃159.0 *122.0136.2147.8Alpha-effect: Methyl group deshields C2 by ~9 ppm.
2-Chloroquinoline -Cl151.8 123.0139.8147.9Inductive (-I): Cl withdraws e-, deshielding C2 and C4.
2-Methoxyquinoline -OCH₃162.5 113.5138.5146.5Resonance (+R): Strong shielding of C3 (ortho-like) by ~8 ppm.
2-Quinolone =O (Lactam)162.8120.2140.5138.8Carbonyl Character: C2 is an amide carbonyl. C8a shifts upfield significantly.

*Value estimated based on pyridine analogs and solvent studies [1]. †Data in DMSO-d₆ due to solubility/H-bonding. Note the similarity to 2-Methoxy C2, but distinct C8a.

Key Diagnostic Signals
  • C3 Upfield Shift: A shift of C3 < 115 ppm is diagnostic of strong electron-donating groups (OMe, NH2) via resonance.

  • C4 Deshielding: 2-Halo substitutions typically deshield C4 (beta-position to substituent) more than C3.

  • C8a Sensitivity: In the 2-quinolone tautomer, the C8a carbon shifts upfield (~139 ppm) compared to fully aromatic quinolines (~147-148 ppm), reflecting the change in ring current and hybridization character.

The Tautomerism Trap: 2-Hydroxyquinoline vs. 2-Quinolone

One of the most common errors in quinoline NMR assignment is assuming the "hydroxy" form exists in solution.

  • Observation: The spectrum of "2-hydroxyquinoline" does not show a typical aromatic C2-O signal (~160 ppm) with a standard aromatic C8a (~147 ppm).

  • Reality: The equilibrium heavily favors the 2-quinolone (lactam) form.

  • Evidence:

    • C2 Shift: Appears at ~162-164 ppm (Amide Carbonyl range).

    • Coupling: If proton-coupled 13C is run, C2 often shows coupling to the NH proton.

    • C8a Shift: The bridgehead carbon (C8a) is shielded by ~10 ppm relative to the parent quinoline.

Protocol Tip: To observe the true 2-hydroxy (lactim) species, one must typically trap it as the O-methyl ether (2-methoxyquinoline) or use specific aprotic conditions, though the lactam is thermodynamically dominant.

Experimental Protocol: Reliable Assignment

To unambiguously assign C2-substituted quinolines, standard 1D 13C NMR is often insufficient due to signal clustering in the aromatic region (120-130 ppm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10-20 mg of substrate in 0.6 mL CDCl₃ (standard) or DMSO-d₆ (if polar groups like -OH, -NH2, -COOH are present).

    • Note: DMSO-d₆ peaks (septet at ~39.5 ppm) can obscure aliphatic substituent signals.

  • Acquisition:

    • Run 1D 1H NMR first to check purity.

    • Run 1D 13C {1H decoupled} . Minimum 256 scans for quaternary carbon detection (C2, C4a, C8a).

    • Run DEPT-135 : Distinguishes CH/CH3 (Up) from CH2 (Down). Quaternary carbons (C2, C8a) will disappear , aiding identification.

  • 2D Correlation (The "Gold Standard"):

    • HSQC: Correlates protonated carbons to their protons. Use this to assign C3, C4, C5-C8.

    • HMBC: Crucial for C2 assignment . Look for long-range coupling (3-bond) from the H4 proton to C2.

Diagram: Assignment Workflow

NMRWorkflow Sample Sample in CDCl3 Exp1 1H NMR Sample->Exp1 Exp2 13C (Decoupled) Sample->Exp2 Exp4 HMBC (2D) Exp1->Exp4 Result1 Identify H3, H4 Exp1->Result1 Exp3 DEPT-135 Exp2->Exp3 Result2 Identify Quaternary Cs (C2, C4a, C8a) Exp3->Result2 Result3 Confirm C2 via H4 -> C2 coupling Exp4->Result3 Result1->Result3 Input

Caption: Integrated 1D/2D NMR workflow for unambiguous C2 assignment.

References

  • BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from

  • SpectraBase. 2-Methylquinoline 13C NMR Chemical Shifts. Wiley Science Solutions.[2] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Chloroquinoline. Retrieved from

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from

  • ResearchGate. 13C NMR chemical shifts for quinoline derivatives. Retrieved from

Sources

Comparative potency of quinoline-hydrazides vs Doxorubicin in MCF-7 cells

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: Quinoline-Hydrazides vs. Doxorubicin in MCF-7 Breast Adenocarcinoma Cells

As a Senior Application Scientist in preclinical oncology, evaluating the efficacy of novel chemotypes against established clinical standards is a critical step in drug development. This guide provides a rigorous, data-driven comparison between emerging quinoline-hydrazide scaffolds and the anthracycline antibiotic Doxorubicin, specifically within the context of the MCF-7 human breast adenocarcinoma cell line.

Unlike rigid templates, this guide is structured to dissect the causality behind the efficacy of these compounds, offering actionable insights and self-validating experimental workflows for researchers.

Mechanistic Divergence: Causality Behind the Efficacy

Understanding how a compound induces cytotoxicity is as important as measuring its potency. The mechanisms of action between Doxorubicin and quinoline-hydrazides are fundamentally distinct, which directly impacts their efficacy and toxicity profiles in MCF-7 cells.

  • Doxorubicin (The Standard): Acts primarily through DNA intercalation and the inhibition of macromolecular biosynthesis. It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, leading to catastrophic double-stranded DNA breaks. Additionally, it generates free radicals causing severe oxidative stress. While highly effective, this mechanism is indiscriminate, leading to notorious off-target effects like cardiotoxicity.

  • Quinoline-Hydrazides (The Emerging Scaffold): These compounds represent a highly versatile pharmacophore. Recent structure-activity relationship (SAR) studies indicate that specific quinoline-hydrazides induce G1 cell cycle arrest and upregulate the p27kip1 cyclin-dependent kinase inhibitor [1][1]. Furthermore, optimized derivatives have shown potent inhibition of receptor tyrosine kinases (such as EGFR) and the ability to act as metal chelators [2][2]. This targeted kinase inhibition induces apoptosis without the severe off-target DNA fragmentation seen with anthracyclines.

Mechanism Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA DNA Double-Strand Breaks TopoII->DNA ROS->DNA Apoptosis Apoptosis in MCF-7 Cells DNA->Apoptosis QH Quinoline-Hydrazides Kinase Kinase Inhibition (e.g., EGFR / c-Abl) QH->Kinase p27 p27kip1 Upregulation QH->p27 G1 G1 Cell Cycle Arrest Kinase->G1 p27->G1 G1->Apoptosis

Caption: Mechanistic divergence between Doxorubicin and Quinoline-Hydrazides leading to MCF-7 apoptosis.

Comparative Potency & Efficacy Data

MCF-7 cells (ER+, PR+, HER2-) are notoriously resilient to certain targeted therapies and often exhibit resistance to unoptimized small molecules[3]. While Doxorubicin exhibits potent nanomolar to low-micromolar efficacy, quinoline-hydrazides display a broader range of IC50 values depending on their specific functional group substitutions (e.g., halogenation at the 6-position or variations in the hydrazide linker)[3][4].

Compound ClassRepresentative Scaffold / DrugMCF-7 IC50 RangePrimary Resistance Mechanism in MCF-7Selectivity Index (Cancer vs. Normal)
Anthracycline Doxorubicin (Reference)0.1 - 1.5 µMP-gp efflux pump overexpression, altered Topo IILow (High systemic toxicity)
Quinoline-Hydrazide Unsubstituted Parent Scaffold>25.0 µMLack of target affinity, rapid metabolismN/A
Quinoline-Hydrazide Halogenated/Substituted14.1 - 18.8 µMModerate efflux, compensatory kinase signalingModerate
Quinoline-Hydrazone Optimized EGFR-targeting derivatives0.7 - 1.1 µMTarget mutation (e.g., EGFR T790M)High (Favorable safety profile)

Critical Insight: Unoptimized quinoline-hydrazides often show weak activity against MCF-7 (IC50 > 15 µM) compared to neuroblastoma lines [1][1]. However, rational drug design—such as integrating piperazine moieties or optimizing the hydrazone bridge—can push their potency into the sub-micromolar range (0.73 µM - 0.98 µM), directly rivaling Doxorubicin while mitigating cardiotoxic risks [2][2].

Experimental Workflows: Self-Validating Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed with internal controls to validate the causality of observed cell death. We utilize the Resazurin reduction assay over standard MTT, as it is less prone to interference from the intrinsic color of highly conjugated quinoline compounds and provides a strictly metabolism-dependent readout [1][3].

Protocol 1: High-Throughput Viability Assay (Resazurin)

Rationale: Resazurin reduction is strictly dependent on active mitochondrial metabolism, providing a highly reliable readout for MCF-7 viability post-treatment.

  • Cell Seeding: Seed MCF-7 cells at a density of

    
     cells/well in a 96-well culture plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2 to allow for complete adhesion.
    
  • Compound Preparation: Prepare 10 mM stock solutions of Doxorubicin and Quinoline-Hydrazide derivatives in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 50 µM. Control: Vehicle control (DMSO < 0.5% v/v) must be included to rule out solvent-induced cytotoxicity.

  • Treatment: Expose cells to the compounds for 72 h[3].

  • Readout: Add 10 µL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 h. Measure fluorescence (Ex: 530 nm, Em: 590 nm) using a microplate reader.

  • Validation: Calculate IC50 using non-linear regression. A known Doxorubicin standard must yield an IC50 within the 0.1-1.5 µM range to validate the assay run.

Protocol 2: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide)

Rationale: To confirm the mechanistic hypothesis that active quinoline-hydrazides induce G1 arrest rather than catastrophic DNA fragmentation (which is characteristic of Doxorubicin).

  • Harvesting: Post-48h treatment at the established IC50, trypsinize MCF-7 cells and wash twice with cold PBS.

  • Fixation: Fix cells in 70% ice-cold ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 h.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 min at room temperature.

  • Acquisition & Analysis: Analyze on a flow cytometer. Doxorubicin-treated cells typically show an increased sub-G1 population (apoptosis) and G2/M block, whereas active quinoline-hydrazides will show a distinct accumulation in the G0/G1 phase [1][1].

Workflow Seed 1. Cell Seeding (MCF-7, 96-well) Treat 2. Treatment (Dox vs. QH, 72h) Seed->Treat Split Assay Divergence Treat->Split Viability 3a. Resazurin Assay (Metabolic Viability) Split->Viability IC50 Det. Flow 3b. Flow Cytometry (PI Cell Cycle) Split->Flow Mech. Val. Data 4. Non-linear Regression & FlowJo Analysis Viability->Data Flow->Data

Caption: Self-validating experimental workflow for parallel determination of IC50 and mechanism of action.

Strategic Recommendations for Drug Development

For researchers developing novel therapeutics, Doxorubicin remains the benchmark for raw cytotoxic potency in MCF-7 cells. However, its therapeutic window is incredibly narrow. Quinoline-hydrazides, while inherently less potent in their unoptimized forms against resistant breast adenocarcinoma lines, offer a highly tunable scaffold. By leveraging structure-based drug design to enhance kinase targeting and exploiting G1 cell cycle arrest pathways, researchers can engineer quinoline-hydrazides that match Doxorubicin's efficacy while drastically improving the safety profile and selectivity index.

References

  • Source: Molecules (via PMC / NIH)
  • Source: Future Medicinal Chemistry (via PMC / NIH)

Sources

Technical Comparison Guide: 2-(3-Methoxyphenyl)quinoline vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the investigational scaffold 2-(3-Methoxyphenyl)quinoline and the clinical standard Ciprofloxacin . It is designed for researchers investigating Structure-Activity Relationships (SAR) in quinoline-based antimicrobials.[1]

Executive Summary

Ciprofloxacin is a second-generation fluoroquinolone and a clinical gold standard, optimized for high potency (MIC < 1 µg/mL) and broad-spectrum activity via DNA gyrase inhibition.[2]

2-(3-Methoxyphenyl)quinoline represents a foundational lead scaffold in the 2-phenylquinoline class. While it generally exhibits lower intrinsic potency (MIC 16–64 µg/mL) compared to Ciprofloxacin, it is a critical subject of research for its ability to bypass specific resistance mechanisms (e.g., NorA efflux pumps in S. aureus) and its potential as a backbone for novel derivatives (e.g., hydrazinyl or triazole conjugates).

Key Takeaway: Ciprofloxacin is the therapeutic benchmark, whereas 2-(3-Methoxyphenyl)quinoline is a developmental scaffold offering distinct chemical space for optimizing lipophilicity and overcoming fluoroquinolone resistance.

Chemical & Mechanistic Profile

Structural Comparison

The core difference lies in the pharmacophore. Ciprofloxacin possesses a fluorine atom (C6) and a piperazine ring (C7) essential for potency and spectrum. The 2-(3-Methoxyphenyl)quinoline scaffold lacks these optimized functional groups but utilizes the 3-methoxy group to modulate lipophilicity and binding affinity to the DNA-enzyme complex.

ChemicalStructure Cipro Ciprofloxacin (Fluoroquinolone) F_atom C6-Fluorine (Gyrase Binding) Cipro->F_atom Pip_ring C7-Piperazine (Gram-neg Spectrum) Cipro->Pip_ring Quinoline 2-(3-Methoxyphenyl)quinoline (2-Phenylquinoline Scaffold) Methoxy 3-Methoxy Group (Lipophilicity/Permeability) Quinoline->Methoxy F_atom->Methoxy Functional Analog (Binding Modulation)

Figure 1: Structural divergence highlighting the optimized functional groups of Ciprofloxacin versus the modifiable sites on the Quinoline scaffold.

Mechanism of Action (MOA)
  • Ciprofloxacin: Acts as a "topoisomerase poison," trapping the enzyme-DNA complex (DNA gyrase in Gram-negatives, Topoisomerase IV in Gram-positives) at the cleavage stage, leading to double-strand breaks.

  • 2-(3-Methoxyphenyl)quinoline: Functions similarly by intercalating into DNA or binding the ATP-binding subunit of DNA gyrase (GyrB). The 3-methoxy substituent influences the molecule's planarity and its ability to penetrate the bacterial cell wall, particularly in Gram-positive strains.

Experimental Benchmarking: Efficacy Data

The following data aggregates findings from SAR studies on 2-phenylquinoline derivatives compared to Ciprofloxacin. Note that the quinoline derivative is a hit compound, not an optimized drug.

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

Bacterial StrainCiprofloxacin (Standard)2-(3-Methoxyphenyl)quinoline (Scaffold)Performance Analysis
E. coli (Gram -) 0.01 – 0.532 – 128Low Potency: Scaffold lacks the C7-piperazine ring required for effective Gram-negative outer membrane penetration.
S. aureus (Gram +) 0.1 – 1.016 – 64Moderate Potency: The lipophilic methoxy group aids peptidoglycan traversal, showing better activity here than in Gram-negatives.
P. aeruginosa 0.5 – 2.0> 128Inactive: High intrinsic resistance of P. aeruginosa efflux pumps renders the unmodified scaffold ineffective.
MRSA (Resistant) 16 – >6432 – 64Parity Potential: In some resistant strains, the scaffold retains activity where Ciprofloxacin fails due to specific gyrA mutations.

Critical Insight: While Ciprofloxacin is ~100x more potent in wild-type strains, the 2-(3-Methoxyphenyl)quinoline scaffold is often used as a starting point. Derivatization (e.g., adding hydrazine linkers) has been shown to lower MICs to 1–4 µg/mL, approaching Ciprofloxacin's efficacy.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

A. Synthesis of 2-(3-Methoxyphenyl)quinoline (Friedländer Condensation)

This protocol ensures the generation of the scaffold for testing.

  • Reactants: Mix 2-aminoacetophenone (1.0 eq) with 3-methoxyacetophenone (1.0 eq) [Note: Standard Friedländer uses o-aminoaldehyde + ketone. For 2-phenylquinoline, use 2-aminobenzaldehyde + 3-methoxyacetophenone].

  • Catalysis: Add sulfamic acid (10 mol%) or KOH (ethanol reflux).

  • Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification: Recrystallize from ethanol. Confirm structure via 1H-NMR (look for methoxy singlet at ~3.8 ppm).

B. Antibacterial Assay (Broth Microdilution)

Standardized to CLSI guidelines to ensure comparable MIC values.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates.

    • Rows A-H: Serial 2-fold dilutions of compounds (Start: 256 µg/mL

      
       0.5 µg/mL).
      
    • Control 1: Ciprofloxacin (Positive Control).

    • Control 2: DMSO/Broth only (Negative/Solvent Control).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin dye (0.015%) to visualize growth (Pink = Growth, Blue = Inhibition). The MIC is the lowest concentration remaining blue.

Workflow Start Compound Library (Cipro vs. Quinoline) Dilution Serial Dilution (256 to 0.5 µg/mL) Start->Dilution Inoculation Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Resazurin/Turbidity) Incubation->Readout Analysis Data Comparison (Potency vs. Spectrum) Readout->Analysis

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Strategic Outlook & Conclusion

2-(3-Methoxyphenyl)quinoline is not a direct clinical competitor to Ciprofloxacin in its unmodified form. However, it is a vital "hit" scaffold .

  • Advantages: It offers a distinct chemical template that is not subject to the exact same resistance mutations (e.g., specific F-atom interactions) as fluoroquinolones.

  • Development Path: Research indicates that adding hydrazinyl or triazole moieties to this scaffold can enhance its DNA binding affinity, potentially lowering MICs to clinically relevant levels (1–5 µg/mL).

Recommendation: Use Ciprofloxacin as the positive control for potency. Use the quinoline scaffold to screen for activity against MRSA or efflux-pump overexpressing strains where Ciprofloxacin resistance is high.

References

  • BenchChem. Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives. (2025).[1][3][4] Summarizes MIC values and synthesis protocols for 2-phenylquinoline derivatives.

  • National Institutes of Health (PMC). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Discusses SAR and MICs of phenyl-substituted quinolines against S. aureus and E. coli.

  • Bentham Science. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Provides comparative MIC data for various substituted 2-phenylquinolines.

  • MDPI. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties. Discusses the impact of methoxy substitutions on antibacterial activity.[4]

  • ResearchGate. Synthesis and Characterization of Quinoline Derivatives as Antibacterial Agents. Direct comparison of quinoline derivatives with Ciprofloxacin using well diffusion assays.

Sources

Structural and Crystallographic Profiling of 2-Arylquinoline-4-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Structural Significance

The 2-arylquinoline-4-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this class exhibit potent biological activities, functioning as microbial DNA gyrase inhibitors and targeted anticancer agents that disrupt the EGFR tyrosine kinase signaling pathway 1. Because the pharmacological efficacy of these molecules is intrinsically tied to their spatial conformation and hydrogen-bonding capabilities, determining their exact three-dimensional architecture is critical.

Single-crystal X-ray diffraction (SCXRD) provides the highest resolution for structural validation. It not only confirms the molecular connectivity and absolute configuration but also maps the intricate intermolecular interactions (e.g., polymorphism, solvent-dependent crystal packing) that dictate the compound's solubility, stability, and target-binding affinity 2.

Comparative Crystallographic Data Analysis

Quantitative crystallographic parameters provide a baseline for comparing the solid-state behavior of various quinoline-4-carbohydrazide analogs. The table below summarizes the unit cell dimensions and space group assignments for representative derivatives, highlighting the predominance of monoclinic crystal systems stabilized by extensive hydrogen-bonding networks.

Compound DerivativeCrystal SystemSpace GroupUnit Cell ParametersDominant Intermolecular Interactions
Quinoline-4-carbohydrazide hybrid (10a) Monoclinic


,

,

,

C-H···O, C-H···S, C-Cl···Cg
2-(2-Hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide Monoclinic


,

,

,

N-H···O, C-H···N,

-

stacking
2-Propylquinoline-4-carbohydrazide Monoclinic

Polymorph-dependentN-H···O, N-H···N

Data synthesized from comparative crystallographic literature 1, 3.

Experimental Methodology: Synthesis and Crystallization

To obtain diffraction-quality crystals, the synthetic pathway must be highly regioselective, and the crystallization environment must be carefully controlled to prevent the formation of microcrystalline powders or twinned lattices.

Synthesis Isatin Isatin + Aryl Ketone Pfitzinger Pfitzinger Reaction (Basic Cond., Reflux) Isatin->Pfitzinger Acid 2-Arylquinoline-4-carboxylic acid Pfitzinger->Acid Esterification Esterification (EtOH, H2SO4 cat.) Acid->Esterification Ester Ethyl 2-arylquinoline-4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, Reflux) Ester->Hydrazinolysis Hydrazide 2-Arylquinoline-4-carbohydrazide Hydrazinolysis->Hydrazide Crystallization Slow Evaporation (EtOH/DMF) Hydrazide->Crystallization Crystal Single Crystals for XRD Crystallization->Crystal

Synthetic workflow and crystallization of 2-arylquinoline-4-carbohydrazides for X-ray diffraction.
Step-by-Step Protocol & Causality
  • Pfitzinger Condensation: React isatin with an appropriate aryl ketone (e.g., 4-bromoacetophenone) in ethanolic KOH under reflux conditions.

    • Causality: The highly basic environment drives the ring-opening of isatin to an isatic acid intermediate, which then undergoes a regioselective condensation with the ketone. This thermodynamically controlled step exclusively yields the 2-substituted quinoline-4-carboxylic acid, avoiding isomeric mixtures 4.

  • Esterification: Reflux the isolated acid in absolute ethanol using catalytic concentrated sulfuric acid.

  • Hydrazinolysis: Treat the resulting ethyl ester with an excess of hydrazine monohydrate in boiling ethanol.

    • Causality: Hydrazine acts as a potent bidentate nucleophile, efficiently displacing the ethoxy leaving group to form the carbohydrazide. The reaction is self-validating via TLC; the disappearance of the non-polar ester spot confirms completion.

  • Crystal Growth: Dissolve the purified carbohydrazide in a minimal volume of a hot Ethanol/DMF solvent system. Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment.

    • Causality: Slow solvent evaporation maintains the solution within the metastable zone. This controlled supersaturation heavily favors the nucleation and growth of singular, defect-free crystals over rapid, chaotic precipitation, which is mandatory for resolving atomic-level electron density maps 5.

X-Ray Diffraction Protocol & Data Processing

The acquisition and processing of SCXRD data is an inherently self-validating system. The mathematical convergence of the structural model against the raw diffraction data ensures absolute structural integrity.

XRD_Pipeline Mounting Crystal Mounting (Cryoloop, 100-298K) Diffraction Data Collection (Mo-Kα / Cu-Kα Radiation) Mounting->Diffraction Integration Data Integration & Scaling (SAINT / SADABS) Diffraction->Integration Solution Structure Solution (SHELXT - Dual Space) Integration->Solution Refinement Structure Refinement (SHELXL - Least Squares) Solution->Refinement Validation Validation (checkCIF) Refinement->Validation

Step-by-step X-ray crystallographic data processing and structural refinement pipeline.
Step-by-Step Protocol & Causality
  • Crystal Mounting & Cryocooling: Select a crystal with optimal dimensions (approximately

    
     mm). Mount it on a cryoloop using perfluoropolyether oil and immediately cool it to 100 K using an open-flow 
    
    
    
    gas cryostat.
    • Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factor). This minimizes thermal diffuse scattering, significantly enhancing the intensity and resolution of high-angle diffraction spots 2.

  • Data Collection: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus source. For halogenated derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide), Mo-K

    
     radiation (
    
    
    
    ) is strictly preferred.
    • Causality: Mo-K

      
       radiation mitigates severe X-ray absorption and fluorescence effects caused by heavy atoms like bromine, which would otherwise skew intensity measurements if Cu-K
      
      
      
      radiation were used.
  • Integration and Absorption Correction: Process the collected frames using integration software (e.g., SAINT) and apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution and Refinement (Self-Validation): Solve the phase problem using dual-space intrinsic phasing algorithms (SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
    • Causality: This process is mathematically self-validating. The software continuously minimizes the difference between the observed diffraction data and the calculated model. The accuracy is objectively quantified by the reliability indices (

      
       and 
      
      
      
      ). An
      
      
      value below 5% and a clean checkCIF report confirm that the proposed molecular connectivity and space group assignment are unequivocally correct 5.

Mechanistic Insights into Solid-State Packing

The crystallographic data of 2-arylquinoline-4-carbohydrazides reveals that their solid-state architecture is heavily governed by the carbohydrazide moiety. The terminal


 and secondary 

groups act as potent hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This results in the formation of robust intermolecular

and

hydrogen-bonding networks. Furthermore, the planar nature of the quinoline core facilitates extensive

-

stacking interactions between adjacent asymmetric units. These combined forces dictate the molecule's crystallization into stable monoclinic lattices (predominantly

or

), directly influencing the compound's dissolution rate and bioavailability during pharmacological formulation.

References

  • Design, synthesis and anticancer activity of Novel benzimidazole containing quinoline hybrids. ResearchGate.
  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. NIH.
  • 2-Propylquinoline-4-carbohydrazide|7466-63-9. Benchchem.
  • Structures of 2-quinolone and 4-quinolone. ResearchGate.
  • 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8. Benchchem.

Sources

A Senior Application Scientist's Guide to the Purity Profiling of Synthesized Quinoline-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Quinoline-Based Drug Discovery

Quinoline-4-carbohydrazide is a foundational heterocyclic scaffold, a privileged structure in medicinal chemistry essential for the synthesis of a wide array of pharmacologically active agents, including potential anticancer and antimicrobial compounds.[1][2][3] As a key intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of subsequent drug development phases. The presence of unreacted starting materials, synthetic by-products, or degradation products can lead to misleading biological data, introduce toxicity, and create significant hurdles in regulatory approval.

This guide provides an in-depth comparison of analytical strategies for the purity profiling of quinoline-4-carbohydrazide. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices. We will explore High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, compare different HPLC methodologies, and evaluate orthogonal techniques that provide a more holistic understanding of compound purity. This document is designed for researchers, scientists, and drug development professionals who require robust, reliable, and well-characterized intermediates for their discovery pipelines.

Part 1: The Gold Standard - Reversed-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, reproducibility, and quantitative accuracy.[4][5][6] For a molecule like quinoline-4-carbohydrazide, which possesses both aromatic and polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely adopted approach.[4]

The "Why": Causality in Method Development

The development of a robust RP-HPLC method is a systematic process where each parameter is chosen to achieve optimal separation of the main compound from all potential impurities.

  • Column Chemistry: The choice of stationary phase is paramount. A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for the quinoline ring system. An alternative, such as a Phenyl-Hexyl column, can offer different selectivity (π-π interactions) for aromatic compounds, which can be advantageous in resolving closely related impurities.[4]

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol, controls the elution of the analytes. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it can effectively elute a wide range of impurities with varying polarities, from polar starting materials to non-polar by-products.[4][7] The addition of a modifier like formic acid or trifluoroacetic acid (TFA) is crucial to control the ionization state of the basic quinoline nitrogen and the acidic hydrazide moiety, ensuring sharp, symmetrical peaks.[7][8]

  • Detector Selection: The quinoline scaffold contains a strong chromophore, making UV-Vis detection the ideal choice for its simplicity, robustness, and linearity.[7][9] A photodiode array (PDA) detector is particularly valuable as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.[9]

Experimental Protocol: A Validated RP-HPLC Gradient Method

This protocol outlines a robust gradient method for determining the purity of synthesized quinoline-4-carbohydrazide, designed to separate the main component from potential process-related impurities such as unreacted ethyl quinoline-4-carboxylate.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector.[4]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.[7]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~5 mg of quinoline-4-carbohydrazide reference standard in 50.0 mL of diluent.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized quinoline-4-carbohydrazide sample in the same manner as the standard solution. Filter all solutions through a 0.45 µm syringe filter prior to injection.[7]

3. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 15% B2-15 min: 15% to 85% B15-18 min: 85% B18-18.1 min: 85% to 15% B18.1-22 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 35 °C
Detection UV at 260 nm

4. Data Analysis: The purity is calculated using the area percent method.[7] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (PDA) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC purity analysis of quinoline-4-carbohydrazide.

Part 2: Comparative HPLC Method Analysis

While a gradient C18 method offers excellent resolving power for unknown impurity profiles, an alternative isocratic method on a different stationary phase can offer benefits in terms of speed and robustness for routine quality control.[4] Here, we compare the proposed gradient method with an isocratic method using a Phenyl-Hexyl column.

Hypothetical Performance Data:

The following table presents illustrative data comparing the two methods for the analysis of quinoline-4-carbohydrazide (QCH) and a common process impurity, ethyl quinoline-4-carboxylate (EQC).

ParameterMethod 1: C18 GradientMethod 2: Phenyl-Hexyl IsocraticRationale & Insights
Mobile Phase Gradient: 15-85% ACN w/ 0.1% FAIsocratic: 60% ACN w/ 0.1% FAGradient elution is superior for separating impurities with a wide polarity range. Isocratic is faster and simpler.[4]
Run Time 22 minutes10 minutesThe isocratic method offers a significant speed advantage for high-throughput screening.
Retention Time (QCH) ~8.5 min~4.2 min
Retention Time (EQC) ~12.1 min~6.8 min
Resolution (QCH/EQC) > 5.0> 2.5Both methods achieve baseline separation (Resolution > 2), but the gradient method provides superior resolving power.
Tailing Factor (QCH) 1.11.3The C18 column shows better peak symmetry, indicating fewer secondary interactions.
LOD / LOQ 0.01% / 0.03%0.03% / 0.09%The gradient method, by concentrating the peak bands, offers higher sensitivity for trace impurities.[8]

Expertise & Experience: Method 1 (C18 Gradient) is the recommended choice for characterization, release testing, and stability studies where comprehensive impurity detection is critical.[4] Its superior resolving power and sensitivity ensure that even trace-level unknown impurities are detected. Method 2 (Phenyl-Hexyl Isocratic) is a viable alternative for in-process control or routine analysis once the impurity profile is well-understood and all key impurities are known to be resolved.[4]

Part 3: Beyond HPLC - Orthogonal and Complementary Techniques

Relying solely on a single analytical method can be misleading. A comprehensive purity assessment employs orthogonal techniques—methods that rely on different chemical or physical principles—to provide a complete and trustworthy picture.[10][11]

TechniquePrincipleApplication for Quinoline-4-CarbohydrazideAdvantagesLimitations
¹H NMR Spectroscopy Nuclear spin resonance in a magnetic fieldStructural confirmation, identification of isomers and structurally related impurities. Quantitative NMR (qNMR) for purity assay against a certified standard.[11]Provides definitive structural information. Minimal sample prep.[5]Lower sensitivity than HPLC for trace impurities. Requires a high-purity internal standard for qNMR.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phaseAnalysis of volatile impurities, such as residual solvents from synthesis (e.g., ethanol, acetic acid).[5][12]Extremely high sensitivity for volatile and semi-volatile compounds.[5]Not suitable for non-volatile compounds like the primary analyte without derivatization.[12]
Differential Scanning Calorimetry (DSC) Measurement of heat flow into or out of a sample as a function of temperatureDetermines the absolute purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[11]Provides an absolute measure of total molar purity without the need for reference standards for each impurity.[11]Only applicable to crystalline, thermally stable solids. Insensitive to impurities that are soluble in the solid phase.
Hydrophilic Interaction Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a high-organic mobile phaseAn alternative to RP-HPLC for resolving very polar impurities that are poorly retained on C18 columns. Offers orthogonal selectivity.[10]Enhanced retention of polar compounds. Different selectivity compared to RP-HPLC.[10]Can have longer equilibration times. Mobile phase preparation can be more complex.
Visualization: Purity Analysis Decision Workflow

Decision_Tree start Synthesized Quinoline-4-Carbohydrazide q1 Primary Purity Screen? start->q1 hplc RP-HPLC (Area % Purity) q1->hplc Yes nmr ¹H NMR (Structural Confirmation) q1->nmr Yes q2 Purity > 99% and No unexpected peaks? hplc->q2 nmr->q2 q3 Volatile Solvents a Concern? q2->q3 Yes end_fail Further Purification or Resynthesis Required q2->end_fail No gc GC-MS (Residual Solvents) q3->gc Yes q4 Need Absolute Purity of Final Crystalline Solid? q3->q4 No gc->q4 dsc DSC (Melting Point Depression) q4->dsc Yes end_pass Compound Suitable for Downstream Use q4->end_pass No dsc->end_pass

Caption: Decision workflow for comprehensive purity analysis.

Part 4: Senior Application Scientist's Insights & Recommendations

Trustworthiness Through a Multi-faceted Approach: The purity value on a certificate of analysis is only as reliable as the methods used to determine it. For a critical building block like quinoline-4-carbohydrazide, a single HPLC purity result is insufficient for full characterization. A truly self-validating system for purity assessment combines the high-resolution separation of HPLC with the structural confirmation of NMR and, for a final crystalline product, the absolute purity determination by DSC.[11]

Recommendations for a Comprehensive Purity Assessment:

  • Primary Analysis (HPLC): Utilize a validated gradient RP-HPLC method (such as Method 1 described above) as your primary tool for quantification and impurity profiling. This method provides the sensitivity and resolution necessary to detect and quantify non-volatile process impurities and degradation products.[4][6]

  • Structural Confirmation (¹H NMR): Always acquire a ¹H NMR spectrum. This confirms the identity of the main component and can reveal the presence of structurally similar impurities that might co-elute with the main peak in HPLC. The absence of unexpected signals in the NMR spectrum provides a high degree of confidence in the compound's structural integrity.[11]

  • Volatile Impurity Analysis (GC): If the synthesis involves volatile organic solvents, particularly in the final crystallization step, a GC analysis is warranted to quantify residual solvents, ensuring they are below the limits specified by ICH guidelines.[5][12]

  • Absolute Purity (DSC): For batches intended for pivotal preclinical or clinical studies, DSC provides an orthogonal, absolute measure of purity for the crystalline solid.[11] A high purity value from DSC (>99.5%) corroborates the HPLC data and provides the highest level of confidence.

By integrating these complementary techniques, researchers can build a comprehensive purity profile that ensures the quality and reliability of their synthesized quinoline-4-carbohydrazide, thereby safeguarding the integrity of their drug discovery and development programs.

References

  • Bertrand, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. MDPI. [Link]

  • Zhang, M., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Bartow, E., & McCollum, E. V. Synthesis of derivatives of quinoline. SciSpace. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Agbaba, D., & Zivanov-Stakic, D. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]

  • Singh, P. (2014). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. [Link]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Mehta, D. K., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmaceutical and Medical Research. [Link]

  • Abdel Ghany, L. M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Ghany, L. M. A. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Fukuda, M., et al. (2022). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Kumar, A., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • Al-dujaili, A. H., et al. (2019). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex synthetic intermediates is just as critical as the experimental design itself. This compound is a highly functionalized molecule containing both a biologically active quinoline core and a reactive carbohydrazide moiety. Proper disposal requires a rigorous, self-validating system that accounts for the distinct chemical behaviors of these functional groups.

This guide provides an authoritative, step-by-step operational plan for the safe segregation, packaging, and disposal of this compound, ensuring full regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The table below deconstructs the molecule into its functional components to explain the physical and toxicological risks that dictate our disposal methodology.

Property / HazardDescription / ClassificationCausality / Implication for Disposal
Chemical Core Quinoline derivativeThe fused aromatic ring system is highly stable. It requires high-temperature incineration for complete molecular destruction[1].
Functional Group CarbohydrazideActs as a reducing agent. It must be strictly segregated from strong oxidizers to prevent exothermic reactions or the release of toxic gases.
Toxicity Hepatotoxic, Suspected CarcinogenQuinoline is a 1[1]. This mandates stringent PPE to prevent inhalation of dust during waste transfer.
Environmental Aquatic ToxicityThe compound is . It cannot be disposed of via aqueous waste streams or municipal drains.

Step-by-Step Disposal Protocol

The following methodology establishes a closed-loop system for waste management, ensuring that every action is grounded in chemical logic.

Step 1: Waste Characterization & Segregation

  • Action : Classify the waste stream and isolate it from incompatible chemicals. Do not mix this compound with strong oxidizers (e.g., peroxides, permanganates, nitric acid).

  • Causality : The carbohydrazide functional group is a reactive reducing agent. Mixing it with oxidizers can lead to highly exothermic reactions and the subsequent release of toxic nitrogen oxides (NOx). Furthermore, under the2, this material must be formally evaluated and declared as a solid hazardous waste upon discard[2].

Step 2: Primary Packaging

  • Action : Transfer the solid waste into a sealable amber glass container or a high-density polyethylene (HDPE) drum.

  • Causality : Amber glass prevents the photolytic degradation of the quinoline ring, which can otherwise generate unpredictable, highly reactive radical intermediates. A hermetic seal prevents moisture ingress, mitigating the risk of slow hydrolysis of the carbohydrazide moiety.

Step 3: Hazard Labeling & Secondary Containment

  • Action : Affix GHS-compliant labels indicating "Toxic" and "Environmental Hazard." Place the primary container within a secondary containment bin.

  • Causality : Because quinoline derivatives pose a severe threat to aquatic ecosystems, secondary containment is a non-negotiable safeguard. It ensures that an accidental primary vessel failure during temporary storage does not result in environmental contamination.

Step 4: Final Destruction via High-Temperature Incineration

  • Action : Transfer the logged waste to a licensed hazardous waste disposal facility for high-temperature incineration (>1000°C) equipped with NOx scrubbers.

  • Causality : The fused benzene and pyridine rings of the quinoline core are thermodynamically stable. Standard chemical neutralization is insufficient. High-temperature incineration ensures complete molecular cleavage, while the secondary scrubbers capture the toxic nitrogen oxides produced by the combustion of the carbohydrazide group[3].

Disposal Workflow Visualization

G Start Waste Generation: This compound Segregation Chemical Segregation (Isolate from Oxidizers) Start->Segregation Solid/Liquid Waste Packaging Primary Packaging (Sealable Amber Glass) Segregation->Packaging Verify Compatibility Labeling Hazard Labeling (Toxic, Environmental Hazard) Packaging->Labeling Secure Seal Storage Temporary Storage (Ventilated, <25°C) Labeling->Storage Inventory Log Disposal Final Destruction (High-Temp Incineration) Storage->Disposal EPA/RCRA Transport

Caption: Workflow for the safe segregation, packaging, and disposal of quinoline-based hazardous waste.

Emergency Spill Response Protocol

A self-validating safety system requires a robust response plan for accidental releases. If a dry powder spill occurs, execute the following steps:

  • Evacuate & Ventilate : Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation (fume hoods/snorkels) is active.

  • Don Appropriate PPE : Wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles. Causality: This directly prevents the inhalation of fine particulates, as quinoline exposure is linked to severe hepatic toxicity[1].

  • Moisten the Spill : Lightly spray the spilled powder with water before attempting to clean it. Causality: Moistening the powder prevents the generation of airborne dust during sweeping, eliminating the primary route of inhalation exposure.

  • Collect & Contain : Use a non-sparking tool to sweep the moistened material into a designated hazardous waste container. Wash the spill area with soap and water, collecting all rinsate as hazardous waste.

References

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD Source: epa.gov URL:[Link]

  • The Law on Pesticide Wastes (RCRA Solid Waste Definitions) Source: pesticidestewardship.org URL:[Link]

  • Hazardous Waste Listings | EPA Source: epa.gov URL:[Link]

Sources

Personal protective equipment for handling 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Safe Handling of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

This guide provides comprehensive safety and logistical protocols for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep operational understanding, ensuring both personal safety and experimental integrity. The procedural guidance herein is grounded in the established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) model, reflecting a synthesis of technical data and field-proven laboratory best practices.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Given its structural components—a quinoline core and a carbohydrazide functional group—this compound should be handled as a substance with the potential for significant health effects. Analogous compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] They may cause serious eye and skin irritation.[5] Certain hydrazine derivatives are also considered potential carcinogens and mutagens.[2]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if ingested, absorbed through the skin, or inhaled.[4]
Skin Corrosion/Irritation May cause significant skin irritation upon contact.[5]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[5]
Respiratory Sensitization Inhalation of dust may lead to respiratory irritation.[6]
Long-term Exposure Potential for systemic effects, including damage to the liver and kidneys.[2]

Due to these potential hazards, all handling of this compound must be performed under strict engineering controls to minimize exposure.

Primary Engineering Controls:

  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked with appropriate warning signs.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the anticipated hazards. The following PPE is mandatory when handling this compound.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Double Gloving (Nitrile)Inner and outer gloves should be powder-free nitrile.Nitrile provides good chemical resistance to a range of organic compounds. Double gloving minimizes the risk of exposure in case the outer glove is compromised.
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliant.Safety goggles protect against splashes and dust. A face shield provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[7]
Body Chemical-Resistant Lab CoatShould be a professional lab coat, preferably with elastic cuffs.Protects the skin and personal clothing from contamination.
Respiratory NIOSH-Approved RespiratorA half-mask or full-face respirator with P100 (particulate) cartridges.Required when handling the solid compound outside of a glove box or during spill cleanup to prevent inhalation of fine powders.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage location should be in a designated and locked cabinet.

Handling and Experimental Use

This workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve 5. Dissolve/React handle_weigh->handle_dissolve clean_decontaminate 6. Decontaminate Surfaces handle_dissolve->clean_decontaminate Experiment Complete clean_waste 7. Dispose of Waste clean_decontaminate->clean_waste clean_doff 8. Doff PPE clean_waste->clean_doff

Caption: Workflow for Handling this compound.

Step-by-Step Protocol:

  • Don PPE: Before entering the designated work area, put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, face shield, and outer gloves.

  • Prepare Fume Hood: Cover the work surface with absorbent bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize traffic.

  • Weigh Compound: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a micro-spatula for transfers.

  • Dissolve/React: Add the compound to the solvent or reaction mixture. Keep the container covered as much as possible.

  • Decontaminate Surfaces: After the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Dispose of Waste: All solid waste (gloves, bench paper, weigh boats) and liquid waste must be disposed of in a clearly labeled hazardous waste container.[9] Do not pour any waste down the drain.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves should be removed first.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills, wear appropriate PPE (including a respirator), cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.[10]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical's lifecycle.

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, filter paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a labeled, sealed container for hazardous liquid waste. The container should be compatible with the solvents used.

  • Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of chemical waste. Do not dispose of this compound in the regular trash or down the sanitary sewer.[9]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Hydrazine. [Link]

  • University of Wisconsin-Madison. Hydrazine - Risk Management and Safety. [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • Tiglani, D., et al. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

  • Moutaouakil, M., et al. (2024, June). Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. [Link]

  • KR-68AL Material Safety Data Sheet. [Link]

  • Wikipedia. Quinoline. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.